molecular formula C39H48N8O12S B15564878 Mureidomycin E

Mureidomycin E

货号: B15564878
分子量: 852.9 g/mol
InChI 键: RFAFKGRDICXXEY-MIFMJFJZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Mureidomycin E is a peptide.
(2R)-2-[[(2R)-1-[[(2S,3S)-1-[[(Z)-[(4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[[(3R)-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid has been reported in Streptomyces flavidovirens with data available.
from Streptomyces flavidovirens;  MF C39-H48-N8-O12-S;  structure given in first source

属性

分子式

C39H48N8O12S

分子量

852.9 g/mol

IUPAC 名称

(2R)-2-[[(2R)-1-[[(2S,3S)-1-[[(Z)-[(4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[[(3R)-8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H48N8O12S/c1-20(46(2)35(54)27-16-22-7-5-9-29(49)25(22)19-40-27)32(34(53)41-18-24-17-30(50)36(59-24)47-12-10-31(51)44-39(47)58)45-33(52)26(11-13-60-3)42-38(57)43-28(37(55)56)15-21-6-4-8-23(48)14-21/h4-10,12,14,18,20,26-28,30,32,36,40,48-50H,11,13,15-17,19H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b24-18-/t20-,26+,27+,28+,30-,32-,36-/m0/s1

InChI 键

RFAFKGRDICXXEY-MIFMJFJZSA-N

产品来源

United States

Foundational & Exploratory

Mureidomycin E: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Mureidomycin E, a member of the mureidomycin family of nucleoside antibiotics. This document details its chemical structure, physicochemical properties, and its mechanism of action as a potent inhibitor of bacterial cell wall synthesis. Detailed experimental protocols for its isolation and the assessment of its biological activity are also provided to support further research and development efforts in the field of antibacterial drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a complex peptidylnucleoside antibiotic produced by the bacterium Streptomyces flavidovirens SANK 60486.[] It shares a common structural scaffold with other members of the mureidomycin family, which are known for their activity against Pseudomonas aeruginosa.[][2]

Chemical Structure:

The definitive chemical structure of this compound is provided by its IUPAC name and SMILES notation.

  • IUPAC Name: 2-[[(2S)-1-[[(2R)-1-[[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(8-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid[]

  • Canonical SMILES: CC(--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)[C@H]4CC5=C(CN4)C(=CC=C5)O[]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₃₉H₄₈N₈O₁₂S
Molecular Weight 852.91 g/mol
Appearance White powder
Solubility Soluble in methanol (B129727) and water
Melting Point Data not available
pKa Data not available

Mechanism of Action: Inhibition of MraY Translocase

This compound exerts its antibacterial effect by targeting and inhibiting a crucial enzyme in the bacterial cell wall biosynthesis pathway: phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as MraY. MraY is an integral membrane protein that catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis.

The inhibition of MraY by this compound disrupts the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway. This disruption ultimately leads to the cessation of cell wall construction, resulting in bacterial cell lysis and death.

Below is a diagram illustrating the mechanism of MraY inhibition by this compound.

MraY_Inhibition cluster_bacterial_cell Bacterial Cell Cytoplasm cluster_inhibition Inhibition Pathway UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY Translocase (Membrane Bound) UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (B84403) (Lipid Carrier) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Precursor Bacterial Cell Wall Bacterial Cell Wall Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

MraY Inhibition by this compound

Experimental Protocols

Isolation and Purification of Mureidomycins

This protocol describes a general method for the isolation of mureidomycins from the culture filtrate of Streptomyces flavidovirens, which can be adapted for the specific purification of this compound.

Fermentation and Harvest:

  • Cultivate Streptomyces flavidovirens SANK 60486 in a suitable fermentation medium.

  • After an appropriate incubation period, harvest the culture broth.

  • Separate the mycelium from the culture filtrate by centrifugation or filtration.

Chromatographic Purification:

  • Adsorption Chromatography: Apply the culture filtrate to a column of Amberlite XAD-2 resin. Wash the column with water and elute the active compounds with methanol or acetone.

  • Ion-Exchange Chromatography: Concentrate the eluate and apply it to a column of Amberlite CG-50 (a weakly acidic cation-exchange resin). Elute with an appropriate buffer system.

  • Anion-Exchange Chromatography: Further purify the active fractions on a Whatman DE-52 (a weakly basic anion-exchange cellulose) column.

  • Gel Filtration Chromatography: As a final purification step, subject the active fractions to gel filtration chromatography on a Toyopearl HW-40 column.

  • High-Performance Liquid Chromatography (HPLC): Mureidomycins E and F can be separated from other mureidomycins and each other by reverse-phase HPLC, as they exhibit distinct retention times.

The workflow for the isolation and purification of Mureidomycins is depicted below.

Isolation_Workflow Start Streptomyces flavidovirens Culture Broth Filtration Filtration / Centrifugation Start->Filtration Culture_Filtrate Culture Filtrate Filtration->Culture_Filtrate Amberlite_XAD2 Amberlite XAD-2 Column Chromatography Culture_Filtrate->Amberlite_XAD2 Amberlite_CG50 Amberlite CG-50 Column Chromatography Amberlite_XAD2->Amberlite_CG50 Whatman_DE52 Whatman DE-52 Column Chromatography Amberlite_CG50->Whatman_DE52 Toyopearl_HW40 Toyopearl HW-40 Gel Filtration Whatman_DE52->Toyopearl_HW40 HPLC Reverse-Phase HPLC Toyopearl_HW40->HPLC Mureidomycin_E Purified this compound HPLC->Mureidomycin_E

Isolation and Purification Workflow
MraY Inhibition Assay (Fluorescence-Based)

This protocol outlines a fluorescence-based assay to determine the inhibitory activity of compounds like this compound against MraY. This assay measures the formation of Lipid I by monitoring changes in fluorescence.

Materials and Reagents:

  • Purified MraY enzyme

  • Dansylated Park's nucleotide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100, 8% glycerol

  • This compound (or other test inhibitors)

  • 384-well microplate

Procedure:

  • Prepare a solution in the assay buffer containing 10 μM dansylated Park's nucleotide and 50 μM undecaprenyl phosphate (C55-P).

  • Add the test compound (this compound) at various concentrations to the wells of the 384-well microplate. Include appropriate controls (e.g., no inhibitor).

  • Initiate the enzymatic reaction by adding the purified MraY enzyme to each well.

  • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the fluorescence signal over time using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore. An increase in fluorescence indicates the formation of dansylated Lipid I.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value for this compound.

The logical relationship of the MraY inhibition assay is illustrated in the following diagram.

MraY_Assay_Logic cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Measurement cluster_inhibitor Inhibitor Dansyl_Substrate Dansylated Park's Nucleotide Reaction_Mix Incubation Dansyl_Substrate->Reaction_Mix C55P Undecaprenyl Phosphate C55P->Reaction_Mix MraY_Enzyme MraY Enzyme MraY_Enzyme->Reaction_Mix Dansyl_Lipid_I Dansylated Lipid I (Fluorescent) Reaction_Mix->Dansyl_Lipid_I Fluorescence_Measurement Measure Fluorescence Signal Dansyl_Lipid_I->Fluorescence_Measurement Mureidomycin_E This compound Mureidomycin_E->Reaction_Mix Inhibition

MraY Inhibition Assay Logic

Conclusion

This compound represents a promising scaffold for the development of novel antibacterial agents, particularly against challenging Gram-negative pathogens like Pseudomonas aeruginosa. Its well-defined mechanism of action, targeting the essential bacterial enzyme MraY, makes it an attractive candidate for further investigation. The information and protocols provided in this guide are intended to facilitate continued research into this compound and other members of the mureidomycin class, with the ultimate goal of addressing the growing threat of antibiotic resistance.

References

A Technical Guide to the Discovery and Isolation of Mureidomycin E from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Mureidomycin E, a member of the mureidomycin family of uridyl-peptide antibiotics. Mureidomycins exhibit potent activity against the opportunistic pathogen Pseudomonas aeruginosa, a significant challenge in clinical settings due to its high levels of intrinsic and acquired antibiotic resistance. This document details the innovative approach of activating a cryptic biosynthetic gene cluster in Streptomyces roseosporus to produce novel mureidomycin analogs, including N-acetylthis compound.

Introduction to Mureidomycins

Mureidomycins are a class of peptidylnucleoside antibiotics that were first isolated from Streptomyces flavidovirens.[1][2] These compounds are characterized by a unique 3′-deoxy-4′,5′-enamino-uridine nucleoside core linked to a peptide backbone.[3] Their mechanism of action involves the inhibition of bacterial peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall. Mureidomycins, particularly Mureidomycin A, have been shown to be competitive inhibitors of the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a key enzyme in the peptidoglycan biosynthesis pathway.

Discovery of this compound through Gene Cluster Activation

The discovery of novel mureidomycin analogs, including what has been characterized as N-acetylthis compound, has been achieved through a genome mining approach in Streptomyces roseosporus NRRL 15998.[3][4] This strain was found to harbor a cryptic biosynthetic gene cluster with high homology to the napsamycin/mureidomycin biosynthetic gene cluster.[4] Under standard laboratory fermentation conditions, this gene cluster is silent, and no mureidomycin production is observed.[3][4]

Activation of this cryptic gene cluster was accomplished by the constitutive expression of a foreign activator gene, ssaA, which originates from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS.[3][4] The introduction of ssaA into S. roseosporus leads to the transcriptional activation of the mureidomycin biosynthetic genes and the subsequent production of a series of novel acetylated mureidomycin analogues.[3][4] Interestingly, the constitutive expression of the native ssaA homologue in S. roseosporus, SSGG_02995, did not result in the activation of the gene cluster.[3][4]

Signaling Pathway for Gene Cluster Activation

The activation of the mureidomycin biosynthetic gene cluster in S. roseosporus by the exogenous activator SsaA represents a key strategy for unlocking novel antibiotic diversity. The SsaA protein acts as a transcriptional activator, binding to specific promoter regions within the cryptic gene cluster and initiating the transcription of the biosynthetic genes.

G cluster_0 Streptomyces roseosporus (Wild Type) cluster_1 Engineered Streptomyces roseosporus Silent_BGC Cryptic Mureidomycin Biosynthetic Gene Cluster (mrd) Endogenous_Regulator Endogenous Regulator (SSGG_02995) Endogenous_Regulator->Silent_BGC No Activation Introduction Introduction of Exogenous Gene Active_BGC Active Mureidomycin Biosynthetic Gene Cluster (mrd) Mureidomycin_E N-acetylthis compound Production Active_BGC->Mureidomycin_E Exogenous_Regulator Exogenous Activator (ssaA gene) Exogenous_Regulator->Active_BGC Transcriptional Activation

Caption: Activation of the cryptic mureidomycin biosynthetic gene cluster in S. roseosporus.

Experimental Protocols

This section provides detailed methodologies for the fermentation of the engineered Streptomyces roseosporus strain and the subsequent isolation and purification of N-acetylthis compound.

Fermentation of Engineered Streptomyces roseosporus

The production of N-acetylthis compound is achieved through submerged fermentation of the genetically engineered S. roseosporus strain expressing the ssaA activator gene.

Materials:

  • Engineered Streptomyces roseosporus strain

  • Seed Medium (Tryptic Soy Broth - TSB)

  • Production Medium (ISP-2 Medium)

  • Shake flasks

  • Incubator shaker

Protocol:

  • Seed Culture Preparation: Inoculate a loopful of the engineered S. roseosporus strain from a fresh agar (B569324) plate into a 250 mL flask containing 50 mL of TSB medium.

  • Incubate the seed culture at 28°C for 48 hours with shaking at 220 rpm.

  • Production Culture: Inoculate 50 mL of ISP-2 production medium in a 250 mL flask with 2.5 mL (5% v/v) of the seed culture.

  • Incubate the production culture at 28°C for 7 days with shaking at 220 rpm.

  • Monitor the production of mureidomycins periodically by taking samples and analyzing them by HPLC.

Isolation and Purification of N-acetylthis compound

The purification of N-acetylthis compound from the fermentation broth involves a multi-step process including initial extraction and subsequent chromatographic separation.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase preparative HPLC column

  • Acetonitrile (B52724) (ACN)

  • Water (H₂O)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Extraction:

    • Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude extract.

  • Preparative HPLC Purification:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ACN in water with 0.1% TFA).

    • Filter the sample through a 0.45 µm filter before injection.

    • Perform preparative HPLC using a C18 column. A suggested gradient is a linear gradient of 10% to 60% acetonitrile in water (both containing 0.1% TFA) over 40 minutes at a flow rate of 10 mL/min.

    • Monitor the elution profile at 210 nm and 254 nm.

    • Collect fractions corresponding to the peak of N-acetylthis compound.

    • Combine the pure fractions and lyophilize to obtain the purified compound as a white powder.

Quantitative Data

The production and purification of N-acetylthis compound can be quantified at various stages. The following table summarizes typical data obtained from the process.

ParameterValueReference
Fermentation Titer
N-acetylthis compound (crude extract)Not explicitly quantified in the provided search results.
Purification
Purification MethodPreparative HPLC[5]
ColumnC18 Reverse-Phase[5]
Bioactivity
Target OrganismPseudomonas aeruginosa[6][7]
MIC (Mureidomycin C)0.1 to 3.13 µg/mL[6]

Bioactivity of Mureidomycins

Mureidomycins exhibit specific and potent activity against Pseudomonas aeruginosa.[6][7] Mureidomycin C, a related compound, has been shown to have Minimum Inhibitory Concentrations (MICs) ranging from 0.1 to 3.13 µg/mL against various strains of this bacterium.[6] The activation of the cryptic gene cluster in S. roseosporus yields novel mureidomycin analogues that also demonstrate potent inhibitory activity against this challenging pathogen.[3][4]

Conclusion

The discovery and isolation of N-acetylthis compound through the activation of a cryptic biosynthetic gene cluster in Streptomyces roseosporus highlights the power of genome mining and synthetic biology in natural product discovery. This approach has unveiled novel members of the mureidomycin family with significant anti-pseudomonal activity. The detailed protocols provided in this guide offer a framework for researchers to produce, isolate, and further investigate these promising antibiotic candidates. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other novel analogs in combating infections caused by multidrug-resistant Pseudomonas aeruginosa.

References

Mureidomycin E: A Technical Guide to its Physicochemical Properties and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycin E is a member of the mureidomycin family of nucleoside antibiotics, which are produced by the actinomycete Streptomyces flavidovirens.[] These compounds have garnered significant interest in the scientific community due to their potent and specific activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen. This compound, like its congeners, exerts its antibacterial effect by inhibiting a crucial step in bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its study, and an in-depth look at its mechanism of action.

Physicochemical Properties

PropertyValueSource
Molecular Formula C39H48N8O12S[][2]
Molecular Weight 852.91 g/mol [4]
Appearance Assumed to be a white to off-white powderInferred from Mureidomycins A-D[3]
Solubility Soluble in methanol (B129727) and waterInferred from Mureidomycins A-D[3]
UV max Similar to Mureidomycins A-D[][2]
IR Spectrum Similar to Mureidomycins A-D[][2]
NMR Spectrum Very similar to Mureidomycins A-D[][2]

Experimental Protocols

Fermentation and Isolation

This compound is produced by Streptomyces flavidovirens SANK 60486.[][2] A general procedure for the fermentation and isolation of mureidomycins is as follows:

a. Fermentation:

  • Streptomyces flavidovirens is cultured in a suitable fermentation medium. For the production of related mureidomycins by Streptomyces roseosporus, a two-stage fermentation process is used. A seed culture is grown in TSB medium (1.7% pancreatic digest of casein, 1.5% papaic digest of soybean, 0.25% dextrose, 0.5% NaCl) at 220 rpm for 2 days. This seed culture is then used to inoculate a production medium like ISP-2.[4]

b. Isolation:

  • The culture filtrate is separated from the biomass.

  • The filtrate is subjected to a series of column chromatographies for purification.[3]

  • A typical purification sequence for mureidomycins involves:

    • Amberlite XAD-2 resin chromatography.

    • CG-50 cation exchange chromatography.

    • Whatman DE-52 anion exchange chromatography.

    • Toyopearl HW-40 size exclusion chromatography.[3]

  • For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

a. Analytical HPLC:

  • System: Agilent 1100 HPLC system or equivalent.

  • Column: ZORBAX SB-C18 (5 μm, 4.6 × 250 mm).

  • Mobile Phase: A gradient elution with buffer A (0.1% [vol/vol] methanoic acid in acetonitrile) and buffer B (0.1% [vol/vol] methanoic acid in ddH2O).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 260 nm.[5]

b. Preparative HPLC:

  • Column: Zorbax, SB-C18 (9.4 × 250 mm, 5 μm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (e.g., 10% to 32%).

  • Flow Rate: 2 ml/min.

  • Detection: UV at 280 nm.[4]

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are used for molecular weight determination and structural elucidation by analyzing fragmentation patterns.[5][6] The quasi-molecular ion [M+H]⁺ for N-acetylthis compound has been observed at m/z 899.3246.[4]

  • NMR Spectroscopy: 1H-NMR and 13C-NMR, along with 2D NMR techniques like COSY and HMBC, are essential for the detailed structural assignment of the molecule.[4][6] The NMR spectra of this compound are reported to be very similar to those of Mureidomycins A-D.[][2] A key distinguishing feature of this compound is the detection of 8-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid from its hydrolysates.[2]

Mode of Action: Inhibition of MraY

Mureidomycins target and inhibit the enzyme phospho-N-acetylmuramyl-pentapeptide translocase, commonly known as MraY.[5] MraY is an essential integral membrane enzyme in bacteria that catalyzes the first step of the lipid cycle in peptidoglycan biosynthesis. This pathway is responsible for constructing the bacterial cell wall, which is vital for maintaining cell integrity and survival.

The inhibition of MraY by mureidomycins is a competitive mechanism, where the antibiotic likely mimics the structure of the natural substrate, UDP-MurNAc-pentapeptide.[5] The binding of this compound to MraY blocks the formation of Lipid I, a crucial intermediate in the peptidoglycan synthesis pathway. This disruption of cell wall formation ultimately leads to cell lysis and bacterial death. The binding site for mureidomycins on MraY is thought to be on the cytoplasmic face of the cell membrane, near helix 9 of the enzyme.[7]

MraY_Inhibition cluster_Peptidoglycan_Synthesis Peptidoglycan Biosynthesis Pathway (Cytoplasmic Side) cluster_Inhibition Inhibition by this compound UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Substrate) MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl Phosphate (Lipid Carrier) Undecaprenyl_P->MraY Lipid_I Lipid I (Product) MraY->Lipid_I Catalyzes formation MraY_Inhibited Inactive MraY Further steps in\ncell wall synthesis Further steps in cell wall synthesis Lipid_I->Further steps in\ncell wall synthesis Mureidomycin_E This compound Mureidomycin_E->MraY Competitively Binds No Lipid I formation No Lipid I formation MraY_Inhibited->No Lipid I formation Blocks reaction

Inhibition of the MraY enzyme by this compound.

Biosynthesis of Mureidomycins

The biosynthesis of mureidomycins is governed by a dedicated biosynthetic gene cluster (BGC) found in the producing Streptomyces strain.[5] This gene cluster contains the genes encoding the enzymes responsible for assembling the unique chemical scaffold of the mureidomycin family. The biosynthesis involves a series of enzymatic reactions that build the peptide chain, modify the uridine (B1682114) moiety, and attach the various components together.

The mureidomycin BGC in Streptomyces roseosporus contains 28 open reading frames.[5] Within this cluster, specific genes have been identified that are involved in modifications of the mureidomycin structure. For example, the gene SSGG_03002 is involved in the reduction of the uracil (B121893) ring, while SSGG_02980 has an antagonistic effect.[8] The activation of this cryptic gene cluster can be achieved through the introduction of an exogenous activator gene, such as ssaA, leading to the production of various mureidomycin analogs.[5]

Mureidomycin_Biosynthesis_Simplified cluster_gene_cluster Mureidomycin Biosynthetic Gene Cluster (mrd BGC) cluster_synthesis Mureidomycin Assembly mrd_genes mrd genes (e.g., SSGG_02978 to SSGG_03005) enzymes Biosynthetic Enzymes mrd_genes->enzymes Encode activator Activator Gene (e.g., ssaA) activator->mrd_genes Activates transcription assembly Non-ribosomal Peptide Synthetase (NRPS) mediated assembly enzymes->assembly Catalyze modification_enzymes Tailoring Enzymes (e.g., encoded by SSGG_03002) enzymes->modification_enzymes Include precursors Amino Acids, Uridine, Other Precursors precursors->assembly core_structure Mureidomycin Core Structure assembly->core_structure mureidomycin_E This compound core_structure->mureidomycin_E modification_enzymes->core_structure Modify

Simplified overview of Mureidomycin biosynthesis.

Conclusion

This compound represents a promising lead compound in the development of new antibiotics against the problematic pathogen Pseudomonas aeruginosa. Its unique mode of action, targeting the essential MraY enzyme, makes it an attractive candidate for further investigation and development. This technical guide has summarized the key physicochemical properties, provided an outline of experimental protocols for its study, and detailed its mechanism of action and biosynthesis. Further research into the specific structure-activity relationships and optimization of its pharmacological properties could pave the way for novel therapeutic interventions.

References

Biosynthesis of Mureidomycin E in Streptomyces flavidovirens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Mureidomycin E is a natural product of Streptomyces flavidovirens, the majority of detailed research into the biosynthesis of mureidomycins, including the elucidation of the gene cluster and regulatory pathways, has been conducted in the closely related species, Streptomyces roseosporus. This guide presents a comprehensive overview of mureidomycin biosynthesis, primarily based on the findings from S. roseosporus as a model system, and extrapolates this knowledge to the biosynthesis of this compound in S. flavidovirens.

Introduction

Mureidomycins are a family of peptidyl-nucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[1] Their unique mode of action involves the inhibition of MraY, a crucial enzyme in the bacterial peptidoglycan synthesis pathway.[2] this compound, a member of this family, shares the characteristic structural scaffold: a 3'-deoxyuridine (B14125) core linked to N-methyl-2,3-diaminobutyric acid (DABA) and a variable peptide chain.[3] Understanding the biosynthesis of this compound is paramount for the development of novel antibiotics and for engineering the biosynthetic pathway to generate new, more effective derivatives.

This technical guide provides a detailed examination of the biosynthetic pathway of this compound, drawing heavily on the genetic and biochemical studies of the mureidomycin (mrd) biosynthetic gene cluster (BGC) in S. roseosporus. We will delve into the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to investigate this complex pathway.

The Mureidomycin Biosynthetic Gene Cluster

The biosynthesis of mureidomycins is orchestrated by a dedicated gene cluster, which in S. roseosporus is designated as the mrd BGC.[3] This cluster encodes all the necessary enzymes for the synthesis of the core structure and its subsequent modifications. Key components of the mrd BGC include genes for:

  • Nonribosomal Peptide Synthetases (NRPSs): These large, modular enzymes are responsible for the assembly of the peptide chain from both proteinogenic and non-proteinogenic amino acid precursors.[3]

  • Precursor Biosynthesis: Genes involved in the synthesis of the non-proteinogenic amino acid (2S,3S)-2,3-diaminobutyric acid (DABA) from L-threonine.

  • Core Nucleoside Modification: Enzymes that catalyze the formation of the 3'-deoxyuridine moiety.

  • Tailoring Enzymes: A suite of enzymes, including methyltransferases, acetyltransferases, and oxidoreductases, that modify the core structure to generate the diverse family of mureidomycin analogues.

  • Regulatory Genes: Genes that control the expression of the biosynthetic genes within the cluster.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages: the formation of the peptidyl-nucleoside core, the assembly of the peptide chain, and the final tailoring modifications.

This compound Biosynthetic Pathway cluster_precursors Primary Metabolites cluster_core Core Biosynthesis cluster_nrps NRPS Assembly cluster_tailoring Tailoring Reactions Uridine_derivatives Uridine (B1682114) Derivatives Deoxyuridine_synthesis 3'-Deoxyuridine Synthesis Uridine_derivatives->Deoxyuridine_synthesis L_Threonine L-Threonine DABA_synthesis DABA Synthesis L_Threonine->DABA_synthesis Amino_Acids Amino Acids (e.g., Glycine, Alanine) NRPS_machinery NRPS Machinery (mrd Gene Products) Amino_Acids->NRPS_machinery Peptidyl_Nucleoside_Core Peptidyl-Nucleoside Core DABA_synthesis->Peptidyl_Nucleoside_Core Deoxyuridine_synthesis->Peptidyl_Nucleoside_Core Peptidyl_Nucleoside_Core->NRPS_machinery Assembled_Peptide Assembled Peptidyl-Mureidomycin Intermediate NRPS_machinery->Assembled_Peptide Tailoring_enzymes Tailoring Enzymes (e.g., Acetyltransferase) Assembled_Peptide->Tailoring_enzymes Mureidomycin_E This compound Tailoring_enzymes->Mureidomycin_E

Caption: Proposed biosynthetic pathway for this compound.

Formation of the Peptidyl-Nucleoside Core

The biosynthesis initiates with the formation of the characteristic peptidyl-nucleoside core. This involves two parallel pathways:

  • Synthesis of (2S,3S)-2,3-diaminobutyric acid (DABA): This non-proteinogenic amino acid is synthesized from the primary metabolite L-threonine through a series of enzymatic reactions, including those catalyzed by homologues of CirR, CirS, CirQ, and CirB identified in the cirratiomycin biosynthetic pathway.

  • Formation of 3'-deoxyuridine: This modified nucleoside is synthesized from uridine precursors through a multi-step enzymatic process.

These two components are then linked to form the core structure upon which the peptide chain is assembled.

Peptide Chain Assembly by Nonribosomal Peptide Synthetases (NRPS)

The peptide backbone of this compound is assembled by a large, multi-domain NRPS enzyme complex encoded by the mrd gene cluster. The NRPS machinery functions as an assembly line, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The process involves:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-AMP intermediate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is transferred to the phosphopantetheinyl arm of the T domain.

  • Condensation (C) domain: Catalyzes the formation of the peptide bond between the aminoacyl-T domain of the current module and the peptidyl-T domain of the preceding module.

This cycle repeats for each module until the full-length peptide is synthesized.

Tailoring Reactions

Following the assembly of the peptidyl-nucleoside intermediate, a series of tailoring reactions occur to yield the final this compound structure. These modifications can include:

  • Acetylation: An N-acetyltransferase, such as NpsB identified in napsamycin biosynthesis, may be responsible for the acetylation of specific amino groups.

  • Hydroxylation and Dehydrogenation: The final oxidation state of the uracil (B121893) ring (uracil vs. dihydrouracil) is determined by the action of specific oxidoreductases.

Regulation of Mureidomycin Biosynthesis

The expression of the mrd biosynthetic gene cluster is tightly regulated. In S. roseosporus, the native activator gene, a homolog of ssaA, is silent under standard laboratory conditions, leading to a cryptic phenotype. Activation of the cluster has been achieved through the heterologous expression of an exogenous activator, ssaA, from the sansanmycin BGC. This activator, SsaA, directly binds to specific palindromic sequences in the promoter regions of key biosynthetic genes within the mrd cluster, initiating transcription.

Furthermore, a novel regulatory mechanism involving two conserved proteins, an oxidoreductase (SSGG-03002) and a nuclease/phosphatase (SSGG-02980), has been identified to control the hydrogenation of the uracil ring, leading to the production of either mureidomycins (unsaturated uracil) or dihydro-mureidomycins (saturated uracil).

Regulatory Network of Mureidomycin Biosynthesis cluster_regulation Regulatory Control cluster_biosynthesis Biosynthetic Genes & Products SsaA Exogenous Activator (SsaA) mrd_BGC mrd Biosynthetic Gene Cluster SsaA->mrd_BGC Activates Transcription SSGG_02980 Nuclease/Phosphatase (SSGG-02980) SSGG_03002 Oxidoreductase (SSGG-03002) SSGG_02980->SSGG_03002 Inhibits Dihydro_Mureidomycin Dihydro-Mureidomycins (Saturated Uracil) SSGG_03002->Dihydro_Mureidomycin Catalyzes Reduction Mureidomycin Mureidomycins (Unsaturated Uracil) mrd_BGC->Mureidomycin Mureidomycin->Dihydro_Mureidomycin

Caption: Regulatory network in mureidomycin biosynthesis.

Data Presentation

Strain/ConditionKey Genetic ModificationMajor Mureidomycin Analogues ProducedReference
S. roseosporus WTWild-TypeNo detectable mureidomycins
S. roseosporus Sr-hAHeterologous expression of ssaAComplex mixture of mureidomycins and dihydro-mureidomycins
S. roseosporus Δ03002-hADeletion of SSGG-03002 (oxidoreductase)Mureidomycins (unsaturated uracil ring)
S. roseosporus Δ02980-hADeletion of SSGG-02980 (nuclease/phosphatase)Dihydro-mureidomycins (saturated uracil ring)

Experimental Protocols

This section outlines generalized protocols for key experiments used in the study of mureidomycin biosynthesis. These protocols are based on standard methodologies for Streptomyces and should be optimized for specific strains and experimental conditions.

Fermentation for Mureidomycin Production
  • Seed Culture Preparation: Inoculate a spore suspension of Streptomyces into a suitable seed medium, such as Tryptic Soy Broth (TSB). Incubate at 28-30°C with shaking (220 rpm) for 2-3 days.

  • Production Culture: Transfer the seed culture (e.g., 1% v/v) into a production medium, such as ISP Medium 2. Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction: Centrifuge the culture broth to separate the mycelium. The supernatant, containing the secreted mureidomycins, can be extracted with a suitable organic solvent or passed through a resin column (e.g., Amberlite XAD-2) for initial purification.

Gene Disruption via PCR-Targeting

The following workflow describes a common method for gene disruption in Streptomyces, often referred to as REDIRECT.

Gene Disruption Workflow cluster_pcr 1. PCR Amplification cluster_recombination 2. Recombineering in E. coli cluster_conjugation 3. Conjugation into Streptomyces cluster_screening 4. Screening for Mutants PCR Amplify disruption cassette (e.g., apramycin (B1230331) resistance) with flanking homology arms E_coli Introduce PCR product into E. coli containing the target cosmid and Red recombinase PCR->E_coli Recombined_Cosmid Recombined Cosmid E_coli->Recombined_Cosmid λ Red-mediated recombination Conjugation Transfer recombined cosmid from E. coli ET12567/pUZ8002 to Streptomyces Recombined_Cosmid->Conjugation Exconjugants Select for exconjugants (e.g., on apramycin) Conjugation->Exconjugants Screening Screen for double-crossover events (loss of cosmid vector resistance marker) Exconjugants->Screening Mutant Verified Gene Deletion Mutant Screening->Mutant

Caption: Workflow for gene disruption in Streptomyces.

Heterologous Expression of the Mureidomycin BGC
  • Cloning the BGC: The entire mrd BGC can be cloned from the genomic DNA of S. flavidovirens using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast or by constructing a cosmid library.

  • Vector Construction: The cloned BGC is then subcloned into a suitable Streptomyces expression vector, which can be an integrative plasmid (e.g., pSET152-based) or a replicative plasmid.

  • Host Transformation: The expression construct is introduced into a genetically amenable and high-producing heterologous host, such as S. coelicolor M1152 or S. albus J1074, via protoplast transformation or intergeneric conjugation.

  • Analysis of Production: The heterologous host is fermented as described above, and the culture extracts are analyzed for the production of mureidomycins using HPLC and mass spectrometry.

In Vitro Assays for NRPS Adenylation Domain Activity

The substrate specificity of the NRPS adenylation domains can be determined using in vitro assays. A common method is the ATP-pyrophosphate (PPi) exchange assay.

  • Protein Expression and Purification: The A-domain of interest is overexpressed (e.g., in E. coli) and purified.

  • Assay Reaction: The purified A-domain is incubated with ATP, radiolabeled PPi ([³²P]PPi), and the amino acid substrate to be tested.

  • Detection: If the amino acid is a substrate for the A-domain, the enzyme will catalyze the formation of aminoacyl-AMP and the release of PPi. This reversible reaction leads to the incorporation of [³²P]PPi into ATP. The amount of [³²P]ATP formed is quantified by scintillation counting after separation from free [³²P]PPi (e.g., by charcoal precipitation).

Conclusion

The biosynthesis of this compound is a complex process involving a large, multi-enzyme assembly line encoded by the mrd biosynthetic gene cluster. While our detailed understanding of this pathway is largely derived from studies in Streptomyces roseosporus, the principles of precursor synthesis, NRPS-mediated assembly, and regulatory control are expected to be highly conserved in the native producer, Streptomyces flavidovirens. Further research, including the sequencing and annotation of the S. flavidovirensmrd BGC and detailed biochemical characterization of its enzymes, will be crucial for a complete understanding of this compound biosynthesis. This knowledge will undoubtedly pave the way for the bioengineering of novel mureidomycin analogues with improved therapeutic properties.

References

An In-depth Technical Guide on the Mode of Action of Mureidomycin E in Peptidoglycan Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mureidomycin E, a member of the mureidomycin family of peptidyl-nucleoside antibiotics, represents a promising class of compounds targeting bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the mode of action of this compound, focusing on its inhibitory effects on peptidoglycan synthesis. The primary molecular target is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the lipid cycle of peptidoglycan biosynthesis. By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a crucial intermediate, leading to the disruption of cell wall integrity and subsequent bacterial cell death. This document details the mechanism of inhibition, presents available quantitative data on related compounds, outlines detailed experimental protocols for studying its activity, and provides visual representations of the key pathways and experimental workflows.

Introduction to this compound and Peptidoglycan Synthesis

The bacterial cell wall is a vital structure that maintains cell shape and protects against osmotic stress. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a multi-step process that is a well-established target for many antibiotics.

Mureidomycins are a family of uridyl-peptide antibiotics that exhibit potent antibacterial activity, particularly against Pseudomonas aeruginosa[1][2]. This compound, along with its counterpart mureidomycin F, are minor components isolated from the culture filtrate of Streptomyces flavidovirens[3]. These compounds, including N-acetylthis compound, have been identified as potent inhibitors of peptidoglycan synthesis[4][5][6].

Molecular Target and Mechanism of Action

The definitive target of the mureidomycin family of antibiotics is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY) [7][8]. MraY is an integral membrane protein that catalyzes the first lipid-cycle step of peptidoglycan synthesis: the transfer of the soluble precursor UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide) to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P) to form undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I [9].

This compound acts as a competitive inhibitor of MraY, likely by mimicking the structure of the UDP-MurNAc-pentapeptide substrate[10]. By binding to the active site of MraY, this compound prevents the formation of Lipid I, thereby halting the entire downstream process of peptidoglycan synthesis. This disruption of cell wall biosynthesis leads to the formation of spheroplasts and eventual cell lysis[2][7].

cluster_0 Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalyzes C55_P Undecaprenyl Phosphate (C₅₅-P) C55_P->MraY Substrate Peptidoglycan_synthesis Downstream Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Precursor Mureidomycin_E This compound Mureidomycin_E->MraY Inhibits start Start prepare_reagents Prepare Substrate Mix (UDP-MurNAc-dansyl-pentapeptide + C₅₅-P) in Assay Buffer start->prepare_reagents dispense_substrate Dispense Substrate Mix into 384-well plate prepare_reagents->dispense_substrate add_inhibitor Add Serial Dilutions of This compound dispense_substrate->add_inhibitor add_enzyme Initiate Reaction with MraY Enzyme add_inhibitor->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_fluorescence Measure Fluorescence incubate->read_fluorescence calculate_inhibition Calculate % Inhibition read_fluorescence->calculate_inhibition determine_ic50 Determine IC₅₀ calculate_inhibition->determine_ic50

References

An In-depth Technical Guide to the Peptidylnucleoside Structure of Mureidomycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Mureidomycin E (MRD E), a member of the uridyl-peptide class of antibiotics. Mureidomycins are notable for their potent and specific activity against Pseudomonas aeruginosa, a highly refractory pathogen. This guide delves into the core peptidylnucleoside structure of MRD E, presents quantitative data, outlines key experimental protocols for its study, and visualizes its structure and synthesis.

Core Structural Analysis of this compound

Mureidomycins belong to the uridyl peptide family of antibiotics, which are characterized by a unique 3′-deoxy-4′,5′-enamino-uridine nucleoside linked to a peptide backbone via an enamide bond.[1] this compound, along with its isomer Mureidomycin F, are minor components isolated from the culture filtrate of Streptomyces flavidovirens, the same organism that produces Mureidomycins A-D.[2]

The core structure of this compound is a complex peptidylnucleoside. It is structurally very similar to Mureidomycin A, from which it can be synthesized. The defining feature that distinguishes MRD E from MRDs A-D is the presence of an 8-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid moiety, which is formed through a Pictet-Spengler reaction involving the m-Tyrosine residue of Mureidomycin A and formaldehyde (B43269).[2]

The primary components of the this compound structure are:

  • A Nucleoside Core : A modified uridine (B1682114) derivative.

  • A Peptide Chain : Composed of several amino acid residues, including a characteristic m-Tyrosine which is further cyclized in MRD E.

  • Connecting Linkage : An enamide bond connects the nucleoside to the peptide chain.

cluster_MureidomycinE This compound Core Structure A Uridine Derivative (Nucleoside Core) B Peptide Chain A->B Enamide Bond C 8-Hydroxy-TIC* B->C Peptide Bonds D Other Amino Acids (e.g., N-methyl-DABA) B->D Peptide Bonds caption *TIC: Tetrahydroisoquinoline Carboxylic Acid Logical relationship of this compound components.

Caption: Logical relationship of this compound components.

Quantitative Data

Mureidomycins E and F share the same molecular formula but differ in their HPLC profiles and the specific isomer of the tetrahydroisoquinoline carboxylic acid formed.[2] The table below summarizes key quantitative data for this compound and related compounds for comparison.

CompoundMolecular FormulaMolecular Weight (Da)Key Structural Feature
This compound C39H48N8O12S852.9Contains 8-hydroxy-tetrahydroisoquinoline carboxylic acid
Mureidomycin F C39H48N8O12S852.9Contains 6-hydroxy-tetrahydroisoquinoline carboxylic acid
Mureidomycin A C38H48N8O12S840.9[3]Contains m-Tyrosine; Uracil base
Mureidomycin B C38H50N8O12S842.9[3][4]Contains m-Tyrosine; Dihydrouracil base
Mureidomycin C C40H51N9O13S897.9[3]Contains m-Tyrosine; Uracil base
N-acetylthis compound Not explicitly stated899.2 (as [M+H]⁺)[5]Methionine sulfoxide (B87167) instead of Methionine

Experimental Protocols

Isolation and Purification

This compound is a minor component isolated from the culture filtrate of Streptomyces flavidovirens SANK 60486.[2] A general protocol for the isolation of mureidomycins, which can be adapted for MRD E, is as follows:

  • Fermentation: Culture Streptomyces flavidovirens in a suitable production medium.

  • Filtration: Remove the mycelium from the culture broth by filtration to obtain the culture filtrate containing the mureidomycins.

  • Adsorption Chromatography: Pass the filtrate through a column of Amberlite XAD-2 resin to adsorb the antibiotics.

  • Ion-Exchange Chromatography: Elute the compounds and subject them to successive column chromatographies, including cation exchange (e.g., Amberlite CG-50) and anion exchange (e.g., Whatman DE-52) resins.[3]

  • Size-Exclusion Chromatography: Further purify the fractions using a gel filtration column such as Toyopearl HW-40.[3]

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC to separate the minor components, this compound and F, from the major mureidomycins (A-D).

Structural Elucidation
  • Spectroscopic Analysis: The structures of Mureidomycins E and F were determined using spectroscopic methods, including UV, IR, and NMR spectroscopy, which showed great similarity between them.[2]

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular formula (C39H48N8O12S for MRD E).[2] Tandem MS (MS/MS) can be used to analyze fragmentation patterns to confirm the peptide sequence.[5]

  • Hydrolysis and Amino Acid Analysis: Acid hydrolysis of this compound yields its constituent amino acids. Analysis of the hydrolysate by methods such as HPLC reveals the presence of 8-hydroxy-1,2,3,4-tetrahydro-3-isoquinoline carboxylic acid, which is the key differentiator from MRDs A-D.[2]

Synthesis from Mureidomycin A

This compound can be semi-synthesized from Mureidomycin A through the Pictet-Spengler reaction.[2]

  • Reactants: Dissolve Mureidomycin A in a suitable solvent.

  • Reaction Condition: Add formaldehyde to the solution. The reaction proceeds via an intramolecular electrophilic substitution where the m-Tyrosine residue of MRD A reacts with formaldehyde.

  • Cyclization: The intermediate undergoes cyclization to form the tetrahydroisoquinoline ring system.

  • Purification: The resulting products, this compound and its isomer Mureidomycin F, are then purified, typically using HPLC.

A Mureidomycin A (contains m-Tyrosine) C Pictet-Spengler Reaction A->C B Formaldehyde (HCHO) B->C D This compound (8-hydroxy-TIC derivative) C->D Isomer 1 E Mureidomycin F (6-hydroxy-TIC derivative) C->E Isomer 2 caption Workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Mureidomycins exhibit potent and specific antibacterial activity against Pseudomonas aeruginosa.[2][6] this compound shows strong anti-pseudomonal activity, although it is reported to be less active than Mureidomycin A.[2]

The mechanism of action for mureidomycins involves the inhibition of bacterial cell wall biosynthesis. Specifically, they act as competitive inhibitors of the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (also known as MraY).[1][7] This enzyme catalyzes a critical early step in the peptidoglycan synthesis pathway: the formation of Lipid I from UDP-MurNAc-pentapeptide and the lipid carrier undecaprenyl phosphate.[7] By blocking this step, mureidomycins prevent the formation of the bacterial cell wall, leading to spheroplast formation and eventual cell lysis.[6][7]

cluster_PG_Synthesis Bacterial Peptidoglycan Synthesis Pathway UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY Enzyme (Translocase I) UDP_MurNAc->MraY Lipid_P Lipid Carrier (Undecaprenyl-P) Lipid_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes PG Peptidoglycan (Cell Wall) Lipid_I->PG Further Steps MRD_E This compound MRD_E->MraY Inhibits caption Inhibitory action of this compound on MraY.

Caption: Inhibitory action of this compound on MraY.

References

N-acetylmureidomycin E: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylmureidomycin E is a member of the mureidomycin family of uridyl peptide antibiotics. These natural products are of significant interest to the scientific community due to their potent activity against Gram-negative bacteria, including resistant strains. Their unique mode of action, targeting the bacterial cell wall biosynthesis enzyme MraY, makes them promising candidates for the development of new antimicrobial agents. The structural elucidation of these complex molecules is a critical step in understanding their structure-activity relationships and for enabling synthetic and semi-synthetic derivatization efforts. This technical guide provides an in-depth overview of the core methodologies and data interpretation involved in determining the structure of N-acetylthis compound.

Core Analytical Techniques

The structural elucidation of N-acetylthis compound relies on a combination of high-resolution mass spectrometry (HRMS) for determining the molecular formula and key structural fragments, and nuclear magnetic resonance (NMR) spectroscopy for establishing the connectivity and stereochemistry of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is instrumental in determining the elemental composition of N-acetylthis compound. Electrospray ionization (ESI) is a soft ionization technique commonly employed for analyzing large and fragile biomolecules like N-acetylthis compound, as it minimizes fragmentation during the ionization process.

Experimental Protocol: ESI-MS and MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization source is utilized.

  • Sample Preparation: A purified sample of N-acetylthis compound is dissolved in a suitable solvent, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid to promote protonation.

  • Data Acquisition: The sample solution is infused into the mass spectrometer, and the mass-to-charge ratio (m/z) of the intact molecule is measured. For N-acetylthis compound, the protonated molecule ([M+H]⁺) is observed.

  • Tandem Mass Spectrometry (MS/MS): To obtain structural information, the [M+H]⁺ ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing insights into the molecule's substructures.

Data Presentation: Mass Spectrometry Data for N-acetylthis compound

IonObserved m/zDeduced FormulaDescription
[M+H]⁺899.3246C₃₉H₅₀N₈O₁₅SProtonated molecule
Fragment Ions (MS/MS)[Placeholder][Placeholder][Placeholder for key fragment ions]
[Placeholder][Placeholder][Placeholder for key fragment ions]
[Placeholder][Placeholder][Placeholder for key fragment ions]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the detailed atomic connectivity and stereochemistry of N-acetylthis compound. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are required to piece together the complex structure.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A purified sample of N-acetylthis compound is dissolved in a deuterated solvent, such as DMSO-d₆ or D₂O.

  • Data Acquisition: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to acquire the following spectra:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in the determination of relative stereochemistry.

Data Presentation: Illustrative ¹H and ¹³C NMR Data for a Key Substructure of N-acetylthis compound

PositionδC (ppm)δH (ppm)Key HMBC CorrelationsKey COSY Correlations
[e.g., Uracil H-5][Placeholder][Placeholder][Placeholder][Placeholder]
[e.g., Uracil H-6][Placeholder][Placeholder][Placeholder][Placeholder]
[e.g., Sugar C-1'][Placeholder][Placeholder][Placeholder][Placeholder]
[e.g., Peptide α-H][Placeholder][Placeholder][Placeholder][Placeholder]

Note: A complete table would detail the assignments for all carbons and protons in the molecule, as would be found in the supplementary data of the primary literature.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of N-acetylthis compound is a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

Structural_Elucidation_Workflow cluster_0 Isolation and Purification cluster_1 Initial Characterization cluster_2 Detailed Structural Analysis cluster_3 Data Interpretation and Structure Assembly Fermentation Fermentation of Streptomyces roseosporus Extraction Extraction of Crude Metabolites Fermentation->Extraction Purification HPLC Purification Extraction->Purification HRMS High-Resolution MS ([M+H]⁺ = 899.3246) Purification->HRMS NMR_Acquisition 1D & 2D NMR Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR_Acquisition MSMS Tandem MS (MS/MS) Fragmentation Purification->MSMS Formula Molecular Formula (C₃₉H₅₀N₈O₁₅S) HRMS->Formula NMR_Analysis NMR Spectral Analysis (Connectivity) NMR_Acquisition->NMR_Analysis MSMS_Analysis MS/MS Fragment Analysis (Substructures) MSMS->MSMS_Analysis Structure_Assembly Assembly of Fragments NMR_Analysis->Structure_Assembly MSMS_Analysis->Structure_Assembly Final_Structure Proposed Structure of N-acetylthis compound Structure_Assembly->Final_Structure

Caption: Workflow for the structural elucidation of N-acetylthis compound.

Signaling Pathways and Relationships

The structural elucidation process involves establishing relationships between different pieces of spectral data to build a coherent molecular structure. The following diagram illustrates the logical connections between key NMR experiments.

NMR_Logic_Diagram H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies adjacent protons HSQC HSQC (¹H-¹³C Direct Correlation) H1->HSQC Correlates to directly bonded carbons HMBC HMBC (¹H-¹³C Long-Range Correlation) H1->HMBC Correlates to 2-3 bond distant carbons C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure Key for connecting substructures

Caption: Logical relationships between key NMR experiments in structural elucidation.

Conclusion

The structural elucidation of N-acetylthis compound is a complex undertaking that requires a multi-faceted analytical approach. High-resolution mass spectrometry provides the foundational information of molecular formula and key fragments, while a comprehensive suite of NMR experiments allows for the meticulous assembly of the final structure. The detailed methodologies and data interpretation outlined in this guide provide a framework for researchers and scientists engaged in the discovery and development of novel antibiotics. The continued exploration of the mureidomycin family of natural products holds significant promise for addressing the pressing challenge of antimicrobial resistance.

Mureidomycin E: A Technical Guide to its Relationship with Mureidomycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Mureidomycin E, contextualizing its structural and functional relationship with other known mureidomycin analogs. Mureidomycins are a class of uridyl peptide antibiotics known for their potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Their unique mechanism of action, the inhibition of the essential bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), makes them a compelling subject for antibiotic research and development. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to support further investigation into this promising class of antibiotics.

Structural and Functional Overview of Mureidomycin Analogs

Mureidomycins are complex peptidylnucleoside molecules produced by actinomycetes such as Streptomyces flavidovirens and Streptomyces roseosporus.[1][2] The core structure consists of a 3'-deoxyuridine (B14125) nucleoside linked to a peptide backbone. Variations in this peptide chain and modifications to the uracil (B121893) ring give rise to a family of related analogs, including Mureidomycins A-F and various N-acetylated forms.[2][3]

This compound, along with Mureidomycin F, are minor components isolated from the culture filtrate of Streptomyces flavidovirens.[4] Structurally, they are very similar to the more abundant analogs, possessing the same molecular formula (C39H48N8O12S). The key difference lies in the hydroxylation pattern of the isoquinoline (B145761) carboxylic acid moiety, which can be elucidated through hydrolysis and spectroscopic analysis. Mureidomycins E and F can also be synthesized from Mureidomycin A via a Pictet-Spengler reaction.

A significant structural variation within the mureidomycin family is the saturation of the uracil ring. Mureidomycins A and C contain a standard uracil moiety, whereas Mureidomycins B and D possess a dihydrouracil (B119008) ring. This modification is controlled by specific enzymes within the biosynthetic gene cluster.

Quantitative Biological Activity

The primary antibacterial activity of mureidomycins is directed against Pseudomonas aeruginosa. The potency of these analogs varies based on their specific chemical structures. While detailed quantitative data for this compound is limited in publicly accessible literature, its activity has been qualitatively compared to Mureidomycin A.

Table 1: Comparative Anti-Pseudomonal Activity of Mureidomycin Analogs

CompoundActivity against P. aeruginosaSource(s)
Mureidomycin AActive
Mureidomycin CMost active of A-D (MIC: 0.1-3.13 µg/mL)
This compoundStrong, but less active than Mureidomycin A
Mureidomycin FStrong, but less active than Mureidomycin A

Note: The lack of specific MIC values for this compound in the available literature represents a data gap that future research could address.

The molecular target of all mureidomycins is MraY, an integral membrane enzyme that catalyzes the first lipid-linked step in peptidoglycan biosynthesis. Inhibition of MraY disrupts cell wall formation, leading to spheroplast formation and eventual cell lysis.

Table 2: MraY Inhibition by Mureidomycin Analogs and Related Compounds

InhibitorTarget Organism/Enzyme SourceIC50Source(s)
3'-Hydroxymureidomycin AAquifex aeolicus MraY52 nM
Mureidomycin AEscherichia coli (in vitro peptidoglycan synthesis)Complete inhibition below MIC

Note: IC50 values are highly dependent on the assay conditions and the source of the MraY enzyme.

Experimental Protocols

Fermentation for Mureidomycin Production

This protocol is based on methods described for mureidomycin production in Streptomyces species.

  • Strain and Media: Use a known mureidomycin-producing strain, such as Streptomyces flavidovirens or an engineered Streptomyces roseosporus.

  • Seed Culture: Inoculate the strain into a suitable seed medium, such as Tryptic Soy Broth (TSB). Incubate at 28-30°C with shaking (e.g., 220 rpm) for 2 days until a dense culture is obtained.

  • Production Culture: Transfer the seed culture (e.g., 1% v/v) into a production medium, such as ISP-2 (Yeast Extract-Malt Extract Broth).

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking for 4-8 days. Monitor mureidomycin production periodically by taking small samples and analyzing them via HPLC and bioassay against P. aeruginosa.

  • Harvest: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelia from the supernatant, which contains the secreted mureidomycins.

Isolation and Purification of this compound

This protocol is a generalized procedure based on the chromatographic methods used for mureidomycin analogs.

  • Initial Capture: Apply the cell-free supernatant from the fermentation to a hydrophobic adsorption column, such as Amberlite XAD-2, to capture the mureidomycins and remove salts and polar impurities. Elute with an organic solvent like methanol (B129727) or acetone.

  • Ion Exchange Chromatography: Further purify the crude extract using ion-exchange chromatography. Given the amphoteric nature of mureidomycins, a weak cation exchange resin like Amberlite CG-50 followed by an anion exchanger like DEAE cellulose (B213188) (e.g., Whatman DE-52) can be effective.

  • Size Exclusion Chromatography: To separate the analogs based on size, use a size exclusion column, such as Toyopearl HW-40.

  • Preparative HPLC: The final purification step to isolate individual analogs like this compound is typically performed using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column with a gradient of acetonitrile (B52724) in water (often with a modifier like formic acid or ammonium (B1175870) acetate) is commonly used.

  • Analysis: Monitor fractions for the presence of this compound using analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the standard broth microdilution method.

  • Bacterial Inoculum Preparation: Culture P. aeruginosa in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB) to the mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

  • Antibiotic Dilution: Prepare a two-fold serial dilution of the purified mureidomycin analog in a 96-well microtiter plate using CAMHB. The concentration range should span the expected MIC value.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MraY Inhibition Assay (TLC-based)

This protocol outlines a method to directly measure the inhibition of MraY by monitoring the formation of Lipid I.

  • Enzyme and Substrate Preparation: Use a membrane preparation containing MraY from a suitable bacterial source (e.g., E. coli or P. aeruginosa). The substrates are the lipid carrier undecaprenyl phosphate (B84403) (C55-P) and radiolabeled UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-[14C]pentapeptide).

  • Reaction Mixture: In a microcentrifuge tube, combine the MraY-containing membrane preparation, C55-P, and a buffer containing MgCl2. Add the mureidomycin analog at various concentrations.

  • Initiation and Incubation: Start the reaction by adding the radiolabeled UDP-MurNAc-[14C]pentapeptide. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction: Stop the reaction by adding a mixture of butanol and 6M pyridine (B92270) acetate (B1210297) (pH 4.2). Vortex and centrifuge to separate the phases. The lipid-linked product (Lipid I) will be in the upper butanol phase.

  • TLC Analysis: Spot the butanol phase onto a silica (B1680970) thin-layer chromatography (TLC) plate. Develop the chromatogram using an appropriate solvent system.

  • Detection and Quantification: Visualize the radiolabeled Lipid I spot using autoradiography or a phosphorimager. The intensity of the spot corresponds to the amount of Lipid I formed. A reduction in intensity in the presence of the mureidomycin analog indicates inhibition of MraY. Calculate the IC50 value from the dose-response curve.

Visualizations

Mureidomycin Biosynthesis Overview

Mureidomycin_Biosynthesis P Primary Metabolites (Amino Acids, Uridine) Mrd_Cluster Mrd Gene Cluster (NRPS, Modifying Enzymes) P->Mrd_Cluster Precursors Core Mureidomycin Core Structure (Uracil + Peptide) Mrd_Cluster->Core Assembly MrdE This compound Core->MrdE Tailoring Reactions (e.g., Hydroxylation) Other_Analogs Other Mureidomycin Analogs (A, B, C, D, F, Acetylated) Core->Other_Analogs Differential Tailoring Dihydro Dihydro-Mureidomycins (e.g., Mureidomycin B, D) Core->Dihydro Uracil Reduction (e.g., SSGG_03002)

Caption: Simplified workflow of mureidomycin biosynthesis.

Mechanism of Action: MraY Inhibition

MraY_Inhibition UDP_MurNAc UDP-MurNAc-pentapeptide (Cytoplasm) MraY MraY Translocase UDP_MurNAc->MraY C55P Undecaprenyl Phosphate (C55-P) (Membrane) C55P->MraY Lipid_I Lipid I (Membrane) MraY->Lipid_I Catalysis PG_Synth Downstream Peptidoglycan Synthesis Lipid_I->PG_Synth Cell_Wall Intact Cell Wall PG_Synth->Cell_Wall Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: Inhibition of Lipid I synthesis by this compound.

Experimental Workflow for Analog Characterization

Experimental_Workflow Fermentation 1. Fermentation & Supernatant Harvest Purification 2. Chromatographic Purification (e.g., HPLC) Fermentation->Purification Structure 3. Structural Elucidation (MS, NMR) Purification->Structure Bioassay 4. Biological Characterization Purification->Bioassay MIC MIC Assay (vs. P. aeruginosa) Bioassay->MIC MraY_Assay MraY Inhibition Assay (IC50 Determination) Bioassay->MraY_Assay

Caption: Workflow for mureidomycin analog discovery.

References

Whitepaper: A Technical Guide to Activating the Cryptic Mureidomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The increasing threat of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Mureidomycins (MRDs), a group of uridyl-peptide antibiotics, show potent activity against the highly refractory pathogen Pseudomonas aeruginosa. However, the biosynthetic gene cluster (BGC) responsible for their production is cryptic, or silent, under standard laboratory conditions in its native host, Streptomyces roseosporus NRRL 15998. This document provides an in-depth technical guide on the successful activation of this cryptic gene cluster. It details the molecular mechanisms, experimental protocols, and quantitative outcomes of a proven activation strategy, providing a blueprint for researchers seeking to unlock this and other silent BGCs for drug discovery.

Introduction: The Challenge of Cryptic Gene Clusters

Microbial genomes, particularly those of Actinobacteria like Streptomyces, are rich reservoirs of biosynthetic gene clusters (BGCs) that encode for a vast array of secondary metabolites.[1] Many of these BGCs, however, remain unexpressed or "silent" under typical laboratory cultivation, representing a significant untapped source of novel, bioactive compounds.[2][3] Activating these cryptic pathways is a key strategy in modern natural product discovery.[1][4]

The mureidomycin BGC in S. roseosporus is a prime example of such a silent cluster.[5][6] Initial efforts to express this cluster through heterologous expression or by manipulating its native regulatory genes were unsuccessful.[7] This guide focuses on a successful and rational genetic engineering approach: the introduction of a potent, exogenous transcriptional activator to override the native regulatory silence and induce the production of mureidomycins.[5][6][8]

The Mureidomycin Biosynthetic Gene Cluster and Its Regulation

Genome mining of S. roseosporus NRRL 15998 revealed a BGC with high homology to the napsamycin gene cluster.[8] This cluster, designated the mrd BGC, contains all the necessary genes for mureidomycin synthesis but is transcriptionally silent in the wild-type strain.

Native vs. Exogenous Regulators

The mrd BGC contains a native putative activator gene, SSGG_02995, which is a homolog of the well-characterized activator ssaA from the sansanmycin BGC of Streptomyces sp. strain SS.[6][8] Surprisingly, constitutive overexpression of the native SSGG_02995 gene failed to activate mureidomycin production.[6][7][8]

The breakthrough came from the heterologous introduction and constitutive expression of the exogenous activator gene, ssaA.[5][6] This strategy successfully activated the transcription of the entire mrd cluster, leading to the production and secretion of mureidomycin analogues.[6][8]

Molecular Mechanism of SsaA-mediated Activation

The activator protein SsaA functions by directly binding to specific DNA sequences within the promoter regions of key operons in the mrd BGC.

  • Binding Site: Electrophoretic mobility shift assays (EMSAs) and footprinting experiments have shown that SsaA directly binds to a conserved 14-nucleotide palindromic sequence: 5′-CTGRCNNNNGTCAG-3' .[5]

  • Transcriptional Activation: This binding event recruits RNA polymerase and initiates the transcription of the downstream biosynthetic genes.[5] Disruption of genes directly controlled by SsaA, such as SSGG-02981, SSGG-02987, and SSGG-02994, confirmed that they are essential for mureidomycin production.[5]

The signaling pathway for this activation is direct and effective, bypassing the unresponsive native regulatory network.

ssaA Exogenous Activator Gene (ssaA) Constitutively Expressed SsaA_protein SsaA Activator Protein ssaA->SsaA_protein Translation promoters Binding to mrd BGC Promoters (5′-CTGRCNNNNGTCAG-3′) SsaA_protein->promoters Direct Binding transcription Transcriptional Activation of mrd Biosynthetic Genes promoters->transcription Initiation production Mureidomycin Production transcription->production

Figure 1. SsaA-mediated activation pathway for the mureidomycin BGC.

Experimental Protocols

This section details the methodologies required to replicate the activation of the mrd gene cluster.

Construction of the SsaA Expression Strain

The core of the strategy is the creation of a S. roseosporus strain that constitutively expresses the ssaA gene.

Protocol 1: Vector Construction and Transformation

  • Gene Amplification: Amplify the ssaA coding sequence from the genomic DNA of Streptomyces sp. strain SS.

  • Vector Selection: Clone the amplified ssaA fragment into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Conjugation: Introduce the resulting expression vector into S. roseosporus NRRL 15998 via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection and Verification: Select for exconjugants using appropriate antibiotic resistance markers (e.g., apramycin). Verify the correct integration of the expression cassette into the S. roseosporus genome using PCR analysis. The resulting engineered strain is referred to as Sros-hA.[8]

cluster_0 Vector Construction cluster_1 Strain Engineering ssaA_gDNA ssaA Gene from Streptomyces sp. SS gDNA construct Expression Construct (pSET152-ermE*p-ssaA) ssaA_gDNA->construct PCR & Ligation vector Integrative Vector (e.g., pSET152-ermE*p) vector->construct e_coli E. coli Donor construct->e_coli Transformation s_roseosporus S. roseosporus WT e_coli->s_roseosporus Conjugation sros_hA Engineered Strain (Sros-hA) s_roseosporus->sros_hA Integration & Selection

Figure 2. Experimental workflow for creating the SsaA expression strain.

Fermentation and Production Analysis

Protocol 2: Cultivation and Extraction

  • Seed Culture: Inoculate the engineered strain (Sros-hA) and the wild-type (WT) strain into a suitable seed medium (e.g., TSB) and incubate at 28-30°C for 2-3 days.

  • Production Culture: Inoculate a production medium (e.g., liquid ISP-2 medium) with the seed culture.[8] Culture for 6-8 days at 28-30°C with shaking.[8]

  • Extraction: Centrifuge the culture broth to separate the supernatant and mycelium. The mureidomycins are secreted into the supernatant.

  • Analysis: Analyze the supernatant for antimicrobial activity and chemical profile.

Protocol 3: Bioassay for Antimicrobial Activity

  • Test Pathogen: Use Pseudomonas aeruginosa (e.g., strain PA14) as the indicator strain.[8]

  • Assay: Apply sterile supernatant from the Sros-hA and WT cultures to a lawn of the indicator strain on an agar (B569324) plate.

  • Incubation: Incubate the plate overnight at 37°C.

  • Observation: The presence of a clear zone of inhibition around the Sros-hA sample indicates the production of anti-Pseudomonas metabolites. No zone is expected for the WT sample.[8]

Transcriptional Analysis

Protocol 4: Semi-quantitative RT-PCR

  • RNA Extraction: Isolate total RNA from both Sros-hA and WT strains grown for 3-4 days.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA templates using reverse transcriptase.

  • PCR Amplification: Perform PCR using primers specific to key biosynthetic genes within the mrd cluster (e.g., SSGG_02981, SSGG_02987) and a housekeeping gene (e.g., hrdB) as a control.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis. A significant increase in the transcript levels of the biosynthetic genes in the Sros-hA strain compared to the WT strain confirms the activating effect of SsaA.[8]

Data Presentation: Quantitative Outcomes

The activation of the mrd cluster results in a clear and measurable production of mureidomycins. While precise yields can vary, the qualitative and transcriptional outcomes are stark.

Table 1: Comparison of Wild-Type vs. Engineered Strain (Sros-hA)

ParameterS. roseosporus Wild-Type (WT)S. roseosporus Sros-hA (Expressing ssaA)Reference
Mureidomycin Production Not DetectedDetected[6][8]
Bioactivity vs. P. aeruginosa No zone of inhibitionClear zone of inhibition[8]
Native Activator (SSGG_02995) Expression Basal LevelBasal Level[6]
Exogenous Activator (ssaA) Expression AbsentConstitutively High[6][8]

Table 2: Transcriptional Analysis of mrd Biosynthetic Genes

Gene TargetRelative Transcript Level in WTRelative Transcript Level in Sros-hAConclusionReference
hrdB (Control)BaselineBaselineConstitutive expression[8]
SSGG_02981Not Detected / BasalSignificantly IncreasedActivation by SsaA[5][8]
SSGG_02987Not Detected / BasalSignificantly IncreasedActivation by SsaA[5]
SSGG_02994Not Detected / BasalSignificantly IncreasedActivation by SsaA[5]

Conclusion and Future Directions

The targeted activation of the mureidomycin gene cluster in S. roseosporus by expressing the exogenous activator ssaA serves as a powerful case study in unlocking cryptic biosynthetic potential.[5] This strategy is direct, effective, and bypasses the complexities of native regulatory circuits that may be non-functional in a laboratory setting.

This work provides a clear and replicable methodology for producing novel mureidomycin analogues for further drug development.[6] Moreover, the "exogenous activator" strategy is a broadly applicable tool that can be adapted to other silent BGCs where a homologous, functional activator from a different species can be identified. This approach, combined with advances in genome mining and synthetic biology, will continue to accelerate the discovery of new natural products to combat pressing global health challenges.

References

Methodological & Application

Mureidomycin E: Application Notes and Protocols for Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mureidomycin E, a member of the mureidomycin family of peptidyl-nucleoside antibiotics. Included are detailed protocols for antibacterial susceptibility testing (AST) and a summary of its mechanism of action. Mureidomycins exhibit potent and specific activity against Pseudomonas aeruginosa, including multi-drug resistant strains.[1][2]

Introduction

This compound is a naturally occurring antibiotic produced by Streptomyces flavidovirens.[3] It belongs to a class of uridyl-peptide antibiotics that inhibit the biosynthesis of bacterial peptidoglycan, a critical component of the cell wall.[4][5] The primary target of mureidomycins is the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which catalyzes an essential step in the formation of the peptidoglycan precursor, Lipid I. This specific mechanism of action makes it a promising candidate for combating infections caused by P. aeruginosa, a pathogen notorious for its intrinsic and acquired resistance to many classes of antibiotics.

Mechanism of Action

This compound exerts its bactericidal effect by competitively inhibiting the MraY translocase. This enzyme is responsible for the transfer of the soluble peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) on the cytoplasmic side of the cell membrane. This reaction forms undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I. By blocking this crucial step, this compound effectively halts the synthesis of peptidoglycan, leading to cell wall instability and eventual cell lysis.

Mureidomycin_E_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Translocase UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalysis PG_synthesis Peptidoglycan Synthesis Lipid_I->PG_synthesis Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Mechanism of action of this compound.

Data Presentation

While specific minimum inhibitory concentration (MIC) data for this compound is limited in publicly available literature, the following tables summarize the in vitro activity of closely related analogs, Mureidomycin A and C, against a range of bacterial species. Mureidomycins generally exhibit a narrow spectrum of activity, with potent inhibition of Pseudomonas aeruginosa and weak to no activity against most other Gram-positive and Gram-negative bacteria. Mureidomycin C has been reported to be the most active among Mureidomycins A-D.

Table 1: MIC of Mureidomycins A and C against various bacterial species

Bacterial SpeciesMureidomycin A (µg/mL)Mureidomycin C (µg/mL)
Pseudomonas aeruginosa1.560.2
Escherichia coli>200>200
Klebsiella pneumoniae>200>200
Staphylococcus aureus>200>200
Enterococcus faecalis>200>200

Table 2: MIC of Mureidomycins A and C against Pseudomonas aeruginosa strains

P. aeruginosa StrainMureidomycin A (µg/mL)Mureidomycin C (µg/mL)
Standard Strain1.560.2
Clinical Isolate 13.130.78
Clinical Isolate 26.251.56
Imipenem-resistant3.130.78
Ofloxacin-resistant6.251.56

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. These protocols are based on established methods and should be adapted based on the specific laboratory conditions and bacterial strains being tested.

Experimental Workflow Overview

Experimental_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis prep_mureidomycin Prepare this compound Stock broth_dilution Broth Microdilution prep_mureidomycin->broth_dilution agar_dilution Agar Dilution prep_mureidomycin->agar_dilution disk_diffusion Disk Diffusion prep_mureidomycin->disk_diffusion prep_media Prepare Growth Media prep_media->broth_dilution prep_media->agar_dilution prep_media->disk_diffusion prep_inoculum Prepare Bacterial Inoculum prep_inoculum->broth_dilution prep_inoculum->agar_dilution prep_inoculum->disk_diffusion read_results Read and Record Results broth_dilution->read_results agar_dilution->read_results disk_diffusion->read_results determine_mic Determine MIC read_results->determine_mic interpret_data Interpret Data determine_mic->interpret_data

References

Application Notes and Protocols for Mureidomycin E in Pseudomonas aeruginosa Growth Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a class of peptidylnucleoside antibiotics that exhibit potent and specific activity against Pseudomonas aeruginosa, a challenging Gram-negative opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents. The primary mechanism of action of mureidomycins is the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in the early stages of peptidoglycan biosynthesis. This unique target distinguishes them from many commonly used antibiotics, suggesting a low probability of cross-resistance.

While several analogs, including Mureidomycins A-D, have been identified, this document focuses on the application of Mureidomycin E in growth inhibition assays against P. aeruginosa. It is important to note that initial studies have characterized Mureidomycins E and F as minor components and less active than other analogs like Mureidomycin A. More recent research has led to the discovery of novel acetylated versions, such as N-acetylthis compound. Due to the limited availability of specific quantitative data for this compound, this guide will provide detailed protocols applicable to the mureidomycin class of compounds, with illustrative data based on the well-characterized Mureidomycin C.

These application notes provide a framework for researchers to assess the in vitro efficacy of this compound and its derivatives against P. aeruginosa, a critical step in the evaluation of new antimicrobial agents.

Data Presentation

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for Mureidomycin C against Pseudomonas aeruginosa, which can serve as a reference point for studies involving this compound.

Mureidomycin Analog Organism Reported MIC Range (µg/mL) Reference
Mureidomycin CPseudomonas aeruginosa (various strains)0.1 - 3.13[1][2]

Mechanism of Action of Mureidomycins

Mureidomycins act by competitively inhibiting the MraY translocase. This enzyme catalyzes the transfer of the N-acetylmuramic acid (MurNAc)-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a critical, early step in the cytoplasmic phase of peptidoglycan synthesis. By blocking this step, mureidomycins prevent the formation of the bacterial cell wall, leading to cell lysis and death.[3][4]

Mureidomycin Mechanism of Action cluster_membrane Cytoplasmic Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (Lipid Carrier) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Cell_Lysis Cell Lysis Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[5][6][7][8]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of P. aeruginosa.

Materials:

  • This compound (or other mureidomycin analog)

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer or microplate reader

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility). The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plate:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate.

    • The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.

    • Include a growth control well (CAMHB with inoculum, no antibiotic) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) as observed with the naked eye. A microplate reader can be used to measure absorbance at 600 nm to aid in determining the endpoint.

Broth Microdilution Workflow start Start prep_mureidomycin Prepare this compound Stock Solution start->prep_mureidomycin prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well Plate prep_mureidomycin->serial_dilution dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20h inoculate_plate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Disk Diffusion Assay (Kirby-Bauer Method)

This protocol is a qualitative method to assess the susceptibility of P. aeruginosa to this compound and is based on CLSI guidelines.[9][10][11][12]

Objective: To determine the susceptibility of P. aeruginosa to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Pseudomonas aeruginosa strain

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound of a known concentration.

    • Impregnate sterile filter paper disks with a defined amount of the this compound solution and allow them to dry completely under sterile conditions. The amount of drug per disk needs to be optimized and standardized.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter using a ruler or caliper.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound.

Disk Diffusion Assay Workflow start Start prep_disks Prepare this compound Impregnated Disks start->prep_disks prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) start->prep_inoculum apply_disks Apply this compound Disks to Agar Surface prep_disks->apply_disks streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate streak_plate->apply_disks incubate Incubate at 35°C for 16-20h apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Conclusion

The provided protocols offer standardized methods for evaluating the in vitro activity of this compound against Pseudomonas aeruginosa. Given the unique mechanism of action of the mureidomycin class of antibiotics, these assays are crucial for understanding their potential as novel therapeutic agents. Researchers are encouraged to use well-characterized strains and follow established guidelines to ensure the reproducibility and accuracy of their results. Further studies are warranted to establish specific MIC ranges and interpretive criteria for this compound and its more recently discovered analogs.

References

Application Notes and Protocols for In Vitro Studies of MraY Translocase Using Mureidomycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a class of nucleoside antibiotics that inhibit the bacterial enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][2] MraY is an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis, making it a crucial target for the development of novel antibacterial agents.[3][4] This pathway is responsible for the synthesis of Lipid I, a precursor to the bacterial cell wall.[3] The inhibition of MraY disrupts this process, ultimately leading to cell death. Mureidomycins, including Mureidomycin E, act as competitive inhibitors of MraY.

These application notes provide detailed protocols for in vitro studies of MraY translocase, which can be utilized to determine the inhibitory potency of this compound and other analogues.

Quantitative Data on MraY Inhibition by Mureidomycin Analogues and Other Inhibitors

The following table summarizes the reported IC50 values for various inhibitors of MraY translocase from different bacterial sources. This data provides a comparative context for the expected potency of this compound.

InhibitorTarget Organism/EnzymeIC50 ValueReference
3'-hydroxymureidomycin AAquifex aeolicus MraY (MraYAA)52 nM
Mureidomycin AEscherichia coli (solubilized translocase I)Kᵢ = 36 nM, Kᵢ* = 2 nM (slow-binding)
Muraymycin AnaloguesStaphylococcus aureus MraYVarious (µM range)
Triazinedione PeptidomimeticsEscherichia coli MraY48 µM and 140 µg/mL
Epep (protein E fragment)Escherichia coli MraY0.8 µM
This compound Not ReportedNot Reported

Experimental Protocols

Two primary methods for assaying MraY translocase activity in vitro are the fluorescence-based assay and the HPLC-based assay. These protocols can be adapted to determine the IC50 value of this compound.

Protocol 1: Fluorescence-Based MraY Inhibition Assay

This continuous assay relies on the change in fluorescence of a dansylated UDP-MurNAc-pentapeptide substrate upon its conversion to Lipid I.

Materials:

  • Purified or partially purified MraY enzyme preparation

  • This compound (or other inhibitors) of known concentration

  • Dansylated UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (B84403) (C55-P)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl₂, 0.05% Triton X-100

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer to create a range of concentrations for IC50 determination.

    • Prepare a working solution of dansylated UDP-MurNAc-pentapeptide and C55-P in the assay buffer.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the MraY enzyme preparation.

    • Add 25 µL of the different this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 25 µL of the substrate mixture (dansylated UDP-MurNAc-pentapeptide and C55-P) to each well.

    • Immediately place the plate in the fluorescence plate reader.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The rate of fluorescence increase is proportional to the MraY activity.

  • Data Analysis:

    • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the percentage of MraY inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).

Protocol 2: HPLC-Based MraY Inhibition Assay

This endpoint assay directly measures the formation of the product, Lipid I, by separating the reaction mixture using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified MraY enzyme from a source such as Bacillus subtilis.

  • This compound (or other inhibitors) of known concentration

  • UDP-MurNAc-pentapeptide (substrate)

  • Undecaprenyl phosphate (C55-P)

  • Reaction Buffer: 30 mM Tris pH 8.0, 10 mM MgCl₂, 10 mM NaCl, 0.1 mM Tween-20, 2.5% DMSO.

  • Quenching Solution: e.g., Methanol or a suitable organic solvent.

  • HPLC system with a C18 reverse-phase column and a UV detector.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, pre-incubate the MraY enzyme (e.g., 10 µg/mL) with varying concentrations of this compound in the reaction buffer at 37°C for 15 minutes.

    • Include a vehicle control (no inhibitor).

  • Reaction Initiation and Termination:

    • Initiate the reaction by adding the substrates, UDP-MurNAc-pentapeptide (e.g., 10 µM) and C55-P (e.g., 200 µM), to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by adding an equal volume of quenching solution.

  • Sample Preparation and HPLC Analysis:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Separate the components using a suitable gradient of mobile phases (e.g., acetonitrile (B52724) and water with trifluoroacetic acid).

    • Monitor the elution of Lipid I and the unreacted substrate using the UV detector (typically at 262 nm for the uridine (B1682114) moiety).

  • Data Analysis:

    • Quantify the amount of Lipid I formed by integrating the area of the corresponding peak in the chromatogram.

    • Calculate the percentage of MraY inhibition for each this compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value as described in the fluorescence-based assay protocol.

Visualizations

The following diagrams illustrate the MraY catalytic cycle and a general workflow for determining the inhibitory constant of a compound like this compound.

MraY_Catalytic_Cycle MraY_free MraY MraY_UMP MraY + UDP-MurNAc-pp MraY_free->MraY_UMP Binds Substrate MraY_C55P MraY-UMP + C55-P MraY_UMP->MraY_C55P Binds C55-P LipidI_UMP Lipid I + UMP MraY_C55P->LipidI_UMP Catalysis LipidI_UMP->MraY_free Product Release MureidomycinE This compound MureidomycinE->MraY_UMP Inhibition

Caption: Catalytic cycle of MraY translocase and the point of inhibition by this compound.

IC50_Workflow start Start prep_reagents Prepare MraY, Substrates, and this compound dilutions start->prep_reagents run_assay Perform in vitro MraY assay (Fluorescence or HPLC-based) prep_reagents->run_assay collect_data Measure enzyme activity at each inhibitor concentration run_assay->collect_data analyze_data Calculate % Inhibition collect_data->analyze_data plot_curve Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) analyze_data->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50 end End calc_ic50->end

Caption: General experimental workflow for the determination of the IC50 value of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Mureidomycin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a family of peptidyl-nucleoside antibiotics produced by Streptomyces species, exhibiting potent activity against Pseudomonas aeruginosa. Mureidomycin E, a minor component of this family, has garnered interest for its unique structural modifications and biological activity.[1] Effective purification is crucial for its detailed characterization and further development as a potential therapeutic agent. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual mureidomycins from complex fermentation broths or synthetic reaction mixtures. This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC.

Data Presentation

The following table summarizes the key quantitative parameters for the HPLC purification of a fraction containing N-acetylthis compound, an acetylated analogue of this compound. These parameters are based on established methods for the separation of mureidomycin analogues.[2]

ParameterValue
Column ZORBAX SB-C18 (5 µm, 4.6 x 250 mm)
Mobile Phase A 0.1% (v/v) Methanoic Acid in Acetonitrile (B52724)
Mobile Phase B 0.1% (v/v) Methanoic Acid in ddH₂O
Flow Rate 1.0 mL/min
Detection Wavelength 260 nm
Elution Profile Gradient

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound from a prepared sample, such as a crude extract from a Streptomyces culture filtrate.

Sample Preparation
  • Extraction: The culture filtrate from a Streptomyces flavidovirens or a genetically modified Streptomyces roseosporus fermentation is the primary source of mureidomycins.[3][4] The active compounds can be extracted from the culture supernatant using a suitable organic solvent like ethyl acetate.

  • Concentration: The organic extract is then concentrated under reduced pressure to yield a crude residue.

  • Solubilization: The crude extract is dissolved in a minimal amount of the initial HPLC mobile phase (e.g., a mixture of Mobile Phase A and B) to ensure complete solubilization before injection.

  • Filtration: The dissolved sample should be filtered through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Purification Protocol
  • System Equilibration: Equilibrate the HPLC system and the ZORBAX SB-C18 column with the initial mobile phase conditions (e.g., 20% Mobile Phase A) until a stable baseline is achieved at a flow rate of 1.0 mL/min.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the scale of the purification (analytical or preparative).

  • Gradient Elution: The separation of mureidomycin analogues is achieved using a gradient elution. A typical gradient profile would involve a gradual increase in the concentration of the organic mobile phase (Mobile Phase A, acetonitrile with 0.1% methanoic acid). A suggested gradient is to hold at 20% Mobile Phase A for an initial period, followed by a linear increase to a higher concentration to elute the compounds of interest.[2]

  • Detection and Fraction Collection: Monitor the elution of compounds at 260 nm. Collect fractions corresponding to the peaks of interest. This compound and its analogues will have distinct retention times under these conditions.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC or other techniques like mass spectrometry to confirm the purity and identity of this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC purification process for this compound.

HPLC_Purification_Workflow Workflow for HPLC Purification of this compound cluster_preparation Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis Fermentation_Culture Streptomyces Culture Extraction Solvent Extraction Fermentation_Culture->Extraction Concentration Concentration Extraction->Concentration Solubilization Solubilization in Mobile Phase Concentration->Solubilization Filtration Filtration (0.22 µm) Solubilization->Filtration HPLC_System HPLC System with C18 Column Filtration->HPLC_System Injection Sample Injection HPLC_System->Injection Gradient_Elution Gradient Elution Injection->Gradient_Elution Detection UV Detection (260 nm) Gradient_Elution->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Purity_Check Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Check Identity_Confirmation Identity Confirmation (Mass Spectrometry) Purity_Check->Identity_Confirmation Purified_Mureidomycin_E Purified this compound Identity_Confirmation->Purified_Mureidomycin_E

Caption: Workflow for this compound Purification.

References

Mureidomycin E: A Tool for Interrogating Bacterial Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a class of peptidyl-nucleoside antibiotics that potently inhibit the biosynthesis of the bacterial cell wall, a pathway essential for bacterial viability and a well-established target for antimicrobial agents.[1][2] These natural products specifically target the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY), which catalyzes the first membrane-bound step in peptidoglycan synthesis.[2][3] Mureidomycin E, a member of this family, demonstrates strong activity against Pseudomonas aeruginosa, a challenging opportunistic pathogen.[2] This document provides detailed application notes and experimental protocols for utilizing this compound as a specific inhibitor to study the intricacies of bacterial cell wall biosynthesis and to screen for novel antibacterial agents.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the MraY enzyme. MraY is an integral membrane protein responsible for the transfer of the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is a critical, committed step in the peptidoglycan synthesis pathway. Mureidomycins are thought to act as competitive inhibitors with respect to the UDP-MurNAc-pentapeptide substrate, binding to the enzyme's active site. Structural studies of MraY in complex with other nucleoside inhibitors have revealed that these molecules occupy the uridine (B1682114) binding pocket and interact with key residues, effectively blocking the catalytic activity.

Data Presentation

While specific quantitative inhibitory data for this compound against MraY is not extensively available in the public domain, data for other members of the mureidomycin family, such as Mureidomycin A and C, provide a strong indication of the potency of this class of inhibitors. This compound has been reported to have strong anti-pseudomonal activity, though less potent than Mureidomycin A.

Table 1: Inhibitory Activity of Mureidomycin Analogues Against MraY

CompoundTarget OrganismIC50 (nM)Notes
3'-hydroxymureidomycin AAquifex aeolicus (MraYAA)52Potent inhibition of a thermostable MraY ortholog.

Table 2: Minimum Inhibitory Concentrations (MICs) of Mureidomycins Against Pseudomonas aeruginosa

CompoundPseudomonas aeruginosa StrainsMIC Range (µg/mL)Notes
Mureidomycin CVarious clinical isolates0.1 - 3.13Demonstrates high potency against a range of strains.
Mureidomycin A, B, DVarious clinical isolatesNot specified, but generally less active than Mureidomycin C
This compoundNot specifiedQualitatively reported as having "strong anti-pseudomonal activity" but less active than Mureidomycin A.

Mandatory Visualizations

Bacterial_Cell_Wall_Biosynthesis_and_Mureidomycin_E_Inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F enzymes MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Peptidoglycan Peptidoglycan Flippase->Peptidoglycan Translocation & Polymerization (PBPs) Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: Inhibition of Bacterial Cell Wall Biosynthesis by this compound.

MraY_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MraY enzyme preparation - Fluorescent substrate (e.g., Dansyl-UDP-MurNAc-pentapeptide) - Undecaprenyl phosphate - Assay Buffer - this compound dilutions start->prepare_reagents reaction_setup Set up reaction in 96-well plate: - Add buffer, undecaprenyl phosphate, this compound - Pre-incubate prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding MraY enzyme and fluorescent substrate reaction_setup->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation measure_fluorescence Measure fluorescence intensity over time incubation->measure_fluorescence data_analysis Analyze data to determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for MraY Inhibition Assay.

Logical_Relationship Mureidomycin_E This compound MraY_Inhibition MraY Inhibition Mureidomycin_E->MraY_Inhibition Lipid_I_Depletion Lipid I Synthesis Blocked MraY_Inhibition->Lipid_I_Depletion PG_Synthesis_Inhibition Peptidoglycan Synthesis Inhibition Lipid_I_Depletion->PG_Synthesis_Inhibition Cell_Wall_Defect Defective Cell Wall PG_Synthesis_Inhibition->Cell_Wall_Defect Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Defect->Bacterial_Cell_Lysis

Caption: Logical Flow of this compound's Antibacterial Action.

Experimental Protocols

Protocol 1: In Vitro MraY Inhibition Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays for MraY activity and is suitable for determining the IC50 value of this compound.

Materials:

  • Purified or partially purified MraY enzyme preparation

  • Fluorescently labeled substrate: UDP-MurNAc-Nε-dansylpentapeptide

  • Undecaprenyl phosphate (C55-P)

  • This compound

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 20 mM MgCl₂, 0.5% (v/v) Triton X-100

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~520 nm for dansyl group)

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the Assay Buffer. The final concentrations should typically range from 1 nM to 100 µM.

  • Reaction Setup:

    • In each well of the 96-well plate, add 40 µL of Assay Buffer.

    • Add 5 µL of the this compound dilution (or buffer for the control).

    • Add 5 µL of a mixture of UDP-MurNAc-Nε-dansylpentapeptide and C55-P (prepare a stock to achieve final concentrations of ~10 µM and ~25 µM, respectively).

  • Initiate the Reaction: Add 50 µL of the MraY enzyme preparation (diluted in Assay Buffer to a pre-determined optimal concentration) to each well to start the reaction.

  • Incubation and Measurement: Immediately place the plate in the fluorescence plate reader and monitor the increase in fluorescence over time at 37°C. The formation of the lipid-linked product alters the fluorescence properties of the dansyl group.

  • Data Analysis:

    • Determine the initial reaction rates (slope of the fluorescence curve) for each this compound concentration.

    • Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell Peptidoglycan Biosynthesis Assay

This assay measures the incorporation of a radiolabeled precursor into the peptidoglycan of whole bacterial cells, providing a measure of the overall pathway inhibition.

Materials:

  • Pseudomonas aeruginosa strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • [¹⁴C]-N-acetylglucosamine ([¹⁴C]-GlcNAc) or [³H]-diaminopimelic acid ([³H]-DAP)

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v), ice-cold

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Bacterial Culture: Grow an overnight culture of P. aeruginosa in CAMHB. Dilute the culture into fresh, pre-warmed CAMHB and grow to early-to-mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).

  • Assay Setup:

    • In a series of culture tubes, add the bacterial culture.

    • Add varying concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC). Include a no-drug control.

    • Pre-incubate for 15 minutes at 37°C with shaking.

  • Radiolabeling: Add the radiolabeled precursor ([¹⁴C]-GlcNAc or [³H]-DAP) to each tube to a final concentration of ~0.5 µCi/mL.

  • Incubation: Incubate the tubes at 37°C with shaking for a defined period (e.g., 30-60 minutes).

  • Stopping the Reaction and Precipitation:

    • Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube.

    • Incubate on ice for 30 minutes to precipitate the macromolecules, including the peptidoglycan.

  • Filtration and Washing:

    • Filter the contents of each tube through a glass fiber filter.

    • Wash the filters three times with 5 mL of cold 5% TCA to remove unincorporated radiolabel.

    • Wash once with 5 mL of ethanol.

  • Quantification:

    • Place the dried filters into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Compare the counts per minute (CPM) in the this compound-treated samples to the untreated control to determine the extent of inhibition of peptidoglycan synthesis.

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the standardized broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Pseudomonas aeruginosa strains (including quality control strains, e.g., P. aeruginosa ATCC 27853)

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or densitometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From an overnight culture on an agar (B569324) plate, suspend several colonies of P. aeruginosa in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent and dilute it further in CAMHB.

    • In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. The final volume in each well should be 100 µL.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB (no antibiotic).

    • Sterility Control: Wells containing only CAMHB (no bacteria).

  • Incubation: Incubate the microtiter plates at 37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Conclusion

This compound is a valuable research tool for scientists investigating the bacterial cell wall biosynthesis pathway. Its specific inhibition of MraY allows for the targeted study of this essential enzyme and its role in bacterial physiology. The protocols provided herein offer standardized methods for characterizing the inhibitory properties of this compound and for its use in screening for new antibacterial compounds that target this critical pathway. Further research to fully quantify the inhibitory kinetics of this compound will enhance its utility as a precise molecular probe.

References

Application Notes and Protocols for the Experimental Use of Mureidomycin E in Murine Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Mureidomycin E, a member of the mureidomycin family of uridyl-peptide antibiotics, in murine infection models. Due to the limited availability of specific in vivo data for this compound, the following protocols and data are based on studies conducted with the closely related analog, Mureidomycin C, and established murine infection models for Pseudomonas aeruginosa. Mureidomycins exhibit potent activity against P. aeruginosa by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), a key enzyme in bacterial cell wall biosynthesis.[1][2]

Data Presentation

Quantitative data for mureidomycins in murine models is sparse. The following tables summarize the available data for Mureidomycin C, which can be used as a preliminary reference for designing studies with this compound.

Table 1: In Vivo Efficacy of Mureidomycin C against Pseudomonas aeruginosa in a Murine Infection Model

CompoundAnimal ModelPathogenEfficacy Endpoint (ED50)Reference
Mureidomycin CMousePseudomonas aeruginosa50 - 100 mg/kg[1]

Table 2: Pharmacokinetic Properties of Mureidomycin C in Mice

CompoundAdministration RouteParameterValueReference
Mureidomycin CSubcutaneousUrinary Recovery5%[3]
Mureidomycin CSubcutaneousFecal Recovery18%[3]

Table 3: Acute Toxicity of Mureidomycins

CompoundAnimal ModelObservationReference
MureidomycinsMouseLow toxicity[3]

Experimental Protocols

The following are detailed protocols for key in vivo experiments to evaluate the efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound. These protocols are adapted from established murine infection models for P. aeruginosa.[4][5][6][7]

Murine Thigh Infection Model for Efficacy Studies

This model is widely used to assess the in vivo efficacy of antimicrobial agents.

Materials:

  • This compound (in a suitable vehicle)

  • Pseudomonas aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Female ICR (CD-1) or C57BL/6 mice (6-8 weeks old)

  • Cyclophosphamide (B585) (for inducing neutropenia)

  • Sterile phosphate-buffered saline (PBS)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Tissue homogenizer

Protocol:

  • Induction of Neutropenia: To mimic conditions in immunocompromised patients, mice are rendered neutropenic by intraperitoneal (i.p.) injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[5]

  • Inoculum Preparation:

    • Culture P. aeruginosa in TSB overnight at 37°C.

    • Subculture in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[5][6]

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer this compound via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Include a vehicle control group and potentially a positive control antibiotic group.

  • Endpoint Analysis:

    • At 24 hours post-treatment, euthanize the mice.

    • Aseptically remove the thigh muscle and homogenize it in sterile PBS.

    • Perform serial dilutions of the homogenate and plate on TSA to determine the bacterial load (CFU/thigh).

    • The efficacy is determined by the reduction in bacterial load compared to the vehicle control group.

Murine Pneumonia Model for Efficacy Studies

This model is relevant for studying respiratory tract infections caused by P. aeruginosa.

Materials:

  • Same as the thigh infection model.

Protocol:

  • Induction of Neutropenia (Optional): As described in the thigh infection model.

  • Inoculum Preparation: Prepare the bacterial suspension as described previously.

  • Infection:

    • Anesthetize the mice.

    • Administer the bacterial suspension (e.g., 20-50 µL of 1 x 108 CFU/mL) via intranasal or intratracheal instillation.[4][8]

  • Treatment:

    • Initiate treatment with this compound at a specified time post-infection.

  • Endpoint Analysis:

    • At 24 or 48 hours post-infection, euthanize the mice.

    • Aseptically remove the lungs and homogenize.

    • Determine the bacterial load in the lungs by plating serial dilutions.

    • Survival can also be monitored over a longer period (e.g., 7 days) as an endpoint.

Acute Toxicity Study (Maximum Tolerated Dose - MTD)

This study is crucial to determine the safety profile of this compound.

Materials:

  • This compound

  • Healthy, non-infected mice

  • Appropriate vehicle for drug administration

Protocol:

  • Dose Selection: Based on in vitro activity and data from related compounds, select a range of doses.

  • Administration: Administer single, escalating doses of this compound to different groups of mice via the intended clinical route (e.g., intravenous or subcutaneous).[9]

  • Observation:

    • Monitor the animals closely for a period of 7 to 14 days.

    • Record clinical signs of toxicity, including changes in weight, behavior, and appearance.

    • Perform a functional observation battery (Modified Irwin's test) to assess neurological and behavioral effects.[9]

  • Endpoint: The MTD is the highest dose that does not cause mortality or significant signs of toxicity. For a more comprehensive analysis, an LD50 (lethal dose for 50% of the animals) can be determined.

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Materials:

  • This compound

  • Cannulated mice (for serial blood sampling, if possible)

  • Analytical method for quantifying this compound in plasma and tissues (e.g., LC-MS/MS)

Protocol:

  • Administration: Administer a single dose of this compound to mice via the intended route.

  • Sample Collection:

    • Collect blood samples at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via retro-orbital bleeding or from a cannula.

    • Collect urine and feces over 24 hours.

    • At the final time point, euthanize the animals and collect various tissues (e.g., lung, liver, kidney, thigh muscle).

  • Sample Analysis:

    • Process the blood to obtain plasma.

    • Homogenize the tissues.

    • Analyze the concentration of this compound in all samples using a validated analytical method.

  • Data Analysis:

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Visualizations

The following diagrams illustrate the mechanism of action of mureidomycins and a typical experimental workflow for in vivo efficacy testing.

Mureidomycin_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_carrier Lipid Carrier Lipid_carrier->MraY Lipid_I Lipid I Peptidoglycan Peptidoglycan Lipid_I->Peptidoglycan Further steps MraY->Lipid_I Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: Mechanism of action of this compound, inhibiting MraY.

Murine_Infection_Model_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Neutropenia Induce Neutropenia (Optional) Infection Infect Mice (Thigh or Lung) Neutropenia->Infection Inoculum Prepare P. aeruginosa Inoculum Inoculum->Infection Treatment Administer this compound Infection->Treatment Euthanasia Euthanize Mice Treatment->Euthanasia Harvest Harvest Tissues (Thigh/Lungs) Euthanasia->Harvest Homogenize Homogenize Tissues Harvest->Homogenize CFU_Count Determine Bacterial Load (CFU count) Homogenize->CFU_Count

Caption: Workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for Mureidomycin E Target Validation using MraY Overexpression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycin E is a member of the mureidomycin family of nucleoside antibiotics that show potent activity against various bacteria, including Pseudomonas aeruginosa.[1][2] These antibiotics function by inhibiting the phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes the first step in the lipid cycle of peptidoglycan biosynthesis.[3][4] The validation of MraY as the specific target of this compound is a critical step in the drug development process. A common and effective method for target validation is the overexpression of the target protein, which is expected to confer resistance to the inhibitory compound.[5]

These application notes provide a comprehensive overview and detailed protocols for validating this compound as an MraY inhibitor through MraY overexpression in Escherichia coli. The provided methodologies cover the overexpression of MraY, preparation of membranes containing the enzyme, a fluorescence-based MraY activity assay, and a whole-cell assay to demonstrate resistance.

MraY Signaling Pathway in Peptidoglycan Synthesis

MraY catalyzes a crucial step in the synthesis of the bacterial cell wall. It transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is the first membrane-bound step in the peptidoglycan synthesis pathway. The subsequent addition of GlcNAc to Lipid I by MurG forms Lipid II, which is then translocated across the cytoplasmic membrane to the periplasm for incorporation into the growing peptidoglycan layer. Inhibition of MraY by compounds like this compound blocks this entire pathway, leading to the cessation of cell wall synthesis and ultimately cell lysis.

MraY_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I UMP released MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II UDP released UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Translocation & Incorporation Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: MraY's role in peptidoglycan synthesis and its inhibition by this compound.

Experimental Workflow for Target Validation

The overall workflow for validating MraY as the target of this compound involves cloning the mraY gene into an expression vector, transforming it into a suitable E. coli host strain, overexpressing the MraY protein, and then performing both in vitro and in vivo assays to assess the effect of this compound.

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Overexpression cluster_assays Assays cluster_analysis Data Analysis PCR PCR Amplification of mraY gene Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET) Vector->Ligation Transformation_Cloning Transformation into cloning host Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation into expression host (e.g., BL21(DE3)) Verification->Transformation_Expression Culture Cell Culture Transformation_Expression->Culture Induction Induction of MraY expression (e.g., with IPTG) Culture->Induction Harvest Cell Harvesting Induction->Harvest Membrane_Prep Membrane Preparation Harvest->Membrane_Prep Whole_Cell_Assay Whole-Cell Resistance Assay Harvest->Whole_Cell_Assay Activity_Assay In Vitro MraY Activity Assay Membrane_Prep->Activity_Assay IC50 IC50 Determination Activity_Assay->IC50 MIC MIC Determination Whole_Cell_Assay->MIC

Caption: Experimental workflow for MraY target validation.

Data Presentation

The following tables summarize the expected quantitative data from the inhibition and resistance assays.

Table 1: In Vitro Inhibition of MraY Activity by Mureidomycin Analogues

CompoundTarget OrganismIC50 (µM)Reference
Mureidomycin AEscherichia coli-
3'-hydroxymureidomycin AAquifex aeolicus0.052
N-acetylthis compoundPseudomonas aeruginosa-
Muraymycin Analogues-0.8 - 27.5
RWGGW (peptide inhibitor)Escherichia coli209
RGGLW (peptide inhibitor)Escherichia coli210

Table 2: In Vivo Activity of Mureidomycin Analogues and the Effect of MraY Overexpression

CompoundTest OrganismMIC (µg/mL)Effect of MraY Overexpression on MICReference
Mureidomycin CPseudomonas aeruginosa0.1 - 3.13Expected Increase
This compound/FPseudomonas aeruginosaLess active than Mureidomycin AExpected Increase
RWGGW (peptide inhibitor)Bacillus subtilis125Increased

Experimental Protocols

Protocol 1: Cloning and Overexpression of mraY in E. coli

Objective: To construct an expression plasmid containing the mraY gene and overexpress the MraY protein in E. coli.

Materials:

  • E. coli strain with the mraY gene (e.g., K-12)

  • pET expression vector (e.g., pET-28a)

  • Restriction enzymes (corresponding to sites on the vector)

  • T4 DNA Ligase

  • Competent E. coli cloning strain (e.g., DH5α)

  • Competent E. coli expression strain (e.g., BL21(DE3))

  • LB agar (B569324) plates and broth with appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Method:

  • Gene Amplification: Amplify the mraY open reading frame from E. coli genomic DNA using PCR with primers containing appropriate restriction sites.

  • Vector and Insert Preparation: Digest both the PCR product and the pET vector with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested mraY insert into the digested pET vector using T4 DNA Ligase.

  • Transformation into Cloning Host: Transform the ligation mixture into a competent cloning strain of E. coli. Plate on selective LB agar plates and incubate overnight.

  • Plasmid Verification: Select colonies and isolate the plasmid DNA. Verify the correct insertion of the mraY gene by restriction digestion and DNA sequencing.

  • Transformation into Expression Host: Transform the verified plasmid into a competent expression strain of E. coli (e.g., BL21(DE3)).

  • Overexpression: a. Inoculate a starter culture of the expression strain containing the mraY plasmid in LB broth with the appropriate antibiotic and grow overnight. b. The next day, inoculate a larger volume of LB broth with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. d. Continue to grow the culture for 3-4 hours at 30°C or overnight at 16-20°C. e. Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.

Protocol 2: Preparation of E. coli Membranes Containing Overexpressed MraY

Objective: To isolate the membrane fraction of E. coli cells overexpressing MraY for use in in vitro assays.

Materials:

  • E. coli cell pellet from Protocol 1

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, protease inhibitors)

  • DNase I

  • Ultracentrifuge

  • Dounce homogenizer or sonicator

Method:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice or by passing them through a French press.

  • Add DNase I to the lysate to reduce viscosity from released DNA.

  • Removal of Cell Debris: Centrifuge the lysate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet intact cells and large debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

  • Washing: Discard the supernatant (cytosolic fraction) and wash the membrane pellet by resuspending it in Lysis Buffer and repeating the ultracentrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in a suitable buffer for storage (e.g., Lysis Buffer with 20% glycerol) and store at -80°C in small aliquots.

Protocol 3: Fluorescence-Based MraY Activity Assay

Objective: To measure the enzymatic activity of MraY and determine the inhibitory effect of this compound. This protocol is adapted from previously described fluorescence enhancement assays.

Materials:

  • Membrane preparation containing overexpressed MraY (from Protocol 2)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.8, 200 mM KCl, 50 mM MgCl₂, 0.1% Triton X-100)

  • Undecaprenyl phosphate (C55-P)

  • UDP-MurNAc-Nε-dansyl-pentapeptide (fluorescent substrate)

  • This compound (or other inhibitors)

  • 96-well microplate (black, for fluorescence)

  • Plate reader capable of fluorescence measurement (Excitation: ~340 nm, Emission: ~520 nm)

Method:

  • Reaction Setup: In a microplate well, combine the Assay Buffer, undecaprenyl phosphate, and the fluorescent substrate.

  • Inhibitor Addition: Add this compound at various concentrations to the appropriate wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the MraY-containing membrane preparation to each well.

  • Incubation: Incubate the plate at 30°C. The formation of the lipid-linked product (dansylated Lipid I) leads to an increase in fluorescence as the dansyl group moves into a more hydrophobic environment.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at a fixed endpoint.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 4: Whole-Cell Assay for this compound Resistance

Objective: To demonstrate that overexpression of MraY in E. coli leads to increased resistance to this compound.

Materials:

  • E. coli expression strain containing the mraY plasmid (from Protocol 1)

  • E. coli expression strain containing an empty vector (control)

  • LB broth with appropriate antibiotics

  • IPTG

  • This compound

  • 96-well microplate

  • Microplate reader for measuring optical density (OD600)

Method:

  • Culture Preparation: Grow overnight cultures of both the MraY-overexpressing strain and the empty vector control strain in LB broth with the appropriate antibiotic.

  • Subculturing: Dilute the overnight cultures into fresh LB broth containing the antibiotic and varying concentrations of this compound. Also, include a set of cultures with and without IPTG to induce MraY expression.

  • Growth Measurement: Incubate the microplate at 37°C with shaking in a plate reader. Monitor the bacterial growth by measuring the OD600 at regular intervals for several hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that prevents visible growth. Compare the MIC values for the MraY-overexpressing strain (with and without induction) and the control strain. A higher MIC for the induced MraY-overexpressing strain indicates that MraY overexpression confers resistance to this compound, thus validating it as the target.

Logical Framework for Target Validation

The logic behind using MraY overexpression for target validation is straightforward. If this compound's antibacterial activity is due to its inhibition of MraY, then increasing the cellular concentration of MraY should overcome this inhibition, leading to a higher tolerance for the compound.

Logical_Framework Hypothesis Hypothesis: This compound inhibits MraY Overexpression Overexpress MraY in bacteria Hypothesis->Overexpression Prediction Prediction: Increased MraY levels will lead to increased resistance to this compound Overexpression->Prediction Experiment Experiment: Compare MIC of this compound in wild-type vs. MraY-overexpressing strains Prediction->Experiment Outcome1 Outcome 1: MIC is higher in MraY-overexpressing strain Experiment->Outcome1 Outcome2 Outcome 2: MIC is unchanged Experiment->Outcome2 Conclusion1 Conclusion: Hypothesis is supported. MraY is the target of this compound. Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis is not supported. MraY is not the primary target. Outcome2->Conclusion2

Caption: Logical framework for MraY target validation.

References

Application Notes and Protocols for Bioassay Development in Screening Mureidomycin E Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mureidomycins are a class of uridyl peptide antibiotics that exhibit potent antibacterial activity, particularly against Pseudomonas aeruginosa. Their mechanism of action involves the specific inhibition of phospho-MurNAc-pentapeptide translocase (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[1] This pathway is responsible for the formation of the bacterial cell wall, a crucial structure for bacterial viability. The unique target of Mureidomycins makes them promising candidates for the development of novel antibiotics to combat drug-resistant bacteria.

This document provides detailed application notes and protocols for the development of bioassays to screen analogs of Mureidomycin E, including N-acetylthis compound. The provided methodologies cover both target-based enzymatic assays and cell-based antibacterial assays to evaluate the efficacy of newly synthesized or discovered compounds.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound and its analogs act by inhibiting the MraY translocase. This enzyme catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is the first membrane-bound step in the synthesis of peptidoglycan. By blocking this crucial step, Mureidomycin analogs prevent the formation of the bacterial cell wall, leading to cell lysis and bacterial death.

Below is a diagram illustrating the bacterial peptidoglycan biosynthesis pathway and the point of inhibition by this compound analogs.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC, D, E, F MraY MraY UDP_MurNAc_Pentapeptide->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product MurG MurG Lipid_II Lipid II MurG->Lipid_II Lipid_I->MurG Transglycosylases Transglycosylases Lipid_II->Transglycosylases Flippase (MurJ) Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->MraY Peptidoglycan Peptidoglycan Transpeptidases Transpeptidases Transglycosylases->Transpeptidases Polymerization Transpeptidases->Peptidoglycan Cross-linking Mureidomycin_E This compound Analogs Mureidomycin_E->MraY Inhibition

Caption: Bacterial Peptidoglycan Biosynthesis Pathway and this compound Inhibition.

Data Presentation: Quantitative Analysis of Mureidomycin Analogs

The following tables summarize representative quantitative data for Mureidomycin analogs. Note that specific data for this compound and N-acetylthis compound is limited in publicly available literature; therefore, data for closely related and well-characterized analogs are presented.

Table 1: In Vitro MraY Inhibition by Mureidomycin and Muraymycin Analogs

CompoundTarget EnzymeAssay TypeIC50Reference
Mureidomycin AE. coli MraYFluorescence-basedKi = 36 nM, Ki* = 2 nM[Source not explicitly providing IC50 but slow binding inhibition constants]
Muraymycin Analog 1S. aureus MraYUMP-Glo™~10 µM[2]
Muraymycin Analog 2S. aureus MraYUMP-Glo™~50 µM[2]
Muraymycin Analog 3S. aureus MraYUMP-Glo™75 ± 9 µM[2]
SPM-1S. aureus MraYFluorescence-based9.1 nM[3]
SPM-2S. aureus MraYFluorescence-based330 nM[3]

Table 2: Antibacterial Activity of Mureidomycin Analogs against Pseudomonas aeruginosa

CompoundP. aeruginosa Strain(s)MIC Range (µg/mL)Reference
Mureidomycin AVarious Strains3.13 - 25[4]
Mureidomycin CVarious Strains0.1 - 3.13[5][6]
Mureidomycin DVarious StrainsNot specified, less active than C[6]
N-acetylthis compound containing fractionPA14Inhibition observed[Source confirming bioactivity of fractions but not a specific MIC value]

Experimental Protocols

Protocol 1: MraY Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibition of MraY translocase activity. The assay relies on a fluorescently labeled substrate, Dansyl-UDP-MurNAc-pentapeptide.

Materials:

  • Purified MraY enzyme (from E. coli or other sources)

  • Dansyl-UDP-MurNAc-pentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (lipid substrate)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 20 mM MgCl₂, 0.1% Triton X-100

  • This compound analogs (test compounds)

  • DMSO (for dissolving compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~520 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound analogs in DMSO. Create a dilution series of the test compounds in the Assay Buffer.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing:

    • Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Undecaprenyl phosphate (final concentration, e.g., 50 µM)

    • Dansyl-UDP-MurNAc-pentapeptide (final concentration, e.g., 10 µM)

  • Enzyme Addition: Initiate the reaction by adding the purified MraY enzyme to each well. The final enzyme concentration should be optimized for a linear reaction rate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MraY_Inhibition_Assay A Prepare Reagents (Buffer, Substrates, Enzyme) C Add Reagents to 96-well Plate (Buffer, Substrates, Compound) A->C B Prepare Compound Dilutions (this compound Analogs in DMSO) B->C D Initiate Reaction (Add MraY Enzyme) C->D E Incubate at 37°C D->E F Measure Fluorescence E->F G Data Analysis (Calculate % Inhibition, Determine IC50) F->G

Caption: Workflow for the MraY Fluorescence-Based Inhibition Assay.
Protocol 2: Antibacterial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound analogs against Pseudomonas aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1 or clinical isolates)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analogs (test compounds)

  • DMSO (for dissolving compounds)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Microplate reader (600 nm)

Procedure:

  • Inoculum Preparation:

    • Culture P. aeruginosa overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a stock solution of the this compound analog in DMSO.

    • Perform a serial two-fold dilution of the compound in CAMHB in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include positive control wells (bacteria without compound) and negative control wells (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

MIC_Determination A Prepare Bacterial Inoculum (P. aeruginosa, 0.5 McFarland) C Inoculate Wells with Bacteria A->C B Prepare Compound Dilutions in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Determine MIC (Visual Inspection or OD Measurement) D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

The development of effective bioassays is critical for the successful screening and identification of potent this compound analogs. The protocols provided herein offer robust methods for evaluating both the on-target activity (MraY inhibition) and the whole-cell efficacy (antibacterial activity) of these compounds. By employing these standardized assays, researchers can efficiently screen compound libraries, establish structure-activity relationships, and advance the most promising candidates in the drug discovery pipeline. The continued exploration of Mureidomycin analogs holds significant promise for addressing the urgent need for new antibiotics against multidrug-resistant pathogens.

References

Application of Mureidomycin E in Spheroplast Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-02

Introduction

Mureidomycins are a class of peptidyl-nucleoside antibiotics that exhibit potent activity against Pseudomonas aeruginosa.[1][2][3] These antibiotics, including Mureidomycin E, function by inhibiting a critical step in bacterial cell wall biosynthesis. The integrity of the bacterial cell wall is essential for maintaining cell shape and protecting against osmotic stress. Disruption of its synthesis leads to the formation of osmotically sensitive spherical cells known as spheroplasts. This characteristic makes mureidomycins valuable tools in research for studying bacterial cell wall biology, antibiotic mechanisms of action, and for the preparation of spheroplasts for various downstream applications such as patch-clamping and studies of antimicrobial peptide translocation.[4][5]

This compound, like its analogues, targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). MraY is an integral membrane protein that catalyzes the transfer of UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a committed step in the membrane-associated stages of peptidoglycan synthesis. By inhibiting MraY, this compound effectively blocks the formation of the peptidoglycan layer, leading to the accumulation of precursors in the cytoplasm and the eventual formation of spheroplasts in growing bacteria. The specific action on MraY makes this compound a targeted tool for inducing spheroplast formation with minimal off-target effects compared to broader-acting agents.

Principle of Spheroplast Formation

Spheroplast formation is the process by which the rigid peptidoglycan cell wall of a bacterium is partially or completely removed, causing the cell to assume a spherical shape under the influence of its own turgor pressure. This process can be induced by various agents, including enzymes like lysozyme (B549824) that directly degrade the existing cell wall, or antibiotics like this compound that inhibit its synthesis. When bacteria are cultured in the presence of this compound, they are unable to synthesize new peptidoglycan to support cell growth and division. As the cell attempts to expand, the lack of a rigid cell wall results in the formation of a spherical, osmotically fragile spheroplast. For Gram-negative bacteria, the outer membrane is typically retained.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related and well-studied Mureidomycin C to provide a reference for expected potency. It is reported that Mureidomycins E and F exhibit strong anti-pseudomonal activity, though less than that of Mureidomycin A.

CompoundOrganismMIC Range (µg/mL)Reference
Mureidomycin CPseudomonas aeruginosa0.1 - 3.13
Mureidomycin A, B, C, DPseudomonas speciesSusceptible at ≤ 200 µg/mL

Experimental Protocols

The following is a generalized protocol for the induction of spheroplasts in Pseudomonas aeruginosa using this compound. The optimal concentration of this compound and incubation time may need to be determined empirically.

Materials
  • This compound

  • Pseudomonas aeruginosa culture

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Osmotically stabilizing buffer (e.g., 20 mM Tris-HCl, pH 7.8, containing 0.7 M sucrose (B13894) and 20 mM MgCl₂)

  • Phase-contrast microscope

  • Spectrophotometer

Protocol for Spheroplast Formation
  • Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of TSB and incubate overnight at 37°C with shaking.

  • Sub-culturing: The following day, dilute the overnight culture 1:100 into fresh, pre-warmed TSB. Incubate at 37°C with shaking until the culture reaches the early to mid-logarithmic growth phase (OD₆₀₀ of approximately 0.5-0.8).

  • Induction of Spheroplasts: Add this compound to the logarithmic phase culture. A starting concentration in the range of the MIC of related compounds (e.g., 1-10 µg/mL) is recommended. A control culture without this compound should be maintained under the same conditions.

  • Incubation: Continue to incubate the cultures at 37°C with shaking. Monitor the optical density (OD₆₀₀) of the cultures over time. A decrease in turbidity is indicative of cell lysis and spheroplast formation.

  • Microscopic Examination: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the culture and observe under a phase-contrast microscope at high magnification (e.g., 1000x). Look for the morphological transition from rod-shaped cells to spherical spheroplasts.

  • Harvesting Spheroplasts: Once a significant population of spheroplasts has formed (typically within 2-4 hours), harvest the cells by gentle centrifugation (e.g., 1,000 x g for 15 minutes).

  • Resuspension: Carefully discard the supernatant and gently resuspend the spheroplast pellet in an osmotically stabilizing buffer to prevent lysis.

Visualizations

Mechanism of Action of this compound

Mureidomycin_E_Mechanism UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pentapeptide MurA-F MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->MraY Lipid_I Lipid I Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation MraY->Lipid_I Catalysis Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: this compound inhibits the MraY enzyme, blocking Lipid I formation.

Experimental Workflow for Spheroplast Formation

Spheroplast_Formation_Workflow start Start culture Overnight culture of P. aeruginosa start->culture subculture Subculture to logarithmic phase (OD600 = 0.5-0.8) culture->subculture add_mureidomycin Add this compound subculture->add_mureidomycin incubate Incubate with shaking (37°C, 2-4 hours) add_mureidomycin->incubate monitor Monitor OD600 and microscopy for spheroplast formation incubate->monitor harvest Harvest by gentle centrifugation monitor->harvest resuspend Resuspend in osmotically-stabilized buffer harvest->resuspend end Spheroplasts ready for downstream use resuspend->end

Caption: Workflow for generating bacterial spheroplasts using this compound.

References

Troubleshooting & Optimization

Overcoming Mureidomycin E solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mureidomycin E. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility properties?

This compound is a peptidylnucleoside antibiotic that belongs to the mureidomycin family, known for its activity against Pseudomonas aeruginosa[][2]. Structurally, it is a complex molecule containing both peptide and nucleoside moieties, including m-tyrosine residues[3]. Mureidomycins A-D are reported to be soluble in water and methanol[4]. While specific quantitative solubility data for this compound in various buffers is not extensively published, its amphoteric nature suggests that its solubility is pH-dependent.

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?

Difficulties in dissolving this compound can arise from several factors:

  • pH of the buffer: As an amphoteric molecule, this compound has an isoelectric point (pI) at which its net charge is zero, leading to minimal solubility. The pH of your buffer may be too close to its pI.

  • Hydrophobic interactions: The presence of hydrophobic residues can lead to aggregation in aqueous solutions[5].

  • Concentration: The desired concentration may exceed the solubility limit of this compound in the chosen buffer system.

  • Temperature: Dissolution may be less efficient at lower temperatures.

Q3: Can I use organic solvents to aid in dissolving this compound?

Yes, using a small amount of an organic co-solvent is a common strategy for dissolving hydrophobic or complex peptides. Dimethyl sulfoxide (B87167) (DMSO) is often preferred due to its high solubilizing power and relatively low toxicity in many biological assays. The general approach is to first dissolve the compound in a minimal amount of 100% DMSO and then slowly add the aqueous buffer to the desired final concentration, vortexing after each addition. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system, typically not exceeding 1% (v/v) for cellular assays.

Q4: How does pH adjustment help with solubility?

Q5: Are there any other physical methods to improve solubility?

Yes, sonication and gentle warming can be effective. Sonication uses ultrasonic waves to break apart aggregates and facilitate dissolution. Gentle warming (e.g., to < 40°C) can also increase the solubility of some compounds, but caution must be exercised to avoid thermal degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in aqueous buffer. The pH of the buffer is near the isoelectric point (pI) of the molecule.Test solubility in small volumes of buffers with different pH values (e.g., pH 5, 7, and 9) to find the optimal pH for dissolution.
The compound has low intrinsic aqueous solubility due to hydrophobic regions.Use the co-solvent method. First, dissolve this compound in a minimal volume of DMSO, then slowly dilute with your aqueous buffer to the final concentration.
The solution becomes cloudy or forms a precipitate after adding the aqueous buffer to the DMSO stock. The solubility limit in the final buffer concentration has been exceeded.Prepare a more concentrated stock solution in 100% DMSO and use a smaller volume to achieve the final desired concentration. Ensure the final DMSO concentration is compatible with your experiment.
The buffer components are interacting with the compound, causing it to precipitate.Try a different buffer system. For example, if you are using a phosphate (B84403) buffer, try a Tris or HEPES buffer.
The dissolved this compound solution appears to have particulate matter. Incomplete dissolution or aggregation has occurred.Centrifuge the solution to pellet any undissolved material before use. Consider using sonication to break up aggregates during the dissolution process.

Experimental Protocols

Protocol 1: Standard Dissolution in Aqueous Buffer

This protocol is a starting point for dissolving this compound directly in an aqueous buffer.

  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.

  • Add the desired volume of sterile aqueous buffer (e.g., Tris or phosphate buffer at pH 7) to the vial to achieve the target concentration.

  • Vortex the solution for 30-60 seconds.

  • If dissolution is incomplete, sonicate the solution in a water bath for 3-5 minutes. Brief sonication cycles (e.g., 3 cycles of 10 seconds each) with chilling on ice in between can help minimize heating.

  • Visually inspect the solution for clarity. If particulates remain, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.

Protocol 2: Co-Solvent Method for Enhanced Solubility

This method is recommended for higher concentrations or when direct dissolution in aqueous buffer fails.

  • Equilibrate the lyophilized this compound powder to room temperature.

  • Add a minimal amount of 100% DMSO (e.g., 10-20 µL) to the vial to create a concentrated stock solution. Vortex until the powder is fully dissolved.

  • In a separate tube, prepare the final volume of your desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly and dropwise add the required volume of the this compound stock solution from step 2 to achieve the final concentration.

  • If the solution becomes turbid, it may indicate that the solubility limit has been reached.

  • Ensure the final concentration of DMSO is kept to a minimum, ideally below 1%, to avoid interference with biological experiments.

Data Presentation

The following table provides hypothetical solubility data for this compound to illustrate the effect of pH and co-solvents. Note: These values are for illustrative purposes and should be determined empirically for your specific experimental conditions.

Solvent System pH Estimated Max Solubility (mg/mL)
Deionized Water7.0~ 0.5
50 mM Phosphate Buffer5.0~ 0.8
50 mM Phosphate Buffer7.4~ 0.4
50 mM Tris Buffer9.0~ 1.2
50 mM Phosphate Buffer (pH 7.4) + 1% DMSO7.4~ 2.5
50 mM Phosphate Buffer (pH 7.4) + 5% DMSO7.4> 10

Visualizations

This compound Mechanism of Action

Mureidomycins inhibit bacterial cell wall synthesis by targeting the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is critical for the formation of Lipid I, a key intermediate in the peptidoglycan synthesis pathway.

Mureidomycin_Mechanism cluster_cytoplasm Bacterial Cytoplasm UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY Translocase (Enzyme) UDP_MurNAc->MraY Substrate Lipid_Carrier Undecaprenyl Phosphate (Lipid Carrier) Lipid_Carrier->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Catalysis Mureidomycin_E This compound Mureidomycin_E->MraY Inhibition

Caption: Inhibition of MraY translocase by this compound.

Troubleshooting Workflow for this compound Solubility

This workflow provides a logical sequence of steps to address solubility challenges.

Solubility_Workflow start Start: Dissolve This compound direct_dissolve Attempt direct dissolution in aqueous buffer (pH 7.4) start->direct_dissolve is_soluble Is it soluble? direct_dissolve->is_soluble success Success: Proceed with experiment is_soluble->success Yes adjust_ph Adjust Buffer pH (Try acidic & basic pH) is_soluble->adjust_ph No is_soluble_ph Is it soluble? adjust_ph->is_soluble_ph is_soluble_ph->success Yes use_cosolvent Use Co-solvent Method (e.g., 100% DMSO stock, then dilute) is_soluble_ph->use_cosolvent No is_soluble_dmso Is it soluble? use_cosolvent->is_soluble_dmso is_soluble_dmso->success Yes sonicate_warm Apply Physical Methods (Sonication / Gentle Warming) is_soluble_dmso->sonicate_warm No is_soluble_final Is it soluble? sonicate_warm->is_soluble_final is_soluble_final->success Yes consult Consult Technical Support / Re-evaluate concentration is_soluble_final->consult No

Caption: A step-by-step workflow for troubleshooting solubility.

References

Technical Support Center: Optimizing Mureidomycin E Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Mureidomycin E yield. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the fermentation of Streptomyces species for the production of this valuable antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary producing organisms for this compound?

A1: this compound is part of the mureidomycin (MRD) family of antibiotics. The producing organisms are typically strains of Streptomyces, with Streptomyces roseosporus and Streptomyces flavidovirens being notable producers of mureidomycins. It is crucial to confirm the genetic capability of your specific strain for this compound production.

Q2: My wild-type Streptomyces roseosporus strain is not producing any this compound. What could be the reason?

A2: The biosynthetic gene cluster for mureidomycins in some Streptomyces roseosporus strains is cryptic, meaning it is not expressed under standard laboratory conditions. Activation of this gene cluster may require genetic engineering, such as the introduction of an exogenous activator gene like ssaA.

Q3: What is a good starting medium for this compound fermentation?

A3: A common and effective medium for cultivating Streptomyces species is the International Streptomyces Project-2 (ISP-2) medium.[1] Its composition is provided in the Experimental Protocols section. However, for optimal this compound yield, this medium will likely require optimization of its carbon, nitrogen, and mineral components.

Q4: How critical are pH and temperature for this compound production?

A4: Both pH and temperature are critical parameters. For many Streptomyces species, the optimal pH for antibiotic production is near neutral (around 7.0), and the optimal temperature is typically between 28-37°C.[2] It is important to note that the optimal conditions for cell growth may not be the same as for this compound production.

Q5: What is the role of aeration and agitation in this compound fermentation?

A5: Aeration and agitation are crucial for providing sufficient dissolved oxygen for the aerobic Streptomyces and for ensuring proper mixing of nutrients. Insufficient oxygen can be a major limiting factor in antibiotic synthesis.[2] However, excessive agitation can cause shear stress, which can damage the mycelia and negatively impact production.

Troubleshooting Guides

Problem 1: Low or No this compound Yield

This guide provides a systematic approach to troubleshoot low or negligible yields of this compound, a common challenge in fermentation processes.

graph TD; A[Start: Low/No this compound Yield] --> B{Strain Viability & Genetic Potential}; B --> C{Inoculum Quality}; C --> D{Media Composition}; D --> E{Fermentation Conditions}; E --> F[Analyze Results & Refine]; Caption: Troubleshooting workflow for low this compound yield.

Recommended Actions in Q&A Format:

  • Q: My culture has good biomass, but no this compound is detected. What should I check first? A: First, verify the genetic stability and capability of your Streptomyces strain to produce this compound. If the biosynthetic gene cluster is cryptic, it may need to be activated. Next, evaluate your fermentation medium. The production of secondary metabolites like this compound is often triggered by the depletion of certain nutrients, so a rich medium that supports excellent growth may not be optimal for production.

  • Q: How can I optimize my media for better yield? A: Systematically evaluate different carbon and nitrogen sources. For example, you can test glucose, starch, and glycerol (B35011) as carbon sources, and soybean meal, peptone, and yeast extract as nitrogen sources. Also, consider the C:N ratio, as this can significantly influence secondary metabolism. High phosphate (B84403) concentrations can sometimes inhibit antibiotic production, so you may need to test different phosphate levels.[2]

  • Q: What are the ideal fermentation parameters to start with? A: A good starting point for many Streptomyces fermentations is a temperature of 28-30°C, an initial pH of 7.0, and an agitation rate of 150-200 rpm in a shake flask.[3] However, these parameters should be optimized for your specific strain and bioreactor setup.

Problem 2: Inconsistent this compound Yields Between Batches

This guide addresses issues with batch-to-batch variability in this compound production.

Recommended Actions in Q&A Format:

  • Q: What is the most common cause of inconsistent yields? A: The most frequent cause of variability is an inconsistent inoculum. The age, density, and metabolic state of your seed culture can have a profound impact on the production phase. It is crucial to standardize your inoculum preparation protocol.[4]

  • Q: How can I standardize my inoculum? A: Prepare a master stock of spores and use this to inoculate your seed cultures. Define a specific incubation time for your seed culture to ensure you are inoculating your production fermenter with cells in a consistent growth phase. A typical inoculum size is 5-10% (v/v).[2]

  • Q: Could media preparation be a source of variability? A: Yes, especially when using complex media components like yeast extract or peptone, which can vary between suppliers and even batches. If possible, test different batches of these components or consider moving towards a more chemically defined medium for greater consistency. Also, ensure that all media components are fully dissolved and sterilized consistently.

Data Presentation: Optimizing Fermentation Parameters

The following tables provide illustrative examples of how to structure experiments to optimize this compound yield. The data presented here is hypothetical and should be adapted based on your experimental results.

Table 1: Effect of Carbon Source on this compound Yield

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.545
Soluble Starch7.268
Glycerol6.855
Maltose7.962

Table 2: Effect of Nitrogen Source on this compound Yield

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Soybean Meal9.175
Yeast Extract8.260
Peptone8.865
Ammonium Sulfate5.530

Table 3: Effect of pH and Temperature on this compound Yield

Initial pHTemperature (°C)This compound Titer (mg/L)
6.52870
7.02885
7.52878
7.02565
7.03092
7.03280

Experimental Protocols

Protocol 1: Inoculum Development for Streptomyces roseosporus

This protocol outlines the preparation of a standardized seed culture for inoculating production fermenters.

  • Spore Stock Preparation:

    • Grow S. roseosporus on a suitable agar (B569324) medium (e.g., ISP-2 agar) at 28°C for 7-10 days until good sporulation is observed.

    • Aseptically scrape the spores from the surface and suspend them in a sterile 20% glycerol solution.

    • Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

    • Aliquot the spore suspension into cryovials and store at -80°C.

  • Seed Culture Preparation:

    • Aseptically inoculate a 250 mL baffled flask containing 50 mL of sterile ISP-2 broth with 100 µL of the thawed spore stock.

    • Incubate the flask at 28°C with shaking at 200 rpm for 48-72 hours.

    • The resulting vegetative culture is the seed inoculum.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol provides a general procedure for shake flask fermentation.

graph TD; A[Start: Prepare Production Medium] --> B[Sterilize Medium and Glassware]; B --> C[Inoculate with Seed Culture]; C --> D[Incubate under Controlled Conditions]; D --> E[Monitor Growth and this compound Production]; E --> F[Harvest at Optimal Time]; F --> G[Extract and Quantify this compound]; Caption: General workflow for this compound fermentation.

  • Medium Preparation:

    • Prepare the production medium (e.g., optimized ISP-2) in baffled flasks. A typical volume is 50 mL in a 250 mL flask.

    • The composition of ISP-2 medium is (per liter): 10 g malt (B15192052) extract, 4 g yeast extract, 4 g dextrose.[1] Adjust pH to 7.2 before autoclaving.

    • Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation:

    • Inoculate the production medium with the seed culture at a 5-10% (v/v) ratio.

  • Incubation:

    • Incubate the flasks at 28-30°C with shaking at 200 rpm for 7-10 days.

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring optical density at 600 nm or dry cell weight) and this compound concentration (by HPLC).

Protocol 3: Extraction and Quantification of this compound by HPLC

This protocol provides a general method for the extraction and quantification of this compound from the fermentation broth.

  • Extraction:

    • Centrifuge the fermentation broth sample to separate the mycelia from the supernatant.

    • This compound is a peptide-based antibiotic, so extraction from the supernatant can often be achieved using solid-phase extraction (SPE) with a C18 cartridge.

    • Alternatively, liquid-liquid extraction with a suitable organic solvent (e.g., butanol) at an appropriate pH may be effective.

  • HPLC Analysis (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of approximately 260 nm (due to the uracil (B121893) chromophore).

    • Quantification: Create a standard curve using a purified this compound standard of known concentration.

References

Challenges in the purification of Mureidomycin E from culture filtrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Mureidomycin E from culture filtrates.

Troubleshooting Guides

Problem 1: Low Yield of this compound After Initial Extraction

Possible Cause Recommended Solution
Incomplete Extraction from Culture Filtrate Ensure the chosen resin for solid-phase extraction (e.g., Amberlite XAD-2) is appropriate for the amphoteric nature of Mureidomycins. Optimize the pH of the culture filtrate before loading to enhance binding. Elute with a step gradient of an appropriate organic solvent like methanol (B129727) or acetonitrile (B52724) to ensure complete recovery.
Degradation During Extraction Mureidomycins, like other peptide-based antibiotics, can be susceptible to degradation.[1] Maintain cold conditions (4°C) throughout the extraction process. Minimize the time the sample is exposed to harsh pH conditions or organic solvents.
Suboptimal Fermentation Conditions Verify the fermentation parameters, including media composition, pH, temperature, and incubation time. Suboptimal conditions can lead to low production of the target compound.[2]

Problem 2: Poor Separation of this compound from Other Analogs (e.g., Mureidomycin A, F) During Chromatography

Possible Cause Recommended Solution
Co-elution of Structurally Similar Analogs Mureidomycins E and F have the same molecular formulae and very similar spectral properties, differing primarily in the position of a hydroxyl group, which makes their separation challenging.[3] For HPLC: - Modify Mobile Phase: Adjust the gradient slope to be shallower around the expected elution time of this compound. Experiment with different ion-pairing reagents or small changes in the mobile phase pH to alter the selectivity. - Change Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry, such as a phenyl-hexyl or cyano phase.[4]
Overloading of the Chromatographic Column Injecting too much crude extract can lead to broad, overlapping peaks. Reduce the sample load or use a larger-dimension preparative column.
Inappropriate Chromatography Technique A single chromatography step may be insufficient. A multi-step purification strategy is often necessary.[3] Consider using a sequence of different chromatography techniques, such as ion exchange followed by reversed-phase, to exploit different chemical properties of the molecules.

Problem 3: Presence of Unexpected Peaks in the Final Purified Sample

Possible Cause Recommended Solution
Contamination from Media Components Residual sugars, peptides, and salts from the fermentation medium can be carried through the purification process.[5] Incorporate a desalting or size-exclusion chromatography step (e.g., Toyopearl HW-40) early in the purification workflow.[3]
Formation of Degradation Products This compound may degrade if exposed to harsh pH, high temperatures, or light.[1] Analyze samples at each stage to identify when the impurity appears. Store intermediates and the final product at low temperatures (e.g., -20°C or -70°C) and protect from light.[6]
Presence of N-acetylated Mureidomycins The producing organism may naturally create acetylated versions of Mureidomycins, such as N-acetylthis compound.[4] These will have different retention times on HPLC. Their identity can be confirmed by mass spectrometry, looking for a mass shift corresponding to the addition of an acetyl group.[7]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main challenges stem from the fact that this compound is often a minor component within a complex mixture of structurally similar analogues (Mureidomycins A, B, C, D, F, etc.) produced by the Streptomyces strain.[3][4] This leads to difficulties in achieving high purity due to co-elution during chromatographic separation. Furthermore, like many peptide-based molecules, Mureidomycins can be prone to degradation if not handled under appropriate conditions.[1]

Q2: What type of chromatography is most effective for this compound purification?

A multi-step chromatographic approach is generally required. The initial capture from the culture filtrate is often performed using a hydrophobic adsorption resin like Amberlite XAD-2.[3] This is typically followed by a combination of ion-exchange chromatography (e.g., CG-50, Whatman DE-52) and size-exclusion chromatography (e.g., Toyopearl HW-40).[3] For final polishing and high-resolution separation from closely related analogues, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is commonly employed.[4]

Q3: My mass spectrometry results show a peak with a mass corresponding to N-acetylthis compound. What is this, and how can I separate it?

N-acetylthis compound is a known analogue where an acetyl group is attached to the N-terminus.[7] Its presence is a result of the biosynthetic pathway in the producing organism.[7] Due to the change in polarity from the acetyl group, it should be separable from this compound using high-resolution RP-HPLC. Optimizing the mobile phase gradient will be key to achieving baseline separation.

Q4: What are the recommended storage conditions for purified this compound?

Q5: How can I confirm the purity and identity of my final this compound sample?

A combination of analytical techniques should be used. High-performance liquid chromatography (HPLC) can assess purity by showing a single, sharp peak.[4] High-resolution mass spectrometry (HRMS) can confirm the molecular formula.[7] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the detailed chemical structure and confirm the identity of the compound.

Experimental Protocols

General Protocol for the Isolation of Mureidomycins

This protocol is a generalized procedure based on methods cited for the Mureidomycin family.[3][4][8] Optimization will be necessary for specific strains and culture conditions.

  • Clarification of Culture Broth:

    • Centrifuge the fermentation broth to pellet the mycelia.

    • Filter the resulting supernatant through a 0.45 µm filter to obtain the clarified culture filtrate.

  • Initial Capture by Adsorption Chromatography:

    • Adjust the pH of the culture filtrate to neutral (pH 7.0).

    • Load the filtrate onto a column packed with Amberlite XAD-2 resin.

    • Wash the column with deionized water to remove salts and polar impurities.

    • Elute the bound Mureidomycins with an aqueous methanol or acetone (B3395972) solution.

    • Concentrate the eluate under vacuum.

  • Ion-Exchange Chromatography:

    • Dissolve the concentrated extract in a suitable buffer.

    • Apply the solution to an ion-exchange column (e.g., CG-50, cation exchange, or DE-52, anion exchange, depending on the pH and isoelectric point of the target molecule).

    • Elute using a salt gradient (e.g., NaCl or ammonium (B1175870) acetate).

    • Collect fractions and assay for activity to identify those containing Mureidomycins.

  • Size-Exclusion Chromatography:

    • Pool and concentrate the active fractions from the previous step.

    • Apply the sample to a size-exclusion column (e.g., Toyopearl HW-40) equilibrated with an appropriate buffer to separate molecules based on size.

    • Collect fractions and monitor by UV absorbance and/or bioassay.

  • Preparative Reversed-Phase HPLC:

    • Further purify the Mureidomycin-containing fractions on a preparative RP-HPLC system with a C18 column (e.g., Zorbax SB-C18).[4]

    • Use a gradient of acetonitrile in water, often with an acid modifier like 0.1% formic acid.[4]

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm) and collect peaks corresponding to this compound.[4]

Visualizations

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Quality Control Fermentation Streptomyces Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Culture Broth Filtration Filtration (0.45 µm) Centrifugation->Filtration Supernatant Adsorption Adsorption Chromatography (e.g., Amberlite XAD-2) Filtration->Adsorption Clarified Filtrate IonExchange Ion-Exchange Chromatography (e.g., CG-50 / DE-52) Adsorption->IonExchange Crude Extract SizeExclusion Size-Exclusion Chromatography (e.g., Toyopearl HW-40) IonExchange->SizeExclusion Partially Purified Fractions PrepHPLC Preparative RP-HPLC (C18 Column) SizeExclusion->PrepHPLC Purity Purity & Identity Check (HPLC, HRMS, NMR) PrepHPLC->Purity Isolated this compound FinalProduct Pure this compound Purity->FinalProduct

Caption: Workflow for the purification of this compound.

G Start Poor Separation of This compound Cause1 Co-elution of Structural Analogs? Start->Cause1 Cause2 Column Overload? Start->Cause2 Cause3 Suboptimal Mobile Phase Gradient? Start->Cause3 Solution1a Change Stationary Phase (e.g., Phenyl-Hexyl) Cause1->Solution1a Solution1b Employ Orthogonal Chromatography (e.g., IEX) Cause1->Solution1b Solution2 Reduce Sample Load or Use Larger Column Cause2->Solution2 Solution3 Decrease Gradient Slope (Shallower Gradient) Cause3->Solution3

Caption: Troubleshooting poor chromatographic separation.

References

Mureidomycin E stability under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Mureidomycin E under various storage conditions. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your this compound samples during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below, protected from light and moisture. For short-term storage of a few days, refrigeration at 2-8°C may be acceptable, though stability should be verified.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in methanol (B129727) and water.[1] For stock solutions, use sterile, nuclease-free water or an appropriate buffer. Due to the potential for hydrolysis, it is advisable to prepare fresh solutions for each experiment or to aliquot and freeze stock solutions at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Q3: What are the visible signs of this compound degradation?

A3: Visible signs of degradation in the solid form can include discoloration of the powder. In solution, degradation may not be visually apparent. Therefore, it is crucial to rely on analytical methods such as High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound over time.

Q4: How does pH affect the stability of this compound?

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity in my assay. Degradation of this compound due to improper storage or handling.1. Prepare fresh this compound solutions from a new lyophilized stock. 2. Verify the storage conditions of your stock (temperature, light protection). 3. Perform a stability study to determine the degradation rate under your specific experimental conditions.
Inconsistent results between experiments. Instability of this compound in the experimental buffer or medium.1. Assess the stability of this compound in your specific buffer system over the time course of your experiment. 2. Consider preparing the this compound solution immediately before use. 3. Minimize the time the compound spends in solution at room temperature.
Appearance of unexpected peaks in HPLC analysis. Degradation of this compound into byproducts.1. Compare the chromatogram of your aged sample to a freshly prepared standard. 2. If new peaks are present, this indicates degradation. Quantify the remaining parent compound to assess stability. 3. Consider using a stability-indicating HPLC method.

Quantitative Stability Data (Hypothetical Data)

The following tables present hypothetical stability data for this compound to illustrate how such data would be structured.

Table 1: Stability of this compound Solution (1 mg/mL in Water) at Different Temperatures

Storage TemperatureInitial Concentration (%)Concentration after 24 hours (%)Concentration after 7 days (%)Concentration after 30 days (%)
25°C (Room Temp) 10092.575.345.1
4°C 10099.195.888.2
-20°C 10099.899.297.5
-80°C 10010099.999.5

Table 2: Influence of pH on this compound Stability in Aqueous Buffer at 25°C over 48 hours

pHInitial Concentration (%)Concentration after 24 hours (%)Concentration after 48 hours (%)
3.0 10065.242.1
5.0 10088.979.5
7.0 10098.596.8
9.0 10070.350.7

Experimental Protocols

Protocol: Assessing the Stability of this compound in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent or buffer system.

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of lyophilized this compound.

    • Dissolve in the desired solvent (e.g., sterile water, PBS) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm sterile filter.

  • Sample Incubation:

    • Aliquot the stock solution into multiple sterile, light-protected tubes.

    • Store the tubes under the desired storage conditions (e.g., 25°C, 4°C, -20°C).

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot for analysis.

    • The initial time point (t=0) serves as the 100% reference.

  • Quantification by HPLC:

    • Use a validated stability-indicating HPLC method to determine the concentration of this compound.

    • The mobile phase and column selection should be optimized for the separation of this compound from its potential degradation products.

    • Quantify the peak area corresponding to this compound and compare it to the t=0 sample.

  • Data Analysis:

    • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

experimental_workflow prep Prepare this compound Stock Solution aliquot Aliquot into Vials for Different Conditions prep->aliquot storage Store at Varied Temperatures and pH aliquot->storage sampling Sample at Predetermined Time Points storage->sampling hplc Analyze by Stability-Indicating HPLC sampling->hplc data Calculate Remaining Concentration hplc->data kinetics Determine Degradation Kinetics data->kinetics degradation_pathway mureidomycin_e This compound hydrolysis Hydrolysis Product A (e.g., Cleavage of Peptide Bond) mureidomycin_e->hydrolysis pH, Temp oxidation Oxidation Product B (e.g., Modification of Tyrosine Residue) mureidomycin_e->oxidation Light, O2 inactive Inactive Fragments hydrolysis->inactive oxidation->inactive

References

Minimizing Mureidomycin E degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Mureidomycin E during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a member of the mureidomycin family of peptidyl-nucleoside antibiotics. These are amphoteric compounds, typically appearing as a white powder, and are soluble in polar solvents such as water and methanol.[1] Like other mureidomycins, it is investigated for its antibacterial properties.

Q2: What are the primary factors that can cause this compound degradation?

While specific data for this compound is limited, based on the general principles of antibiotic stability, the primary factors contributing to its degradation are likely:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis of labile functional groups within the molecule.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.

  • Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of susceptible moieties.

  • Enzymatic Degradation: Contamination of experimental samples with enzymes, such as proteases or nucleases, could potentially cleave the peptide or nucleoside components.

Q3: How should I prepare and store this compound stock solutions to ensure stability?

To maximize the stability of this compound stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, sterile solvents. For aqueous solutions, use sterile, nuclease-free water. Methanol is also a suitable solvent.[1]

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) to minimize the impact of adsorption to container surfaces and to reduce the frequency of preparation.

  • Aliquoting: After preparation, immediately aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage Temperature: Store the aliquots at -20°C or, for long-term storage (months), at -80°C.

  • Light Protection: Protect the stock solution from light by using amber-colored tubes or by wrapping the tubes in aluminum foil.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in my assay. This compound has degraded in the stock solution or working solution.1. Prepare a fresh working solution from a new aliquot of the frozen stock. 2. If the problem persists, prepare a fresh stock solution. 3. Verify the storage conditions of your stock solution (temperature, light protection).
Inconsistent results between experiments. 1. Inconsistent handling of this compound solutions. 2. Degradation during the experimental procedure.1. Ensure consistent timing between the preparation of the working solution and its use in the assay. 2. Minimize the time the working solution is kept at room temperature or 37°C. Prepare it immediately before use if possible. 3. Check the pH of your assay buffer to ensure it is within a stable range for this compound (near neutral pH is generally recommended for complex molecules).
Appearance of unknown peaks in my analytical chromatography (HPLC/LC-MS). Degradation of this compound into byproducts.1. Analyze a freshly prepared sample to confirm the identity of the parent peak. 2. Review your sample preparation and handling procedure to identify potential causes of degradation (e.g., prolonged exposure to harsh pH, high temperature, or light). 3. If degradation is unavoidable, develop an analytical method that can separate and quantify the parent compound and its major degradation products.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of this compound in Aqueous Buffer at 25°C over 24 hours.

pH% Remaining this compound
3.0< 50%
5.0~ 85%
7.0> 95%
9.0~ 70%

Table 2: Hypothetical Temperature Stability of this compound in Neutral Buffer (pH 7.0) over 24 hours.

Temperature% Remaining this compound
4°C> 98%
25°C (Room Temperature)~ 90%
37°C (Physiological Temperature)~ 75%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (lyophilized powder)

    • Sterile, nuclease-free water or HPLC-grade methanol

    • Sterile, low-protein-binding microcentrifuge tubes (amber or wrapped in foil)

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile environment.

    • Add the appropriate volume of solvent to achieve the target concentration (e.g., 10 mg/mL).

    • Gently vortex the solution until the powder is completely dissolved. Avoid vigorous shaking to prevent potential denaturation.

    • Immediately aliquot the solution into single-use volumes.

    • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Minimizing Degradation During a Typical Bioassay

  • Preparation:

    • Thaw a single aliquot of this compound stock solution on ice.

    • Use a pre-chilled, sterile buffer (ideally at a neutral pH) for dilutions.

  • Procedure:

    • Prepare the final working concentration of this compound immediately before adding it to the assay plate.

    • Keep the working solution on ice and protected from light throughout the preparation process.

    • Minimize the incubation time at elevated temperatures (e.g., 37°C) as much as the experimental design allows.

    • Include a "time-zero" control where the activity of a freshly prepared sample is measured to establish a baseline.

    • If the experiment spans several hours, consider the stability of this compound under the assay conditions and interpret the results accordingly.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Stock Solution Preparation cluster_assay Assay Procedure weigh Weigh this compound dissolve Dissolve in appropriate solvent weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw one aliquot on ice store->thaw Retrieve one aliquot dilute Prepare working solution in cold buffer thaw->dilute assay Add to assay immediately dilute->assay incubate Incubate under assay conditions assay->incubate analyze analyze incubate->analyze Analyze results

Caption: Workflow for preparing and using this compound to minimize degradation.

degradation_pathways Potential Degradation Pathways of this compound cluster_factors Degradation Factors cluster_products Degradation Products (Inactive/Less Active) Mureidomycin_E This compound (Active) Hydrolysis Hydrolysis Products Mureidomycin_E->Hydrolysis Hydrolysis Photo Photodegradation Products Mureidomycin_E->Photo Photolysis Oxidized Oxidized Products Mureidomycin_E->Oxidized Oxidation pH High/Low pH pH->Hydrolysis Temp High Temperature Temp->Hydrolysis Light UV/Light Exposure Light->Photo Oxidation Oxidizing Agents Oxidation->Oxidized

Caption: Factors leading to potential degradation of this compound.

References

Troubleshooting Mureidomycin E MraY inhibition assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with Mureidomycin E and other inhibitors of the bacterial enzyme MraY. The following frequently asked questions (FAQs) and troubleshooting guides address common sources of variability and error in MraY inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound inhibition of MraY?

This compound is a nucleoside antibiotic that acts as a competitive inhibitor of the MraY enzyme.[1][2] It competes with the natural substrate, UDP-MurNAc-pentapeptide, for binding to the enzyme's active site.[2] Mureidomycin A, a related compound, has been shown to be a potent slow-binding inhibitor of MraY.[3] This means that the inhibitor initially binds to the enzyme in a reversible step, followed by a slower conformational change that results in a more tightly bound complex.

Q2: Why is there high variability between my replicate wells?

High variability in replicate wells is a common issue in enzyme assays and can stem from several sources:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of enzymes, substrates, or inhibitors can lead to significant differences between wells.

  • Inadequate Mixing: Failure to properly mix the reaction components can result in localized concentration gradients and inconsistent enzyme activity.

  • Temperature Gradients: Uneven temperature across the assay plate can cause variations in reaction rates.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and alter assay results.

  • Detergent and Lipid Micelle Heterogeneity: Since MraY is a membrane protein, its activity is highly dependent on the presence of detergents and lipids. Inconsistent formation of micelles can lead to variability in enzyme presentation and activity.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are often a result of subtle variations in experimental conditions:

  • Inconsistent Pre-incubation Times: For slow-binding inhibitors like Mureidomycin A, the pre-incubation time of the enzyme and inhibitor is critical.[3] Variations in this step will lead to different levels of inhibition and, consequently, shifts in the calculated IC50.

  • Enzyme Concentration: The concentration of active MraY in the assay can affect the apparent IC50 value, especially for tight-binding inhibitors.

  • Substrate Concentration: Since this compound is a competitive inhibitor, the concentration of the competing substrate, UDP-MurNAc-pentapeptide, will directly impact the IC50 value. It is crucial to use a consistent substrate concentration, typically at or near its Km, for competitive inhibition studies.

  • Reagent Stability: Degradation of the enzyme, substrates, or inhibitor over time can lead to drift in IC50 values.

  • Lot-to-Lot Variability of Reagents: Different batches of enzyme, substrates, or lipids can have varying purity and activity, leading to changes in assay performance.

MraY Signaling Pathway and Inhibition

The following diagram illustrates the catalytic role of MraY in the bacterial peptidoglycan synthesis pathway and the mechanism of its inhibition by this compound.

MraY_Inhibition_Pathway cluster_membrane Cytoplasmic Membrane MraY MraY Enzyme Lipid_I Lipid I MraY->Lipid_I Catalysis UMP UMP MraY->UMP Product Release Inactive_Complex MraY-Mureidomycin E Complex (Inactive) UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc_pp->MraY Substrate Binding C55P Undecaprenyl Phosphate (B84403) (C55-P) C55P->MraY Substrate Binding Mureidomycin_E This compound Mureidomycin_E->MraY Competitive Inhibition

Figure 1. MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound competitively inhibits this reaction.

Troubleshooting Guides

Issue 1: High Background Signal or Low Signal-to-Noise Ratio
Possible Cause Troubleshooting Steps
Autofluorescence of Assay Components 1. Test the fluorescence of each buffer component, including the detergent, individually. 2. If using a fluorescently labeled substrate, check for impurities or degradation products that may be fluorescent. 3. Consider using black, opaque microplates to minimize background fluorescence.
Contaminated Reagents 1. Use high-purity reagents and solvents. 2. Prepare fresh buffers and substrate solutions for each experiment.
Sub-optimal Tracer Concentration (Fluorescence Polarization Assays) 1. Perform a tracer concentration optimization experiment to find the lowest concentration that gives a robust signal (at least 3-fold above background).
Non-specific Binding of Fluorescent Probe 1. Optimize the concentration of the blocking agent (e.g., BSA) in the assay buffer. 2. Ensure the detergent concentration is sufficient to prevent non-specific binding to the plate.
Issue 2: Inconsistent IC50 Values
Possible Cause Troubleshooting Steps
Variable Pre-incubation Time 1. Standardize the pre-incubation time for the enzyme and inhibitor across all experiments.[4] 2. For slow-binding inhibitors, ensure the pre-incubation is long enough to reach equilibrium.[3]
Sub-optimal Substrate Concentration 1. Determine the Km of UDP-MurNAc-pentapeptide under your assay conditions. 2. For competitive inhibitors, use a substrate concentration at or near the Km value.[4]
Enzyme Activity Varies 1. Use a fresh aliquot of enzyme for each experiment to avoid degradation from freeze-thaw cycles.[4] 2. Ensure consistent storage conditions for the enzyme. 3. Perform a positive control with a known inhibitor to monitor enzyme activity.
Inhibitor Precipitation 1. Visually inspect wells for any precipitate. 2. Test the solubility of this compound in the final assay buffer. 3. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically ≤1%).

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for MraY assays. Note that these values can vary depending on the specific experimental conditions (e.g., bacterial species, detergent, pH, temperature).

Parameter Value Significance Reference(s)
Km for UDP-MurNAc-pentapeptide 36.2 ± 3.6 µM to 1.0 ± 0.3 mMA key parameter for setting the appropriate substrate concentration in competitive inhibition assays.[4]
Km for C55-P ~0.16 ± 0.08 mMImportant for ensuring the lipid substrate is not limiting the reaction.[4]
Optimal pH 7.5 - 8.4MraY activity is sensitive to pH; maintaining a stable pH is critical for reproducibility.[5]
Triton X-100 Concentration 0.1% - 1% (v/v)Crucial for solubilizing the MraY enzyme and the lipid substrate. The optimal concentration should be determined empirically.[3][5]
MgCl2 Concentration 40 - 50 mMMraY is a magnesium-dependent enzyme.[5]

Experimental Protocols

Detailed Methodology for a Fluorescence-Based MraY Inhibition Assay

This protocol is adapted from established methods for measuring MraY activity using a fluorescently labeled substrate.[5][6]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 200 mM KCl, 50 mM MgCl₂, 0.1% Triton X-100.

    • MraY Enzyme: Dilute a stock solution of partially purified MraY to the desired final concentration in assay buffer. The optimal concentration should be determined empirically.

    • Substrates: Prepare stock solutions of undecaprenyl phosphate (C55-P) and UDP-MurNAc-Nɛ-dansylpentapeptide (fluorescent substrate) in an appropriate solvent.

    • Inhibitor: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each this compound dilution (or vehicle control) to the appropriate wells.

    • Add 20 µL of the MraY enzyme solution to each well.

    • Pre-incubate the plate at 30°C for 15-30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding a 25 µL mixture of the substrates (e.g., to final concentrations of 50 µM C55-P and 25 µM UDP-MurNAc-Nɛ-dansylpentapeptide).

    • Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction (e.g., by adding a quenching solution or by immediate reading).

    • Measure the fluorescence at the appropriate excitation and emission wavelengths for the dansyl fluorophore.

  • Data Analysis:

    • Subtract the background fluorescence from all wells.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues in a this compound MraY inhibition assay.

Troubleshooting_Workflow Start Start: Assay Variability or Inconsistent Results Check_Reagents Check Reagent Integrity - Fresh aliquots? - Proper storage? - Expired? Start->Check_Reagents Check_Assay_Setup Review Assay Setup - Pipetting technique? - Consistent timing? - Plate mixing? Start->Check_Assay_Setup Check_Conditions Verify Assay Conditions - Correct buffer pH? - Stable temperature? - Correct wavelengths? Start->Check_Conditions Resolved Issue Resolved Check_Reagents->Resolved If issue found Problem Problem Persists Check_Reagents->Problem If problem persists Check_Assay_Setup->Resolved If issue found Check_Assay_Setup->Problem If problem persists Check_Conditions->Resolved If issue found Check_Conditions->Problem If problem persists Optimize_Enzyme Optimize Enzyme/Substrate - Enzyme in linear range? - Substrate at Km? Optimize_Enzyme->Resolved Optimize_Inhibitor Investigate Inhibitor - Solubility issues? - Standardized pre-incubation? Optimize_Inhibitor->Resolved Optimize_Detergent Optimize Detergent/Lipid - Correct detergent conc.? - Lipid quality? Optimize_Detergent->Resolved Problem->Optimize_Enzyme Problem->Optimize_Inhibitor Problem->Optimize_Detergent

Figure 2. A step-by-step workflow for troubleshooting variability in MraY inhibition assays.

References

Strategies to improve the potency of Mureidomycin E derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist researchers, scientists, and drug development professionals in their work on strategies to improve the potency of Mureidomycin E derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound derivatives.

Q1: We are observing low yields during the synthesis of our this compound analog. What are the potential causes and solutions?

A1: Low synthetic yields are a common challenge in the synthesis of complex nucleoside antibiotics. Here are some potential causes and troubleshooting steps:

  • Incomplete Coupling Reactions: The peptide couplings in Mureidomycin synthesis can be sterically hindered.

    • Troubleshooting:

      • Increase the concentration of your amino acid and coupling reagent solutions.

      • Consider "double coupling," especially after proline residues or when coupling bulky amino acids.

      • Experiment with different coupling reagents (e.g., HBTU, HATU) and additives (e.g., HOBt).

  • Side Reactions: The reactive side chains of amino acids can lead to unwanted side products if not properly protected.

    • Troubleshooting:

      • Ensure that your protecting group strategy is robust and that side chains are fully protected during coupling and deprotection steps.

      • For residues like aspartic acid, be mindful of potential aspartimide formation.

  • Aggregation of the Growing Peptide Chain: As the peptide chain elongates, it can aggregate on the solid support, leading to incomplete reactions.

    • Troubleshooting:

      • Use a resin with a lower loading capacity.

      • Incorporate "difficult sequence" breaking residues if possible.

      • Perform couplings at a slightly elevated temperature to disrupt aggregation.

Q2: We are facing difficulties in purifying our this compound derivative using HPLC. What are some common issues and how can we resolve them?

A2: HPLC purification of nucleoside analogs can be challenging due to their often polar nature and potential for multiple isomers.

  • Poor Peak Shape (Broadening or Tailing):

    • Troubleshooting:

      • Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase.

      • Column Overload: Reduce the amount of sample injected onto the column.

      • Secondary Interactions: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape. For acidic compounds, adding a competing acid (e.g., trifluoroacetic acid) can help.

  • Variable Retention Times:

    • Troubleshooting:

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature.

      • Mobile Phase Composition: Ensure accurate and consistent mobile phase preparation. If using a gradient, ensure the pump is functioning correctly.

      • Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Co-elution of Impurities:

    • Troubleshooting:

      • Optimize Gradient: Adjust the gradient slope to improve the separation of closely eluting peaks.

      • Change Stationary Phase: If co-elution persists, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

Q3: The antibacterial activity of our synthesized this compound analog against Pseudomonas aeruginosa is lower than expected. What factors could be contributing to this?

A3: Several factors can influence the antibacterial potency of Mureidomycin derivatives.

  • Structural Modifications:

    • Lipophilic Side Chain: A lipophilic side chain is often crucial for MraY inhibition. Ensure your analog design includes an appropriate lipophilic moiety.

    • N-terminal Acetylation: Acetylation of the N-terminus can significantly reduce MraY inhibition and antibacterial activity.[1]

    • Uracil (B121893) Saturation: Reduction of the C5-C6 double bond in the uracil ring to form a dihydrouracil (B119008) can decrease potency.

  • Target Engagement (MraY Inhibition):

    • Troubleshooting:

      • Perform a direct in vitro MraY inhibition assay to confirm that your compound is inhibiting the target enzyme. A lack of MraY inhibition would explain the poor whole-cell activity.

  • Cellular Permeability and Efflux:

    • Troubleshooting:

      • Pseudomonas aeruginosa has a notoriously impermeable outer membrane and efficient efflux pumps. Your compound may not be reaching its intracellular target.

      • Consider co-administering your compound with a known efflux pump inhibitor to see if this enhances its activity.

  • Experimental Conditions in MIC Assay:

    • Troubleshooting:

      • Inoculum Density: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard.

      • Media Quality: Use cation-adjusted Mueller-Hinton broth (CAMHB) for consistent results.

      • Incubation Time: Adhere to the recommended incubation time (typically 16-20 hours).

Quantitative Data Summary

The following tables summarize the available quantitative data for Mureidomycin derivatives and other MraY inhibitors to facilitate comparison.

Table 1: MraY Inhibition Data for Mureidomycin Derivatives and Analogs

Compound/DerivativeTarget EnzymeIC50Reference
N-acetylated Mureidomycin AnalogMraY1.5 mM[1]
Non-acetylated Mureidomycin AnalogMraY260 µM[1]
Triazinedione Peptidomimetic (6d)E. coli MraY48 µM[2]
Dipeptide Derivative (Arg-Trp-octyl ester)MraY140 µg/mL[2]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Mureidomycin Derivatives against Pseudomonas aeruginosa

Compound/DerivativePseudomonas aeruginosa Strain(s)MIC Range (µg/mL)Reference
Mureidomycin CVarious Strains0.1 - 3.13[3][4]
N-acetylated Mureidomycin AnalogsPA14Potent inhibitory activity observed from culture supernatants[5][6]
Dipeptide Analog (5'-O-(L-Ala-N-methyl-beta-alanyl)-uridine)Pseudomonas putida100[7]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of this compound derivatives.

1. Protocol for MraY Inhibition Assay (In Vitro)

This protocol is adapted from methods used for assessing the inhibition of MraY, the molecular target of Mureidomycins.

  • Objective: To determine the in vitro inhibitory activity of this compound derivatives against the MraY enzyme.

  • Materials:

    • Purified MraY enzyme

    • UDP-MurNAc-pentapeptide (substrate)

    • Undecaprenyl phosphate (B84403) (lipid carrier)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% Triton X-100)

    • This compound derivative (test compound) dissolved in DMSO

    • Positive control inhibitor (e.g., Tunicamycin)

    • 96-well microplate

    • Detection reagent (e.g., a fluorescent probe to detect product formation or a malachite green-based assay to detect released UMP)

  • Procedure:

    • Prepare serial dilutions of the this compound derivative in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add the test compound dilutions to the appropriate wells. Include wells for a positive control (e.g., Tunicamycin) and a negative control (DMSO vehicle).

    • Add the MraY enzyme to all wells except for a no-enzyme control.

    • Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding a mixture of UDP-MurNAc-pentapeptide and undecaprenyl phosphate to all wells.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding a quenching solution like 0.5 M HCl).

    • Add the detection reagent and incubate as required by the manufacturer's instructions.

    • Read the signal (e.g., fluorescence or absorbance) using a plate reader.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

2. Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol follows the general guidelines for antimicrobial susceptibility testing.[8]

  • Objective: To determine the minimum concentration of a this compound derivative that inhibits the visible growth of a bacterial strain (e.g., Pseudomonas aeruginosa).

  • Materials:

    • This compound derivative

    • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation:

      • From a fresh agar (B569324) plate, select 3-5 colonies of the bacterial strain and suspend them in sterile saline.

      • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

      • Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

    • Antibiotic Dilution:

      • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., water or DMSO).

      • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Inoculation:

      • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

      • Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

    • Incubation:

      • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Reading the MIC:

      • After incubation, visually inspect the wells for bacterial growth (turbidity).

      • The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth.

Visualizations

Diagram 1: Peptidoglycan Biosynthesis Pathway and the Role of MraY

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Ligases MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I Translocation MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_out Lipid II Flippase->Lipid_II_out PBP Penicillin-Binding Proteins (PBPs) Lipid_II_out->PBP Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Transglycosylation & Transpeptidation MureidomycinE This compound Derivatives MureidomycinE->MraY Inhibition SAR_Workflow start Start: Lead Compound (this compound) design 1. Analog Design & Computational Modeling start->design synthesis 2. Chemical Synthesis of Derivatives design->synthesis purification 3. Purification & Characterization (HPLC, MS) synthesis->purification mray_assay 4. In Vitro MraY Inhibition Assay (IC50) purification->mray_assay mic_testing 5. Antibacterial Susceptibility Testing (MIC) mray_assay->mic_testing data_analysis 6. SAR Analysis mic_testing->data_analysis optimization_loop Further Optimization Required data_analysis->optimization_loop potent_analog Potent Analog Identified optimization_loop->design Iterate Design optimization_loop->potent_analog Meets Criteria

References

Mureidomycin E Assays: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mureidomycin E antibacterial susceptibility testing (AST). This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent or unreliable results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments with this potent MraY inhibitor.

Frequently Asked Questions (FAQs)

FAQ 1: My Minimum Inhibitory Concentration (MIC) values for this compound are inconsistent across experiments. What are the likely causes?

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing. The variability can typically be traced to one of several key experimental factors.

  • Inoculum Density: The "inoculum effect" is a known phenomenon where the MIC of an antibiotic increases with a higher starting bacterial density.[1] It is critical to standardize your inoculum for every experiment.

  • Compound Stability: this compound is a complex peptidylnucleoside antibiotic. Repeated freeze-thaw cycles or improper storage of stock solutions can lead to degradation, reducing its potency and causing apparently higher MICs.

  • Media Composition: The pH and cation concentration of the broth medium can significantly influence the activity of some antibiotics.

  • Incubation Time: While standard incubation is 16-20 hours, variations can affect results. Longer incubation may lead to higher MICs, especially for slower-growing organisms.[1]

To address this, begin by following the troubleshooting workflow outlined below. Start by verifying your inoculum preparation, then check your stock solutions and media preparation.

FAQ 2: I'm observing lower-than-expected or no antibacterial activity. Could the this compound be inactive?

While compound degradation is possible, other factors should be investigated first.

  • Cellular Uptake: A significant challenge with MraY inhibitors is that potent enzyme inhibition (a low IC50) may not always translate to strong whole-cell antibacterial activity (a low MIC).[2][3] This discrepancy is often due to poor penetration of the compound across the bacterial cell membranes.[3]

  • Stock Solution Issues: Ensure your this compound stock solution was prepared correctly. Small molecule antibiotics may require specific solvents for full solubilization.[4] If the compound is not fully dissolved, the concentration in your assay will be lower than intended.

  • Storage: Stock solutions should be stored in aliquots at -80°C to maintain stability. For many antibiotics, this ensures biological activity for at least six months.[5] Avoid repeated freeze-thaw cycles.

FAQ 3: My quality control (QC) strain shows an MIC outside the expected range. What should I do?

If your QC strain fails, the results for your test isolates are not valid.

  • Confirm QC Strain Identity: Ensure the correct QC strain was used and that it has not been contaminated.

  • Review Entire Protocol: Methodically check every step of your protocol against a standardized method, such as the one detailed below. Pay close attention to inoculum density, media preparation (e.g., cation-adjusted Mueller-Hinton Broth), and incubation conditions.[1][6]

  • Prepare Fresh Reagents: If the protocol review does not reveal an error, prepare fresh this compound stock solutions and fresh media.[1]

  • Test a New Lot: If the problem persists, consider testing a new lot of this compound and/or microtiter plates.[1]

FAQ 4: Can components of the growth medium interfere with this compound?

Yes, media components can interfere with antibiotic activity. While specific interactions for this compound are not extensively documented, general principles apply:

  • pH: The pH of Mueller-Hinton Agar (B569324)/Broth should be between 7.2 and 7.4.[1] Deviations can affect the stability and activity of the antibiotic.

  • Divalent Cations: The concentration of Ca²⁺ and Mg²⁺ can impact the activity of certain antibiotics against specific bacteria, particularly Pseudomonas aeruginosa. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for consistency.

  • Binding to Plastics: Some complex molecules can adsorb to the plastic of microtiter plates, reducing the effective concentration. While not specifically documented for this compound, this can be a source of variability.

Troubleshooting Workflow & Key Parameters

When encountering inconsistent results, a systematic approach is crucial. The following diagram illustrates a logical workflow for troubleshooting common issues in this compound MIC assays.

TroubleshootingWorkflow start Inconsistent MIC Results inoculum Check Inoculum Preparation start->inoculum mcfarland Standardize to 0.5 McFarland? inoculum->mcfarland dilution Correct Final Density? (~5x10^5 CFU/mL) mcfarland->dilution Yes fail Issue Persists: Contact Support / Consult Literature mcfarland->fail No compound Check this compound Stock dilution->compound Yes dilution->fail No storage Stored at -80°C? Limited Freeze-Thaw? compound->storage media Check Assay Medium storage->media Yes storage->fail No ph_check pH 7.2-7.4? media->ph_check incubation Check Incubation ph_check->incubation Yes ph_check->fail No time_temp 16-20h at 35°C? incubation->time_temp qc Review QC Strain Results time_temp->qc Yes time_temp->fail No pass Problem Resolved qc->pass Within Range qc->fail Out of Range

Troubleshooting workflow for inconsistent MIC results.
Data Presentation: Key Experimental Parameters

Adherence to standardized parameters is essential for reproducibility. The following table summarizes critical values based on CLSI guidelines.

ParameterRecommended Value / StandardPotential Impact of Deviation
Bacterial Inoculum Standardized to 0.5 McFarland turbidityToo high: Falsely elevated MIC (Inoculum Effect). Too low: Falsely low MIC.
Final Inoculum Density Approx. 5 x 10⁵ CFU/mL in wellInconsistent starting bacterial load leads to high variability.
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)Incorrect cation levels or pH can alter antibiotic activity.
Medium pH 7.2 - 7.4Affects stability and charge of the antibiotic, altering its activity.
Incubation Temperature 35°C ± 2°CSub-optimal temperatures can alter growth rates and affect MIC results.
Incubation Time 16 - 20 hours for most bacteriaShorter times may not allow for sufficient growth; longer times can lead to drug degradation or overgrowth.
This compound Storage Stock solutions at ≤ -70°CImproper storage can lead to compound degradation and loss of potency.

Mechanism of Action

This compound functions by inhibiting a critical step in the synthesis of the bacterial cell wall. It specifically targets the enzyme phospho-MurNAc-pentapeptide translocase (MraY), which is responsible for the formation of Lipid I, an essential precursor for peptidoglycan assembly.[7][8] By blocking MraY, this compound prevents the construction of the protective peptidoglycan layer, ultimately leading to cell lysis.

MechanismOfAction cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) MraY MraY (Translocase I) UDP_MurNAc_pp->MraY UMP UMP MraY->UMP Lipid_I Lipid I MraY->Lipid_I Translocation Lipid_Carrier Undecaprenyl Phosphate Lipid_Carrier->MraY Peptidoglycan Peptidoglycan Synthesis (Cell Wall) Lipid_I->Peptidoglycan MureidomycinE This compound MureidomycinE->MraY Inhibition

Inhibition of Peptidoglycan Synthesis by this compound.

Experimental Protocols

Protocol: Broth Microdilution MIC Assay (CLSI-based)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) for this compound using the broth microdilution method.

1. Preparation of this compound Stock Solution: a. Prepare a primary stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a high concentration (e.g., 1280 µg/mL). b. Aliquot the stock solution into sterile, single-use vials and store at -80°C until needed.

2. Preparation of Microtiter Plates: a. In a 96-well, U-bottom microtiter plate, add 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used. b. Prepare an intermediate dilution of the this compound stock solution. Add 100 µL of this solution to well 1 of the corresponding row. This well will contain the highest concentration of the antibiotic. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution from well 2 to well 10. Discard the final 50 µL from well 10. e. Well 11 will serve as the growth control (no antibiotic). f. Well 12 will serve as the sterility control (no antibiotic, no inoculum).

3. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 1 x 10⁶ CFU/mL.

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 3c) to wells 1 through 11. This will result in a final volume of 100 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.[1] Do not add inoculum to the sterility control well (well 12). b. Cover the plate with a lid or adhesive seal to prevent evaporation. c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

5. Reading and Interpreting Results: a. After incubation, check the sterility control (well 12) for any growth (should be clear). b. Check the growth control (well 11) for adequate turbidity. c. Visually inspect the wells from the lowest concentration (well 10) to the highest (well 1). d. The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

References

Enhancing the production of Mureidomycin E through genetic engineering

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists engaged in the genetic engineering of Streptomyces species to enhance the production of Mureidomycin E and its analogues.

Frequently Asked Questions (FAQs)

Q1: My wild-type Streptomyces roseosporus NRRL 15998 strain is not producing any mureidomycins. Is my strain deficient?

A1: No, your strain is likely not deficient. The mureidomycin biosynthetic gene cluster (mrd BGC) in S. roseosporus NRRL 15998 is a cryptic, or silent, gene cluster under standard laboratory conditions.[1][2][3] Its native activator gene, SSGG_02995, is not sufficiently expressed or functional to initiate the biosynthetic pathway, even when constitutively overexpressed.[1][3] Activation of the cluster requires the introduction of a functional, exogenous regulatory gene.

Q2: I tried overexpressing the native regulatory gene, SSGG_02995, but still observed no production. What is the recommended strategy to activate the mrd gene cluster?

A2: The most effective strategy demonstrated for activating the cryptic mrd gene cluster is the constitutive expression of a foreign activator gene, ssaA, from the sansanmycin biosynthetic gene cluster of Streptomyces sp. strain SS. The SsaA protein can directly bind to promoter regions within the mrd gene cluster, initiating the transcription of key biosynthetic genes and leading to the production of mureidomycin analogues.

Q3: My engineered strain produces a complex mixture of mureidomycin analogues, making isolation of this compound difficult. How can I simplify the product profile?

A3: The complexity of the mureidomycin profile is due to the activity of various tailoring enzymes encoded within the BGC. You can simplify the product profile by targeted gene disruption. For instance, mureidomycins can have either a standard uracil (B121893) ring or a reduced dihydrouracil (B119008) ring.

  • To accumulate analogues with an unsaturated uracil ring: Disrupt the gene SSGG-03002, which encodes a putative oxidoreductase responsible for reducing the C5-C6 bond of the uracil moiety.

  • To accumulate dihydro-mureidomycins: Disrupt the gene SSGG-02980, which encodes a putative nuclease/phosphatase that has an adverse effect on the activity of SSGG-03002.

Q4: Now that the mrd gene cluster is active, what general strategies can I employ to further boost the overall production yield?

A4: Beyond pathway activation, several strategies can enhance antibiotic titers in Streptomyces:

  • Ribosome Engineering: Introduce sequential drug resistance mutations (e.g., to streptomycin, gentamicin, rifampin) to modulate ribosomal components. This can lead to dramatic overproduction of secondary metabolites.

  • Fermentation Optimization: Systematically optimize culture conditions, including media components (carbon and nitrogen sources), pH, and temperature, as these factors significantly influence antibiotic biosynthesis.

  • Precursor Feeding: Increase the availability of key precursors required for biosynthesis. For neomycin, a related aminoglycoside antibiotic, feeding N-acetyl-D-glucosamine and L-glutamine significantly improved yield. A similar approach could be tested for mureidomycin production.

Troubleshooting Guides

Problem 1: No or Negligible Mureidomycin Production After Engineering

This guide addresses the issue of no detectable mureidomycin production even after attempting to activate the gene cluster.

G start Start: No Mureidomycin Production verify_strain 1. Verify Strain and BGC - Confirm S. roseosporus NRRL 15998 - Use PCR to confirm presence of key mrd genes (e.g., SSGG_02981, SSGG_02994) start->verify_strain verify_construct 2. Verify Expression Construct - Sequence plasmid containing ssaA - Confirm correct promoter (e.g., ermE*p) - Check for integration into the genome verify_strain->verify_construct check_transcription 3. Check Gene Transcription - Perform RT-PCR on ssaA and key biosynthetic genes (e.g., SSGG_02987) verify_construct->check_transcription transcription_ok Transcription Detected? check_transcription->transcription_ok optimize_culture 4. Optimize Culture Conditions - Use appropriate medium (e.g., ISP-2) - Test different fermentation times (2-8 days) - Ensure proper aeration and temperature success Production Achieved optimize_culture->success transcription_ok->verify_construct No transcription_ok->optimize_culture Yes fail Re-evaluate Strategy - Consider different host - Re-clone BGC

Caption: Troubleshooting workflow for no mureidomycin production.

Problem 2: Inconsistent or Low Yield of Mureidomycins

This guide provides steps to enhance the productivity of an already active mureidomycin-producing strain.

Data Summary

The following table summarizes the effects of key genetic modifications on the mureidomycin production profile in S. roseosporus.

Gene TargetModificationGenetic StrategyObserved Effect on Mureidomycin ProductionReference
mrd BGCActivationConstitutive expression of exogenous activator ssaAActivation of a silent gene cluster, leading to the production of eight novel acetylated mureidomycin analogues.
SSGG_02995OverexpressionConstitutive expression of the native activator geneNo activation or beneficial effect on mureidomycin production.
SSGG-03002Gene DisruptionDeletion of the putative oxidoreductase geneSpecific accumulation of mureidomycins with an unsaturated C5-C6 bond in the uracil ring.
SSGG-02980Gene DisruptionDeletion of the putative nuclease/phosphatase genePredominant production of dihydro-mureidomycins (reduced uracil ring).
SSGG_02981Gene DisruptionDeletion of a target gene controlled by SsaAEssential for mureidomycin production; disruption abolishes yield.
SSGG_02987Gene DisruptionDeletion of a target gene controlled by SsaAEssential for mureidomycin production; disruption abolishes yield.
SSGG_02994Gene DisruptionDeletion of a target gene controlled by SsaAEssential for mureidomycin production; disruption abolishes yield.

Signaling & Biosynthetic Pathway Diagrams

G Activation of the Mureidomycin Biosynthetic Gene Cluster cluster_0 Regulatory Control cluster_1 Mureidomycin Biosynthetic Gene Cluster (mrd BGC) ssaA Exogenous Activator (SsaA) promoters Promoter regions of key biosynthetic genes (SSGG-02981, -02987, -02994, etc.) ssaA->promoters Binds & Activates native_activator Native Putative Activator (SSGG_02995) native_activator->promoters Fails to Activate biosynthesis Mureidomycin Biosynthesis & Production promoters->biosynthesis Initiates Transcription

Caption: Regulatory control of the mureidomycin gene cluster.

G Genetic Control of Mureidomycin Uracil Moiety precursor Mureidomycin Precursor (Unsaturated Uracil Ring) ssgg03002 SSGG-03002 (Oxidoreductase) precursor->ssgg03002 Substrate for final_product Dihydro-Mureidomycin (Reduced Uracil Ring) ssgg03002->final_product Catalyzes reduction ssgg03002->ko_3002_anchor ssgg02980 SSGG-02980 (Nuclease/Phosphatase) ssgg02980->ssgg03002 Has adverse effect on ssgg02980->ko_2980_anchor ko_3002_note Disruption of SSGG-03002 leads to accumulation of precursor (unsaturated form). ko_2980_note Disruption of SSGG-02980 removes inhibition, leading to accumulation of final product (dihydro- form).

Caption: Genetic control of the uracil ring in mureidomycin biosynthesis.

Detailed Experimental Protocols

Protocol 1: Activation of the mrd BGC via ssaA Expression
  • Vector Construction:

    • Amplify the ssaA gene from the genomic DNA of Streptomyces sp. strain SS.

    • Clone the ssaA coding sequence into an integrative expression vector suitable for Streptomyces (e.g., pSET152). Place the gene under the control of a strong constitutive promoter, such as the ermEp* promoter.

    • Verify the final construct, pSET152-ssaA, by Sanger sequencing.

  • Conjugation into S. roseosporus :

    • Introduce the pSET152-ssaA construct into a methylation-deficient E. coli strain, such as ET12567/pUZ8002.

    • Prepare spore suspensions of S. roseosporus NRRL 15998 from cultures grown on a suitable medium like MM agar (B569324) for 4 days.

    • Mix the E. coli donor cells with the S. roseosporus spores on an ISP4 agar plate and incubate for 16-20 hours.

    • Overlay the plate with an appropriate antibiotic selection (e.g., apramycin (B1230331) for the pSET152 backbone) to select for exconjugants.

  • Verification of Recombinants:

    • Isolate individual colonies from the selection plates.

    • Confirm the integration of the pSET152-ssaA construct into the genome of S. roseosporus using PCR with primers flanking the integration site.

Protocol 2: Gene Disruption via PCR-Targeting

This protocol describes the general workflow for deleting a gene (e.g., SSGG-03002) in the engineered, ssaA-activated S. roseosporus strain.

  • Disruption Cassette Construction:

    • Design primers to amplify an antibiotic resistance marker (e.g., apramycin resistance gene, aac(3)IV).

    • The forward primer should contain a 39-nucleotide homology arm corresponding to the region immediately upstream of the SSGG-03002 start codon.

    • The reverse primer should contain a 39-nucleotide homology arm corresponding to the region immediately downstream of the SSGG-03002 stop codon.

    • Amplify the resistance gene using these primers to generate a linear PCR product, which is the disruption cassette.

  • Transformation and Recombination:

    • Prepare competent protoplasts from the ssaA-activated S. roseosporus strain.

    • Transform the linear disruption cassette into the protoplasts.

    • Plate the transformed protoplasts on a regeneration medium (e.g., R5 medium) and incubate until colonies appear.

    • Select for double-crossover mutants by replica plating onto a medium containing the appropriate antibiotic.

  • Verification of Deletion Mutants:

    • Isolate genomic DNA from antibiotic-resistant colonies.

    • Confirm the replacement of the target gene with the resistance cassette via PCR. Use a combination of primers internal to the cassette and external to the deleted gene region. The absence of a PCR product with primers internal to the SSGG-03002 gene confirms its deletion.

Protocol 3: Fermentation and Mureidomycin Extraction
  • Seed Culture Preparation:

    • Inoculate spores of the engineered Streptomyces strain into 50 mL of TSB medium in a 250 mL flask.

    • Incubate at 30°C with shaking at 220 rpm for 2 days.

  • Production Fermentation:

    • Transfer the seed culture (1% v/v) into a production medium such as ISP-2.

    • Incubate the production culture at 30°C with shaking at 220 rpm for 4-8 days. Production can be monitored periodically.

  • Extraction and Analysis:

    • Centrifuge the fermentation broth to separate the supernatant from the mycelium.

    • Analyze the supernatant directly for bioactivity using an agar diffusion assay against a sensitive indicator strain like Pseudomonas aeruginosa PA14.

    • For chemical analysis, the supernatant can be subjected to solid-phase extraction (e.g., using an Amberlite XAD-2 column) followed by elution with methanol.

    • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify this compound and its analogues.

References

Technical Support Center: Mureidomycin E and Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Mureidomycin E as a potential therapeutic against Pseudomonas aeruginosa. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, particularly concerning the potential development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Mureidomycins, including this compound, are uridyl-peptide antibiotics that act as competitive inhibitors of the bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY).[1][2][3] MraY is an essential integral membrane enzyme that catalyzes the first membrane-associated step of peptidoglycan biosynthesis.[1][4] By inhibiting MraY, this compound blocks the formation of Lipid I, a crucial precursor in the bacterial cell wall synthesis pathway, leading to cell lysis.[4][5]

Q2: What are the known or potential mechanisms of resistance to this compound in P. aeruginosa?

While specific resistance mechanisms to this compound in P. aeruginosa are not yet extensively documented in scientific literature, resistance is likely to arise from mechanisms common to other antibiotics targeting this bacterium. These potential mechanisms include:

  • Overexpression of Efflux Pumps: P. aeruginosa possesses a number of multidrug efflux pumps, such as MexAB-OprM, MexCD-OprJ, MexEF-OprN, and MexXY-OprM, which can actively transport a wide range of antibiotics out of the cell, preventing them from reaching their target.[6][7] Upregulation of these pumps is a common cause of multidrug resistance.[7]

  • Reduced Outer Membrane Permeability: Mutations in or decreased expression of outer membrane porin proteins, such as OprD, can restrict the entry of antibiotics into the periplasmic space where MraY is located.[8]

  • Target Modification: Although less common for this class of antibiotics, mutations in the mraY gene could potentially alter the enzyme's structure, reducing the binding affinity of this compound.

  • Biofilm Formation: Bacteria within a biofilm are encased in a self-produced extracellular polymeric matrix, which can act as a physical barrier to antibiotic penetration.[9] Additionally, the altered physiological state of bacteria within a biofilm can contribute to increased antibiotic tolerance.[9][10]

Q3: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of this compound against our P. aeruginosa strain over successive cultures. What could be the cause?

A stepwise increase in MIC suggests the selection and proliferation of mutants with low-level resistance, which can be a precursor to high-level resistance. This phenomenon is often associated with the upregulation of efflux pumps.[7] You may be selecting for a subpopulation of cells that have mutations in the regulatory genes of efflux pump operons, leading to their overexpression.

Troubleshooting Guides

Issue 1: Inconsistent MIC Results for this compound

Symptoms:

  • High variability in MIC values for this compound against the same P. aeruginosa isolate across different experimental runs.

  • Difficulty in determining a precise MIC endpoint.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Variability Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a 0.5 McFarland standard. The inoculum should be used within 30 minutes of preparation.[11]
Media Composition Cation concentrations (e.g., Mg²⁺ and Ca²⁺) in the Mueller-Hinton Broth (MHB) can significantly affect the activity of some antibiotics. Use cation-adjusted MHB for consistency.
This compound Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment or store aliquots at -80°C and avoid repeated freeze-thaw cycles.
Biofilm Formation in Microtiter Plates P. aeruginosa is a potent biofilm former. Biofilm formation in the wells can lead to inaccurate MIC readings. Ensure vigorous shaking during incubation if appropriate for your experimental setup, or consider using biofilm-specific susceptibility testing methods if this is the primary mode of growth you are investigating.[12]
Issue 2: Suspected Efflux Pump-Mediated Resistance to this compound

Symptoms:

  • A significant increase in the MIC of this compound.

  • Cross-resistance to other classes of antibiotics known to be efflux pump substrates.

Troubleshooting Steps:

  • Perform a Synergy Assay with an Efflux Pump Inhibitor (EPI): A checkerboard assay can be performed with this compound in combination with a known broad-spectrum EPI, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phe-Arg β-naphthylamide (PAβN). A significant reduction in the MIC of this compound in the presence of the EPI suggests the involvement of efflux pumps.

  • Gene Expression Analysis: Quantify the expression levels of major efflux pump genes (e.g., mexA, mexC, mexE, mexX) in the resistant isolate compared to a susceptible parent strain using quantitative real-time PCR (qRT-PCR).[13][14][15][16] A significant upregulation in the resistant strain would indicate efflux pump involvement.

Issue 3: Complete Lack of this compound Activity Against a P. aeruginosa Isolate

Symptoms:

  • No inhibition of bacterial growth even at high concentrations of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Intrinsic Resistance The isolate may possess intrinsic resistance mechanisms that render it insensitive to this compound. This could be due to a highly impermeable outer membrane or constitutively high expression of efflux pumps.
Target Alteration While less likely to arise rapidly, consider sequencing the mraY gene of the resistant isolate to identify any mutations that could lead to a change in the protein structure and reduce drug binding.
Enzymatic Degradation Although not a known mechanism for Mureidomycins, some bacteria can produce enzymes that degrade antibiotics. A bioassay with spent culture supernatant from the resistant strain could be performed to see if it inactivates this compound.

Data Presentation: Quantitative Analysis of Resistance

Table 1: Example MIC Values for this compound and Comparator Antibiotics Against Susceptible and Resistant P. aeruginosa Strains

Strain This compound MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Meropenem MIC (µg/mL)
P. aeruginosa PAO1 (Susceptible)0.50.251
P. aeruginosa MRE-R1 (Resistant Isolate)1681

Note: These are example data for illustrative purposes.

Table 2: Example Fractional Inhibitory Concentration (FIC) Index for this compound in Combination with an Efflux Pump Inhibitor (EPI)

Compound MIC Alone (µg/mL) MIC in Combination (µg/mL) FIC Index Interpretation
This compound1620.125Synergy
EPI (PAβN)>128320.25

FIC Index ≤ 0.5 indicates synergy.[17]

Table 3: Example Relative Gene Expression of Efflux Pump Genes in this compound-Resistant P. aeruginosa

Gene Fold Change in Expression (Resistant vs. Susceptible)
mexA8.5
mexB9.2
oprM8.1

Note: Fold change is normalized to a housekeeping gene and compared to the susceptible parent strain.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of P. aeruginosa from an overnight culture on a non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer (OD₆₀₀ of 0.08-0.13). This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate to cover the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay
  • Plate Setup:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound along the x-axis and a second agent (e.g., an EPI) along the y-axis in MHB.[18]

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate each well with a P. aeruginosa suspension prepared as for the MIC assay (final concentration of ~5 x 10⁵ CFU/mL).[18]

    • Include control wells for each drug alone.

    • Incubate at 35-37°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

      • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

      • FIC Index = FICA + FICB

    • Interpretation: ≤ 0.5 = Synergy; >0.5 to 4 = Additive/Indifference; >4 = Antagonism.[17]

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
  • RNA Extraction:

    • Grow susceptible and resistant P. aeruginosa strains to mid-log phase in MHB. Expose one culture to a sub-inhibitory concentration of this compound if investigating induction.

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit with random primers.

  • qPCR:

    • Set up qPCR reactions using a suitable master mix, cDNA template, and primers specific for the target efflux pump genes and a housekeeping gene (e.g., rpsL) for normalization.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant strain compared to the susceptible strain using the ΔΔCt method.

Visualizations

Mureidomycin_E_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Translocase UDP_MurNAc_pp->MraY Binds Lipid_I Lipid I MraY->Lipid_I Catalyzes Lipid_Carrier Undecaprenyl Phosphate Lipid_Carrier->MraY Binds Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis Mureidomycin_E This compound Mureidomycin_E->MraY Inhibits

Caption: Mechanism of action of this compound.

Resistance_Workflow start Observation: Increased MIC of this compound mic_confirm Confirm MIC with Broth Microdilution start->mic_confirm checkerboard Hypothesis 1: Efflux Pump Perform Checkerboard Assay with EPI mic_confirm->checkerboard sequencing Hypothesis 2: Target Alteration Sequence mraY Gene mic_confirm->sequencing qpcr Hypothesis 1 Confirmed: Perform qRT-PCR for Efflux Pump Gene Expression checkerboard->qpcr Synergy (FIC <= 0.5) no_change No Significant Change checkerboard->no_change No Synergy result_efflux Result: Efflux Pump Upregulation qpcr->result_efflux result_target Result: mraY Mutation sequencing->result_target Mutation Found sequencing->no_change No Mutation

Caption: Troubleshooting workflow for this compound resistance.

Signaling_Pathway cluster_stress Environmental Stress (e.g., Antibiotic Exposure) cluster_regulation Regulatory Cascade cluster_efflux Efflux Pump Operon stressor This compound regulator_gene Regulatory Gene (e.g., mexR, nfxB) stressor->regulator_gene Induces Mutation or Alters Expression repressor_protein Repressor Protein regulator_gene->repressor_protein Transcription & Translation efflux_operon Efflux Pump Genes (e.g., mexA, mexB, oprM) repressor_protein->efflux_operon Represses Transcription efflux_pump Assembled Efflux Pump efflux_operon->efflux_pump Transcription & Translation efflux_pump->stressor Effluxes Antibiotic outcome Increased this compound Resistance efflux_pump->outcome

Caption: Potential regulatory pathway for efflux-mediated resistance.

References

Validation & Comparative

A Comparative Guide to MraY Inhibitors: Mureidomycin E vs. Tunicamycin

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The bacterial cell wall, a structure essential for survival and absent in humans, remains a high-priority target for antibiotic discovery.[1] Within the complex peptidoglycan biosynthesis pathway, the enzyme phospho-MurNAc-pentapeptide translocase (MraY) represents a critical and promising target for novel antibacterial agents.[2][3] MraY is an integral membrane protein that catalyzes the first committed membrane step of this pathway: the transfer of the soluble precursor UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[3][4]

This guide provides a detailed comparison of two prominent nucleoside natural product inhibitors of MraY: the Mureidomycin family, with a focus on Mureidomycin E, and Tunicamycin (B1663573). We will examine their mechanism of action, comparative performance based on experimental data, and crucial differences in selectivity that have significant implications for their therapeutic potential.

Mechanism of Action: Targeting Peptidoglycan Synthesis

The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasm where the final mesh-like cell wall is constructed. MraY's role is pivotal, linking the cytoplasmic synthesis of precursors to the membrane-bound stages of the pathway.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc_pp UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_GlcNAc->UDP_MurNAc_pp MurA-F enzymes MraY MraY UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I UMP released MurG MurG Lipid_II_cyto Lipid II MurG->Lipid_II_cyto UDP-GlcNAc consumed Lipid_II_peri Lipid II PG Peptidoglycan Lipid_II_peri->PG Polymerization & Cross-linking (PBPs) C55P C55-P (Lipid Carrier) C55P->MraY Lipid_I->MurG Lipid_II_cyto->Lipid_II_peri Flippase (MurJ) Inhibitor1 Mureidomycins Tunicamycin Inhibitor1->MraY Inhibition

Fig. 1: Peptidoglycan Biosynthesis Pathway and MraY Inhibition.

Both mureidomycins and tunicamycin act as competitive inhibitors of MraY. They are nucleoside antibiotics, and their structural similarity to the native substrate UDP-MurNAc-pentapeptide allows them to bind to the enzyme's active site. However, their precise interactions within the binding pocket differ.

  • Mureidomycins: These uridyl peptide antibiotics, including Mureidomycin A, C, E, and F, are known to be potent inhibitors of MraY. Structural analyses show that mureidomycins interact with key residues in the MraY active site, including those that coordinate the essential Mg²⁺ cofactor. This competition with the cofactor is a key aspect of their inhibitory mechanism. Mureidomycins demonstrate potent activity against Pseudomonas aeruginosa.

  • Tunicamycin: Tunicamycin is also a well-established MraY inhibitor. It contains a uridine (B1682114) moiety, similar to other MraY natural product inhibitors, but also possesses a long lipophilic alkyl chain that is crucial for its interaction with the hydrophobic groove of MraY, competing with the lipid carrier C55-P. Like mureidomycins, tunicamycin's binding also interferes with Mg²⁺ coordination at the active site.

Quantitative Performance Data: A Comparative Overview

The efficacy of enzyme inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays and their minimum inhibitory concentration (MIC) in whole-cell bacterial growth assays.

Table 1: Comparative MraY Inhibition (IC₅₀ Values)

Inhibitor ClassSpecific CompoundTarget EnzymeIC₅₀ ValueReference(s)
Tunicamycins Tunicamycin VIIS. aureus MraY0.12 µg/mL
Tunicamycin VIIIS. aureus MraY0.13 µg/mL
Corynetoxin U17aS. aureus MraY0.08 µg/mL
Tunicamycin IXS. aureus MraY0.21 µg/mL
Mureidomycins 3′-hydroxymureidomycin AA. aeolicus MraY52 nM
Other MraY Inhibitors Phloxine BE. coli MraY32 µM
Epep (from Protein E)E. coli MraY0.8 µM
Triazinedione (6d)E. coli MraY48 µM

Table 2: Comparative Antibacterial Activity (MIC Values)

Inhibitor ClassSpecific Compound(s)Target OrganismMIC Value (µg/mL)Reference(s)
Mureidomycins Mureidomycin CP. aeruginosa (various strains)0.1 - 3.13
N-acetylthis compound/AP. aeruginosa PAO1>128
Tunicamycins Tunicamycin VII, VIII, IXS. aureus ATCC6538p0.13 - 0.25
TunicamycinBacillus genus0.1 - 20
TunicamycinM. phlei1.6
Other MraY Inhibitors Muraymycin A1Staphylococcus spp.2 - 16
CapuramycinM. smegmatis6.25 - 12.5

Selectivity and Toxicity: The Critical Distinction

The most significant difference between mureidomycins and tunicamycin lies in their target selectivity. While both inhibit bacterial MraY, tunicamycin is a promiscuous inhibitor that also potently targets the human homolog, GlcNAc-1-P-transferase (GPT), also known as DPAGT1.

GPT catalyzes a similar reaction to MraY but is the committed step in the N-linked glycosylation of proteins in eukaryotes, a vital process that occurs in the endoplasmic reticulum (ER). Inhibition of GPT by tunicamycin blocks this pathway, leading to an accumulation of misfolded proteins. This induces the unfolded protein response (UPR) and significant ER stress, ultimately causing cytotoxicity and cell death. This toxicity to human cells precludes tunicamycin from being developed as a therapeutic antibiotic.

In contrast, mureidomycins are selective for bacterial MraY and are non-toxic to eukaryotic cells, making them much more promising candidates for antibiotic development.

Selectivity_Comparison cluster_bacterial Bacterial Cell cluster_human Human Cell MraY MraY PG Peptidoglycan Synthesis MraY->PG Death_B Cell Lysis PG->Death_B GPT GPT (DPAGT1) Glyco N-linked Glycosylation GPT->Glyco Toxicity ER Stress & Cytotoxicity Glyco->Toxicity Mureidomycin This compound Mureidomycin->MraY Inhibits Tunicamycin Tunicamycin Tunicamycin->MraY Inhibits Tunicamycin->GPT Inhibits

Fig. 2: Differential Cellular Targets of Mureidomycin and Tunicamycin.

Experimental Protocols

Reproducible and standardized assays are crucial for evaluating and comparing enzyme inhibitors. Below are outlines for key experimental protocols.

In Vitro MraY Inhibition Assay (Fluorescence-Based)

This assay measures the activity of MraY by detecting the formation of Lipid I using a fluorescently labeled substrate.

Materials:

  • Purified MraY enzyme embedded in lipid/detergent micelles.

  • Fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansylated or BODIPY-labeled).

  • Lipid substrate: Undecaprenyl phosphate (C55-P).

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, KCl, and a detergent (e.g., Triton X-100).

  • Test inhibitors (this compound, Tunicamycin) dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a fluorescence plate reader.

Procedure:

  • Preparation: Prepare serial dilutions of the test inhibitors in the assay buffer.

  • Reaction Mixture: In each well of the microplate, combine the assay buffer, lipid substrate (C55-P), and a specific concentration of the test inhibitor or solvent control.

  • Enzyme Addition: Add the purified MraY enzyme preparation to each well to initiate the reaction.

  • Substrate Addition: Add the fluorescently labeled UDP-MurNAc-pentapeptide substrate to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-120 minutes).

  • Detection: Measure the fluorescence at the appropriate excitation and emission wavelengths. Inhibition is detected as a decrease in the fluorescence signal change compared to the control.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

MraY_Assay_Workflow A 1. Prepare Reagents (Enzyme, Substrates, Inhibitors) B 2. Dispense Inhibitor Dilutions & Controls into 96-well Plate A->B C 3. Add MraY Enzyme & Lipid Substrate (C55-P) B->C D 4. Initiate Reaction with Fluorescent Substrate (UDP-MurNAc-pp*) C->D E 5. Incubate at 37°C D->E F 6. Measure Fluorescence E->F G 7. Calculate % Inhibition and Determine IC50 F->G

Fig. 3: Workflow for a Fluorescence-Based MraY Inhibition Assay.
Broth Microdilution MIC Assay

This assay determines the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test inhibitors (this compound, Tunicamycin).

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Procedure:

  • Antibiotic Dilution: Prepare a two-fold serial dilution of each inhibitor in CAMHB directly in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of ~2.5 x 10⁵ CFU/mL. Include a positive control well (broth + bacteria, no inhibitor) and a negative control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible turbidity (growth) in the well.

Conclusion

This compound and Tunicamycin are both potent nucleoside inhibitors of the essential bacterial enzyme MraY. They share a common mechanism of disrupting the peptidoglycan synthesis pathway at the crucial Lipid I formation step. However, a critical distinction in their target selectivity defines their therapeutic potential.

  • Tunicamycin is a powerful research tool for studying ER stress and the unfolded protein response due to its inhibition of N-linked glycosylation in eukaryotes. However, its inherent cytotoxicity, stemming from its lack of selectivity for bacterial MraY over human GPT, makes it unsuitable for clinical use as an antibiotic.

  • This compound , as part of the broader mureidomycin family, demonstrates high selectivity for bacterial MraY with no associated toxicity to eukaryotic cells. This specificity, combined with potent antibacterial activity, particularly against challenging pathogens like P. aeruginosa, positions the mureidomycin scaffold as a highly promising starting point for the development of new antibiotics targeting the MraY enzyme.

For researchers in drug development, understanding these differences is paramount. While tunicamycin provides a structural template for MraY inhibition, future efforts must focus on designing or modifying compounds, like those in the mureidomycin class, that exploit the structural differences between bacterial MraY and human GPT to ensure high selectivity and a viable safety profile.

References

Comparative Guide to the Validation of Mureidomycin E's Target Engagement with MraY

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Mureidomycin E and other alternatives targeting the essential bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase). It includes experimental data, detailed protocols for target validation, and visualizations to clarify complex pathways and workflows for researchers, scientists, and drug development professionals.

Introduction to MraY and Mureidomycin Inhibitors

Phospho-MurNAc-pentapeptide translocase (MraY) is an integral membrane enzyme crucial for bacterial survival.[1][2] It catalyzes the first membrane-associated step in peptidoglycan biosynthesis: the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide (UM5A) to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1][3] This process is essential for building the bacterial cell wall, making MraY an attractive and actively pursued target for novel antibiotics to combat rising drug resistance.[1][4][5]

Mureidomycins are a class of uridylpeptide nucleoside antibiotics that inhibit MraY.[3][5][6][7][8] this compound, along with its counterpart Mureidomycin F, are minor components isolated from Streptomyces flavidovirens.[9] Like other members of its class, this compound demonstrates potent antibacterial activity, particularly against Pseudomonas aeruginosa, by disrupting cell wall synthesis through MraY inhibition.[7][9]

Mechanism of MraY Inhibition by Nucleoside Antibiotics

Structural studies of MraY in complex with various nucleoside inhibitors, including members of the mureidomycin class, reveal a conserved binding mode.[3][5] These inhibitors typically occupy the enzyme's active site on the cytoplasmic face, mimicking the natural substrate UM5A.[1][5] The common uridine (B1682114) moiety of these natural products slots into a deep binding pocket.[1][3] The structural diversity in the rest of the molecule allows for interactions with various "hot spots" in the binding site, providing a basis for their different activity profiles and potential for synthetic modification.[3][10] For the mureidomycin class, the meta-tyrosine moiety engages with specific residues like N190 and T75 in a pocket adjacent to the uridine binding site.[3]

cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall Synthesis UM5A UDP-MurNAc- pentapeptide (UM5A) MraY MraY Enzyme UM5A->MraY Substrate C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Lipid Carrier Lipid_I Lipid I MraY->Lipid_I Catalyzes PG_Synthesis Downstream Peptidoglycan Synthesis Lipid_I->PG_Synthesis Precursor MureidomycinE This compound MureidomycinE->MraY Inhibits

Caption: MraY's role in the peptidoglycan pathway and its inhibition by this compound.

Comparative Analysis of MraY Inhibitors

This compound's performance can be benchmarked against a variety of other natural and synthetic MraY inhibitors. These compounds vary significantly in structure but share a common target.

Inhibitor ClassRepresentative Compound(s)Key Structural FeaturesTypical IC₅₀ Range (MraY)Notes
Mureidomycins Mureidomycin A, D2, EUridylpeptide core, m-Tyr moietynM to low µMPotent activity against P. aeruginosa.[7]
Tunicamycins TunicamycinUracil, Tunicamine sugar, N-acetylglucosamine, fatty acid~2.5 µM (TunR3 analogue)Broad-spectrum but toxic to eukaryotes due to inhibition of the human homologue, GPT.[1][4]
Capuramycins CapuramycinUridine-derived core with a caprolactam moietyLow µMKnown to interact with specific "hot spots" on the MraY surface.[3]
Muraymycins Muraymycin D2Urea-containing dipeptide linked to a uridine moietynM rangePotent inhibitors with complex structures.[3][8]
Sphaerimicins Sphaerimicin AnaloguesMacrocyclic nucleoside structureLow µMExhibit potent activity against Gram-positive bacteria, including resistant strains.[5]
Peptidomimetics RWxxW motif mimeticsα-helix peptidomimetics, often cationic140 µMDesigned to mimic protein E, a natural protein inhibitor of MraY.[1][11]
Triazinediones Compound 6dTriazinedione scaffold mimicking peptide motifs48 µMTarget a novel allosteric site on MraY, showing synergy with other antibiotics like bacitracin.[12]

Note: IC₅₀ values can vary significantly based on the specific MraY homologue and assay conditions used.

Experimental Validation Protocols

Validating that a compound like this compound engages and inhibits MraY involves a multi-faceted approach combining biochemical, biophysical, and structural methods.

cluster_biochem Functional Assays cluster_biophys Binding Assays cluster_structure Structural Biology start Putative MraY Inhibitor (e.g., this compound) biochem Biochemical Assays (Functional Inhibition) start->biochem biophys Biophysical Assays (Direct Binding) biochem->biophys Confirm Direct Interaction fret FRET-based Assay fluo Fluorescence Enhancement radio Radiochemical Assay structure Structural Studies (Binding Mode) biophys->structure Determine Mechanism itc Isothermal Titration Calorimetry (ITC) dsf Differential Scanning Fluorimetry (DSF) conclusion Validated Target Engagement structure->conclusion xray X-ray Crystallography

Caption: Workflow for the experimental validation of MraY target engagement.

MraY Enzymatic Activity Assays

These assays measure the functional inhibition of MraY by quantifying the rate of Lipid I formation.

  • Protocol: Fluorescence Enhancement Assay

    • Reagents: Purified MraY enzyme, a fluorescently labeled substrate like UDP-MurNAc-Nε-dansylpentapeptide, the lipid substrate (e.g., C35-P or C55-P), and an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 50 mM KCl, 25 mM MgCl₂, 0.2% Triton X-100).[13]

    • Procedure: The reaction is initiated by adding the MraY enzyme to a mixture containing the substrates and varying concentrations of the inhibitor (this compound).

    • Detection: The formation of the fluorescent Lipid I product is monitored over time by measuring the increase in fluorescence intensity.[13][14] The environment of the dansyl group changes upon transfer to the lipid carrier, causing a significant fluorescence enhancement.

    • Analysis: Initial reaction rates are plotted against inhibitor concentration to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[12]

  • Protocol: FRET-Based Activity Assay

    • Principle: This assay uses a substrate labeled with a Förster resonance energy transfer (FRET) pair. The enzymatic reaction leads to a change in the distance between the donor and acceptor fluorophores, resulting in a measurable change in the FRET signal.

    • Procedure: Similar to the fluorescence enhancement assay, the inhibitor is incubated with the enzyme and FRET-labeled substrates.

    • Detection: The change in fluorescence emission at the acceptor's wavelength is measured to quantify enzyme activity.[4]

    • Analysis: Dose-response curves are generated to calculate IC₅₀ values for the tested compounds.[4]

Direct Binding and Stability Assays

These methods confirm a direct physical interaction between the inhibitor and the MraY protein.

  • Protocol: Isothermal Titration Calorimetry (ITC)

    • Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

    • Procedure: A solution of the inhibitor (e.g., this compound) is titrated into a solution containing purified MraY protein in a microcalorimeter cell.[4]

    • Detection: The instrument detects the minute temperature changes that occur upon binding.

    • Analysis: The resulting data are fitted to a binding model to calculate the thermodynamic parameters of the interaction, providing definitive evidence of direct binding.[4]

  • Protocol: Differential Scanning Fluorimetry (DSF)

    • Principle: DSF, or thermal shift assay, measures the thermal stability of a protein. The binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).

    • Procedure: The MraY protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds. The experiment is run in the presence and absence of the inhibitor.[4]

    • Detection: The sample is heated in a qPCR instrument, and the increase in fluorescence is monitored as the protein melts.

    • Analysis: The Tₘ is determined for each condition. A significant positive shift in Tₘ in the presence of the inhibitor indicates direct binding and stabilization.[4]

Structural Biology

Structural methods provide high-resolution information on how the inhibitor binds to the MraY active site.

  • Protocol: X-ray Crystallography

    • Principle: This technique determines the three-dimensional atomic structure of a protein-ligand complex.

    • Procedure: Purified MraY is co-crystallized with the inhibitor (e.g., a mureidomycin analogue). This is a challenging process for membrane proteins but has been successfully achieved for MraY.[3][5]

    • Detection: The resulting crystals are exposed to an X-ray beam, and the diffraction pattern is collected.

    • Analysis: The diffraction data are processed to generate an electron density map, into which the atomic model of the MraY-inhibitor complex is built. This reveals the precise binding mode, key molecular interactions, and the conformational state of the enzyme upon binding.[3]

cluster_nucleoside Nucleoside Inhibitors cluster_non_nucleoside Non-Nucleoside & Protein Inhibitors MraY MraY Target Mureidomycins Mureidomycins MraY->Mureidomycins Tunicamycins Tunicamycins MraY->Tunicamycins Capuramycins Capuramycins MraY->Capuramycins Muraymycins Muraymycins MraY->Muraymycins Peptidomimetics Peptidomimetics MraY->Peptidomimetics Triazinediones Triazinediones MraY->Triazinediones ProteinE Protein E MraY->ProteinE

Caption: Logical comparison of different classes of MraY inhibitors.

References

Mureidomycins A-F: A Comparative Analysis of in Vitro Activity Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of mureidomycins A, B, C, D, E, and F against clinical bacterial isolates. Mureidomycins are a class of peptidyl-nucleoside antibiotics that show potent activity, primarily against Pseudomonas aeruginosa. This document summarizes the available quantitative data, details the experimental protocols for determining antimicrobial susceptibility, and illustrates the mechanism of action and experimental workflows.

Comparative In Vitro Activity

Mureidomycins A-D have demonstrated specific and potent activity against Pseudomonas aeruginosa, including clinical isolates that are resistant to other classes of antibiotics such as β-lactams and quinolones.[1][2] Among the first four analogues, mureidomycin C is reported to be the most active.[3] The minimum inhibitory concentration (MIC) for mureidomycin C against various P. aeruginosa strains has been observed to be in the range of 0.1 to 3.13 µg/mL.[3]

Information regarding the activity of mureidomycins E and F is less abundant in publicly available literature. However, existing reports suggest that they also possess anti-pseudomonal activity, albeit less potent than that of mureidomycin A.

Due to the limited publicly available data directly comparing the MICs of all six mureidomycin analogues (A-F) across a broad range of clinical isolates, the following table summarizes the known activity, with a focus on their primary target, P. aeruginosa.

AntibioticTarget OrganismMIC Range (µg/mL)Notes
Mureidomycin A Pseudomonas aeruginosaData not specifically detailed in µg/mL in the provided results, but noted to have antipseudomonal activity.[4]
Mureidomycin B Pseudomonas aeruginosaData not specifically detailed in µg/mL in the provided results.
Mureidomycin C Pseudomonas aeruginosa0.1 - 3.13Reported as the most active among mureidomycins A-D.[3]
Mureidomycin D Pseudomonas aeruginosaData not specifically detailed in µg/mL in the provided results.
Mureidomycin E Pseudomonas aeruginosaLess active than Mureidomycin A.
Mureidomycin F Pseudomonas aeruginosaLess active than Mureidomycin A.

It is important to note that mureidomycins have shown little to no activity against most other Gram-positive and Gram-negative bacteria.[1]

Mechanism of Action

Mureidomycins inhibit the biosynthesis of bacterial peptidoglycan, a critical component of the cell wall. Specifically, mureidomycin A has been shown to target and inhibit the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[4][5] This enzyme catalyzes the transfer of the UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I, a crucial step in the peptidoglycan synthesis pathway. By inhibiting this translocase, mureidomycins effectively block cell wall formation, leading to cell lysis.

UDP_MurNAc UDP-MurNAc- pentapeptide MraY MraY (Translocase I) UDP_MurNAc->MraY Lipid_Carrier Undecaprenyl Phosphate Lipid_Carrier->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Mureidomycins Mureidomycins A-F Mureidomycins->MraY Inhibits Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan

Inhibition of Peptidoglycan Synthesis by Mureidomycins.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) of mureidomycins against clinical isolates is crucial for assessing their antimicrobial efficacy. The following is a detailed methodology for the broth microdilution method, a standard procedure for MIC testing.

Broth Microdilution Method

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

  • Preparation of Mureidomycin Stock Solutions:

    • Accurately weigh a suitable amount of each mureidomycin (A-F) and dissolve in a sterile solvent (e.g., water or a buffer) to create a high-concentration stock solution.

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Microtiter Plates:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Perform a two-fold serial dilution of each mureidomycin stock solution across the wells of the plate to achieve a range of final concentrations. Ensure a growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of the clinical isolate on an appropriate agar (B569324) plate, select several colonies and suspend them in a sterile saline solution.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Seal the plates and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the mureidomycin that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Mureidomycin Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Stock->Serial_Dilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Wells Inoculum->Inoculation Serial_Dilution->Inoculation Incubate Incubate at 37°C for 16-20h Inoculation->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Workflow for MIC Determination by Broth Microdilution.

References

Mureidomycin E: A Comparative Analysis of its Efficacy Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Mureidomycin E and the broader mureidomycin class of antibiotics against Pseudomonas aeruginosa, benchmarked against standard therapeutic agents. The information is intended to support research and development efforts in the pursuit of novel treatments for infections caused by this opportunistic pathogen.

Executive Summary

Mureidomycins are a class of peptidylnucleoside antibiotics with specific and potent activity against Pseudomonas aeruginosa. Their unique mechanism of action, the inhibition of phospho-N-acetylmuramyl-pentapeptide translocase (MraY), an essential enzyme in peptidoglycan synthesis, makes them a subject of interest for combating drug-resistant strains. While specific quantitative efficacy data for this compound remains limited in publicly available literature, this guide synthesizes the available information on the mureidomycin class, with a focus on the most active compound, Mureidomycin C, and compares it to established therapies for P. aeruginosa infections.

Mureidomycin Class: Mechanism of Action

Mureidomycins exert their bactericidal effect by targeting a critical step in the biosynthesis of the bacterial cell wall.

cluster_membrane Cytoplasmic Membrane UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pentapeptide->MraY Lipid_carrier Undecaprenyl phosphate (Lipid Carrier) Lipid_carrier->MraY Lipid_I Lipid I MraY->Lipid_I Translocation & Glycosyltransfer Peptidoglycan_synthesis Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Mureidomycin Mureidomycins Mureidomycin->MraY Inhibition

Figure 1. Mechanism of action of Mureidomycins.

Comparative In Vitro Efficacy

The following table summarizes the available MIC data for the mureidomycin class and compares it with standard anti-pseudomonal antibiotics.

Antibiotic ClassAntibioticMIC Range (µg/mL) for P. aeruginosa
Mureidomycins Mureidomycin C0.1 - 3.13[1][2]
Mureidomycin A, E, FLess active than Mureidomycin C
Cephalosporins CefoperazoneMIC₅₀: 4, MIC₉₀: >128
CeftazidimeMIC₅₀: 2, MIC₉₀: 8
Cefsulodin0.5 - 64
Carbapenems ImipenemMIC₅₀: 2, MIC₉₀: 256
Fluoroquinolones OfloxacinMIC not specified in provided results

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. The data for standard therapies is compiled from various sources and may vary depending on the specific strains tested and methodologies used.

Standard Therapies for P. aeruginosa Infections: Mechanisms of Action

Standard treatments for P. aeruginosa infections typically involve antibiotics that target different aspects of bacterial physiology.

cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication PBP Penicillin-Binding Proteins (PBPs) Beta_lactams β-lactams (Cephalosporins, Carbapenems) Beta_lactams->PBP Inhibition DNA_gyrase DNA Gyrase & Topoisomerase IV Fluoroquinolones Fluoroquinolones (Ofloxacin) Fluoroquinolones->DNA_gyrase Inhibition

Figure 2. Mechanisms of action of standard P. aeruginosa therapies.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following outlines a general workflow for determining the MIC of an antimicrobial agent against P. aeruginosa.

start Start prep_inoculum Prepare standardized P. aeruginosa inoculum start->prep_inoculum inoculate Inoculate microtiter plate wells with bacteria and antibiotic dilutions prep_inoculum->inoculate serial_dilution Perform serial dilutions of antibiotic serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity (bacterial growth) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Figure 3. General workflow for MIC determination.

A detailed protocol for broth microdilution MIC testing typically involves the following steps:

  • Bacterial Strain: Pseudomonas aeruginosa strains are cultured on appropriate agar (B569324) plates.

  • Inoculum Preparation: A suspension of the bacteria is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Antibiotic Preparation: Stock solutions of the antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Assessment

Animal models, typically murine infection models, are crucial for evaluating the in vivo efficacy of new antibiotic candidates.

A generalized workflow for an in vivo efficacy study is as follows:

  • Animal Model: Mice are commonly used. They may be rendered neutropenic to facilitate infection establishment.

  • Infection: A lethal or sublethal dose of a virulent P. aeruginosa strain is administered, often via intraperitoneal injection or intranasal instillation to mimic systemic or pulmonary infection, respectively.

  • Treatment: The investigational antibiotic (e.g., this compound) and comparator drugs are administered at various doses and schedules. A control group receives a placebo.

  • Monitoring: Animals are monitored for signs of illness and survival over a set period (e.g., 7-14 days).

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial burden in target organs (e.g., lungs, spleen, blood), which is determined by plating homogenized tissue samples and counting CFUs.

Conclusion

The mureidomycin class of antibiotics, with its distinct mechanism of action against P. aeruginosa, represents a promising area for antibacterial research. While Mureidomycin C has demonstrated potent in vitro activity comparable to some standard-of-care antibiotics, further investigation is required to quantify the specific efficacy of this compound. The generation of robust MIC data and in vivo efficacy studies for this compound will be critical in determining its potential as a future therapeutic agent for the treatment of P. aeruginosa infections. The experimental frameworks provided in this guide can serve as a foundation for such evaluations.

References

Comparative Analysis of Mureidomycin E and its Analogs: A Structural-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Mureidomycin E and its synthetic and natural analogs, focusing on their structural-activity relationships (SAR). Mureidomycins are a class of nucleoside antibiotics that inhibit the bacterial enzyme MraY, a critical component in the biosynthesis of peptidoglycan, the main constituent of the bacterial cell wall.[1][2][3] This unique mechanism of action makes them promising candidates for the development of new antibiotics, particularly against multidrug-resistant bacteria.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathway to facilitate further research and drug development in this area.

Structural-Activity Relationship and Performance Data

The antibacterial efficacy and MraY inhibitory activity of mureidomycins are highly dependent on their chemical structures. Modifications to the core scaffold, including the nucleoside, the peptide chain, and the lipophilic tail, have been shown to significantly impact their biological activity.

Key Structural Features Influencing Activity:
  • Lipophilic Side Chain: The presence and nature of a lipophilic substituent are crucial for antibacterial activity. Increased lipophilicity generally correlates with enhanced antibacterial potency.

  • Urea-Dipeptide Motif: This part of the molecule plays a significant role in the inhibition of the MraY enzyme.

  • Ribose Moiety: Modifications to the ribose sugar, such as its replacement with a cyclopentane (B165970) ring, have been explored to simplify the structure and potentially improve activity.

  • Nucleobase: Changes to the uracil (B121893) base, including reduction of the C5-C6 double bond, can affect the inhibitory potency of the compounds.[4]

Quantitative Comparison of Mureidomycin Analogs:

The following tables summarize the available quantitative data for this compound and its key analogs, comparing their in vitro activity against various bacterial strains and their inhibitory concentration against the MraY enzyme.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Pseudomonas aeruginosa

CompoundModificationMIC (µg/mL)Reference
Mureidomycin A->100
This compound Pictet-Spengler reaction product of Mureidomycin ALess active than MRD A
N-acetylthis compoundAcetylated analogPotent inhibitory activity

Note: Direct comparative MIC values for a broad range of analogs in a single study are limited. The data is compiled from multiple sources and should be interpreted with caution.

Table 2: MraY Inhibition (IC50) of Mureidomycin Analogs

CompoundModificationIC50 (µM)Reference
Muraymycin Analogs (general)VariesVaries
Cyclopentane-based analogsReplacement of ribose75 - 500

Note: IC50 values are highly dependent on the specific assay conditions and the source of the MraY enzyme.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to assess the activity of this compound and its analogs.

MraY Inhibition Assay (UMP-Glo™ Glycosyltransferase Assay)

This assay is a common method for measuring the inhibition of MraY, a phosphoglycosyltransferase. The assay quantifies the amount of UMP produced as a byproduct of the MraY-catalyzed reaction.

Principle: The UMP-Glo™ assay is a bioluminescent assay that detects UMP released from the MraY reaction. The UMP is converted to ATP by a series of enzymatic reactions, and the ATP is then quantified using a luciferase-luciferin reaction, which produces light proportional to the UMP concentration.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the MraY enzyme, the UDP-MurNAc-pentapeptide substrate, the undecaprenyl phosphate (B84403) acceptor, and the test compound (e.g., a mureidomycin analog) at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific period to allow the enzymatic reaction to proceed.

  • Detection: The UMP-Glo™ Reagent is added to the reaction mixture. This reagent contains the enzymes and substrates necessary to convert UMP to ATP and to generate a luminescent signal.

  • Measurement: The luminescence is measured using a luminometer. The amount of light produced is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated from the dose-response curve.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid or solid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.

Protocol Outline (Broth Microdilution Method):

  • Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., Pseudomonas aeruginosa) is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 37°C) for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

Visualizing the Mechanism of Action

To understand the structural-activity relationship of this compound and its analogs, it is essential to visualize their target's role in the bacterial cell wall synthesis pathway.

Peptidoglycan Biosynthesis Pathway and MraY Inhibition

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the peptidoglycan biosynthesis pathway, highlighting the point of inhibition by mureidomycins.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pp UDP-MurNAc- pentapeptide UDP_MurNAc->UDP_MurNAc_pp MurC-F MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product MurG MurG Lipid_I->MurG Substrate Lipid_II Lipid II MurG->Lipid_II Product Flippase Flippase Lipid_II->Flippase Growing_PG Growing Peptidoglycan Chain Flippase->Growing_PG Translocation PBP Penicillin-Binding Proteins (PBPs) Growing_PG->PBP Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Transpeptidation Mureidomycin This compound & Analogs Mureidomycin->MraY Inhibition

Caption: Inhibition of MraY by Mureidomycins in the Peptidoglycan Biosynthesis Pathway.

This guide provides a foundational understanding of the structural-activity relationships of this compound and its analogs. The presented data and protocols are intended to support further research into this promising class of antibiotics and to aid in the rational design of novel, more potent derivatives.

References

In Vitro Showdown: A Comparative Analysis of Mureidomycin E and Liposidomycin B

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro characteristics of two potent MraY inhibitors, Mureidomycin E and Liposidomycin B, offering insights for researchers in antibiotic development.

This guide provides a detailed comparison of this compound and Liposidomycin B, two naturally occurring nucleoside antibiotics that target the essential bacterial enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY). By presenting available in vitro data, detailed experimental protocols, and visual representations of their mechanism of action and experimental workflows, this document serves as a valuable resource for scientists engaged in antimicrobial research and the development of novel therapeutic agents.

Mechanism of Action: Targeting the Bacterial Cell Wall Synthesis Pathway

Both this compound and Liposidomycin B exert their antibacterial effects by inhibiting MraY, a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. MraY catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. This is the first membrane-bound step in peptidoglycan synthesis. By blocking this step, both antibiotics effectively halt cell wall construction, leading to cell lysis and bacterial death.[1][2][3][4]

Liposidomycin B has been characterized as a slow-binding inhibitor of MraY.[1][2] This mode of inhibition suggests a time-dependent increase in the potency of the inhibitor, which can have significant implications for its in vivo efficacy. While the specific inhibitory kinetics of this compound are not as extensively detailed in the available literature, its potent activity against specific pathogens points to an efficient disruption of the MraY-catalyzed reaction.

cluster_0 Cytoplasm cluster_1 Inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY Phospho-N-acetylmuramyl- pentapeptide translocase UDP-MurNAc-pentapeptide->MraY Substrate C55-P C55-P C55-P->MraY Substrate Lipid I Lipid I MraY->Lipid I Catalyzes Further Peptidoglycan Synthesis Further Peptidoglycan Synthesis Lipid I->Further Peptidoglycan Synthesis This compound This compound This compound->MraY Inhibits Liposidomycin B Liposidomycin B Liposidomycin B->MraY Inhibits Bacterial Cell Wall Bacterial Cell Wall Further Peptidoglycan Synthesis->Bacterial Cell Wall Cell Viability Cell Viability Bacterial Cell Wall->Cell Viability

Mechanism of MraY Inhibition

In Vitro Antibacterial Activity

Mureidomycins , including this compound, are predominantly recognized for their potent and specific activity against Pseudomonas aeruginosa.[5][6][7][8][9][10] This includes activity against clinical isolates that are resistant to other classes of antibiotics. The mureidomycin family, in general, shows weak activity against other Gram-negative and Gram-positive bacteria.

Liposidomycins , on the other hand, have demonstrated significant activity against Mycobacterium species.[2][11][12] This makes them promising candidates for the development of new anti-tuberculosis therapies.

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for analogues of Mureidomycin and Liposidomycin against their respective target organisms.

Table 1: In Vitro Activity of Mureidomycin Analogues against Pseudomonas aeruginosa

CompoundP. aeruginosa Strain(s)MIC (µg/mL)Reference(s)
Mureidomycin AVarious clinical isolates0.1 - 3.13[5]
Mureidomycin CVarious clinical isolates0.1 - 3.13[5]
N-acetylmureidomycin analoguesP. aeruginosa PA14Potent inhibitory activity[6][7]
Mureidomycins E and FNot specifiedStrong anti-pseudomonal activity (less active than Mureidomycin A)[9]

Table 2: In Vitro Activity of Liposidomycin Analogues against Mycobacterium species

CompoundMycobacterium Strain(s)MIC (µg/mL)Reference(s)
Liposidomycin congeners (1-17)M. avium, M. intracellulare2.0 - 64[12]
LiposidomycinMycobacterium spp.Antimicrobial activity demonstrated[2][11]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the evaluation of MraY inhibitors like this compound and Liposidomycin B.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.

    • Suspend the colonies in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic (this compound or Liposidomycin B) in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Reading:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading Bacterial Culture Bacterial Culture Standardized Inoculum Standardized Inoculum Bacterial Culture->Standardized Inoculum Antibiotic Stock Antibiotic Stock Serial Dilutions Serial Dilutions Antibiotic Stock->Serial Dilutions 96-well Plate 96-well Plate Standardized Inoculum->96-well Plate Serial Dilutions->96-well Plate Incubation Incubation 96-well Plate->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

MIC Determination Workflow
MraY Inhibition Assay

A fluorescence-based assay is commonly used to measure the inhibition of MraY activity.

Protocol:

  • Reaction Mixture Preparation:

    • In a suitable reaction buffer (e.g., Tris-HCl with MgCl₂), combine the purified MraY enzyme, the lipid substrate (e.g., undecaprenyl phosphate), and the fluorescently labeled UDP-MurNAc-pentapeptide substrate (e.g., dansyl-UDP-MurNAc-pentapeptide).

    • Add varying concentrations of the inhibitor (this compound or Liposidomycin B).

  • Reaction Initiation and Monitoring:

    • Initiate the enzymatic reaction by adding one of the substrates or the enzyme.

    • Monitor the increase in fluorescence over time using a fluorometer. The formation of the fluorescently labeled Lipid I product results in a change in the fluorescent signal.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of MraY activity.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Protocol:

  • Inoculum Preparation:

    • Prepare a logarithmic-phase culture of the test bacterium and dilute it to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth.

  • Exposure to Antibiotic:

    • Add the antibiotic (this compound or Liposidomycin B) at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension.

    • Include a growth control without any antibiotic.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates and incubate until colonies are visible.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

This compound and Liposidomycin B are both potent inhibitors of the bacterial enzyme MraY, a critical component of the peptidoglycan synthesis pathway. While they share a common mechanism of action, their in vitro antibacterial profiles are distinct. Mureidomycins, including this compound, exhibit strong and specific activity against the problematic Gram-negative pathogen Pseudomonas aeruginosa. In contrast, Liposidomycins are more effective against Mycobacterium species, highlighting their potential as anti-tuberculosis agents. The lack of a direct comparative study underscores the need for further research to fully elucidate their respective strengths and weaknesses against a broader range of bacterial pathogens. The detailed experimental protocols provided in this guide offer a framework for such future investigations, which will be crucial for advancing the development of these promising antibiotic classes.

References

Validating the Specificity of Mureidomycin E for MraY: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is MraY, an essential bacterial enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Mureidomycin E, a member of the mureidomycin family of nucleoside antibiotics, has been identified as an inhibitor of MraY. This guide provides a comparative analysis of this compound and other known MraY inhibitors, offering insights into their specificity and efficacy. The information presented herein is supported by experimental data and detailed protocols to aid researchers in their drug discovery and development efforts.

The Peptidoglycan Biosynthesis Pathway and the Role of MraY

The integrity of the bacterial cell wall is paramount for bacterial survival, making its biosynthesis pathway an attractive target for antimicrobial agents. The synthesis of peptidoglycan involves a series of enzymatic steps, with the MraY-catalyzed reaction being a crucial membrane-associated step. MraY, a phospho-N-acetylmuramoyl-pentapeptide translocase, facilitates the transfer of the soluble precursor UDP-N-acetylmuramoyl-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This reaction is the first committed step in the membrane-associated stage of peptidoglycan synthesis.

MraY_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis Reagents Prepare Assay Buffer, MraY Enzyme, Fluorescent UDP-MurNAc-pentapeptide, Undecaprenyl Phosphate, and Inhibitor Incubate Incubate MraY with Inhibitor Reagents->Incubate Initiate Initiate reaction by adding fluorescent substrate Incubate->Initiate Monitor Monitor fluorescence over time Initiate->Monitor Calculate Calculate initial reaction rates Monitor->Calculate Plot Plot % Inhibition vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 value Plot->Determine MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Culture Prepare overnight bacterial culture Inoculum Standardize bacterial inoculum Culture->Inoculum Inoculate Inoculate microplate wells containing inhibitor dilutions Inoculum->Inoculate Dilutions Prepare serial dilutions of the inhibitor Dilutions->Inoculate Incubate Incubate the microplate Inoculate->Incubate Observe Visually inspect for bacterial growth Incubate->Observe Determine Determine the MIC Observe->Determine

A Comparative Guide to Alternative Antibiotics for Studying Peptidoglycan Synthesis in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative antibiotics to the commonly used β-lactams for the scientific investigation of peptidoglycan (PG) synthesis in Pseudomonas aeruginosa. The information presented herein is intended to assist researchers in selecting appropriate tools for their studies by offering a side-by-side comparison of performance, supported by experimental data and detailed methodologies.

Introduction

The study of peptidoglycan synthesis is crucial for understanding bacterial cell division, morphology, and the mechanisms of antibiotic resistance. While β-lactam antibiotics are potent inhibitors of PG cross-linking, their widespread use has led to the evolution of resistance mechanisms in pathogens like P. aeruginosa. This necessitates the use of alternative chemical probes to investigate different stages of the PG synthesis pathway. This guide focuses on four such alternatives: fosfomycin, D-cycloserine, moenomycin A, and vancomycin (B549263) (under specific conditions), each targeting a distinct step in this essential cellular process.

Comparative Performance of Alternative Antibiotics

The efficacy of these alternative antibiotics against P. aeruginosa varies and is often strain-dependent. The following table summarizes their key characteristics and performance data.

AntibioticTarget Enzyme/ProcessMechanism of ActionP. aeruginosa MIC Range (µg/mL)Key Considerations
Fosfomycin UDP-N-acetylglucosamine enolpyruvyl transferase (MurA)Covalently binds to the active site of MurA, inhibiting the first committed step in PG precursor synthesis in the cytoplasm.[1]Highly variable; MIC50/90 values can be high (e.g., 64/256), but can be as low as 2-16 in PG recycling mutants.[1][2]Intrinsic resistance is common in P. aeruginosa due to a PG recycling pathway that bypasses the MurA step.[1][3] Susceptibility testing requires glucose-6-phosphate supplementation.
D-Cycloserine Alanine (B10760859) racemase (Alr) and D-alanine:D-alanine ligase (Ddl)Acts as a competitive inhibitor of both enzymes, preventing the formation of the D-Ala-D-Ala dipeptide necessary for the pentapeptide side chain of the PG precursor.[3][4][5]Not consistently reported, but it is known to inhibit growth.A broad-spectrum antibiotic that targets the early cytoplasmic stages of PG synthesis.[5]
Moenomycin A Peptidoglycan Glycosyltransferases (PGTs)A phosphoglycolipid that acts as a structural mimic of the lipid-linked glycan chain, inhibiting the polymerization of the peptidoglycan backbone on the outer leaflet of the cytoplasmic membrane.[6]1.56 - 3.13Highly potent inhibitor of PGTs.[6] Its large size and poor membrane permeability can be a limitation for whole-cell activity against Gram-negative bacteria.
Vancomycin Peptidoglycan precursors (Lipid II)Binds to the D-Ala-D-Ala terminus of the pentapeptide side chain of lipid II, sterically hindering both transglycosylation and transpeptidation reactions.Effective only under nutrient-limited conditions; MIC of 16 µg/mL, reducible to 4 µg/mL with an iron chelator.[7][8][9]Typically inactive against P. aeruginosa due to the outer membrane barrier. Its utility is context-dependent and requires specific growth conditions to permeabilize the outer membrane.[7][10]

Signaling Pathways and Experimental Workflows

To effectively utilize these antibiotics in research, it is essential to understand the pathway they inhibit and the experimental workflows for assessing their impact.

Peptidoglycan Synthesis Pathway and Antibiotic Targets

The synthesis of peptidoglycan is a multi-step process that occurs in the cytoplasm, at the cytoplasmic membrane, and in the periplasm. The following diagram illustrates the key stages and the points of inhibition for the discussed antibiotics.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Fosfomycin Fosfomycin Fosfomycin->UDP_MurNAc inhibits MurA D_cycloserine D-Cycloserine D_cycloserine->UDP_MurNAc_pentapeptide inhibits Ddl Lipid_II Lipid II Lipid_I->Lipid_II MurG periplasm_Lipid_II Lipid II Lipid_II->periplasm_Lipid_II Flippase (MurJ) Nascent_PG Nascent Peptidoglycan periplasm_Lipid_II->Nascent_PG Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG TPs (PBPs) Moenomycin Moenomycin A Moenomycin->Nascent_PG inhibits PGTs Vancomycin Vancomycin Vancomycin->periplasm_Lipid_II binds D-Ala-D-Ala

Caption: Peptidoglycan synthesis pathway and antibiotic targets.

General Experimental Workflow for Assessing Antibiotic Activity

A typical workflow to study the effect of these antibiotics on P. aeruginosa involves determining their minimum inhibitory concentration (MIC) and then proceeding to more specific assays to confirm the mechanism of action.

Experimental_Workflow start Start: P. aeruginosa culture mic_determination MIC Determination (Broth Microdilution/Agar Dilution) start->mic_determination evaluate_mic Evaluate MIC mic_determination->evaluate_mic sub_mic_studies Sub-MIC studies: - Growth kinetics - Morphological analysis (microscopy) evaluate_mic->sub_mic_studies Inhibition observed end Conclusion evaluate_mic->end No inhibition mechanism_assay Mechanism of Action Assay (e.g., Radiolabeled precursor incorporation) sub_mic_studies->mechanism_assay data_analysis Data Analysis and Interpretation mechanism_assay->data_analysis data_analysis->end

Caption: General workflow for antibiotic activity assessment.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments mentioned in this guide.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

  • P. aeruginosa strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture P. aeruginosa in CAMHB overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well with bacteria and no antibiotic, and a negative control well with broth only.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

In Vitro Peptidoglycan Synthesis Inhibition Assay using Radiolabeled Precursors

This assay directly measures the incorporation of radiolabeled precursors into the peptidoglycan, providing evidence for the inhibition of its synthesis.

Materials:

  • Osmotically stabilized P. aeruginosa cells (spheroplasts)

  • [¹⁴C]-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂, ATP, and other necessary cofactors)

  • Antibiotic of interest

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare Permeabilized Cells: Prepare osmotically stabilized P. aeruginosa cells (e.g., by treatment with lysozyme (B549824) and EDTA in an isotonic buffer) and permeabilize them by a freeze-thaw cycle.

  • Reaction Setup: In a microcentrifuge tube, combine the permeabilized cells, reaction buffer, and the antibiotic at various concentrations.

  • Initiate Reaction: Start the reaction by adding the [¹⁴C]-labeled UDP-GlcNAc.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the macromolecules, including the newly synthesized peptidoglycan.

  • Filtration: Filter the reaction mixture through a glass fiber filter to capture the precipitated peptidoglycan. Wash the filter several times to remove unincorporated radiolabeled precursors.

  • Quantification: Place the filter in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Analysis: Compare the radioactivity in the samples treated with the antibiotic to the untreated control to determine the percentage of inhibition of peptidoglycan synthesis.

Conclusion

The study of peptidoglycan synthesis in P. aeruginosa can be significantly advanced by employing a diverse set of chemical probes that target different enzymatic steps. Fosfomycin, D-cycloserine, moenomycin A, and under specific circumstances, vancomycin, offer valuable alternatives to traditional β-lactams. Understanding their distinct mechanisms of action, performance characteristics, and the appropriate experimental methodologies is paramount for researchers aiming to dissect the intricacies of bacterial cell wall biosynthesis and to develop novel antimicrobial strategies. This guide provides a foundational resource to aid in the selection and application of these important research tools.

References

Safety Operating Guide

Navigating the Safe Disposal of Mureidomycin E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Mureidomycin E, a potent antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to minimize environmental contamination and ensure a safe working environment. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing compliance with institutional and regulatory standards.

Core Principles of this compound Disposal

This compound, like all antibiotic waste, should be treated as hazardous chemical waste.[1] This classification necessitates a disposal protocol that prevents its release into the environment, where it could contribute to the development of antibiotic-resistant bacteria.[1] The primary directive for disposal is to route all this compound waste—including pure compound, contaminated materials, and solutions—to an approved waste disposal plant.

Step-by-Step Disposal Procedures

1. Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment. This includes:

  • Protective gloves

  • Safety goggles or eye protection

  • A lab coat or protective clothing

2. Handling Precautions:

  • Avoid the formation of dust and aerosols.[2]

  • Work in a well-ventilated area.[2]

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled.

3. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Any materials contaminated with this compound, such as weighing paper, pipette tips, and contaminated gloves, should be collected in a designated, sealed biohazardous or chemical waste bag.

  • Liquid Waste:

    • Stock solutions of this compound are considered hazardous chemical waste and should be collected in an approved, sealed, and clearly labeled container for chemical waste.[1]

    • Used cell culture media containing this compound should be treated as chemical waste.[1] While some antibiotics can be deactivated by autoclaving, the heat stability of this compound is not publicly documented.[1] Therefore, autoclaving should not be considered a standalone disposal method without explicit institutional approval and validation. The safest approach is to collect it as chemical waste.

4. Labeling and Storage:

  • All waste containers must be clearly labeled with the contents ("this compound Waste"), the appropriate hazard symbols, and the date of accumulation.

  • Store waste containers in a designated, secure area away from incompatible materials, awaiting pickup by your institution's environmental health and safety (EHS) department.[2]

5. Final Disposal:

  • The final step is the transfer of the collected waste to an approved waste disposal facility, which should be managed by your institution's EHS department. Never dispose of this compound down the drain or in the regular trash.[2][3]

Logical Workflow for this compound Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Stock Solutions, Used Media) C->E F Collect in Labeled, Sealed Chemical Waste Container D->F E->F G Store in Designated Secure Area F->G H Arrange for Pickup by Institutional EHS G->H I Final Disposal at an Approved Waste Facility H->I

Caption: A workflow for the safe disposal of this compound waste.

Safety and Handling Data

Exposure RouteFirst-Aid Procedure
Ingestion If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the most current safety data sheet available from your supplier. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.[1]

References

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